molecular formula C11H16N2O3 B153061 tert-Butyl (6-methoxypyridin-2-yl)carbamate CAS No. 855784-40-6

tert-Butyl (6-methoxypyridin-2-yl)carbamate

Cat. No.: B153061
CAS No.: 855784-40-6
M. Wt: 224.26 g/mol
InChI Key: BDYLIANVYQWWNB-UHFFFAOYSA-N
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Description

Tert-Butyl (6-methoxypyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(6-methoxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYLIANVYQWWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640063
Record name tert-Butyl (6-methoxypyridin-2-yl)carbamate
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Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855784-40-6
Record name 1,1-Dimethylethyl N-(6-methoxy-2-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855784-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (6-methoxypyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: tert-Butyl (6-methoxypyridin-2-yl)carbamate (CAS No. 855784-40-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on tert-Butyl (6-methoxypyridin-2-yl)carbamate, a key intermediate in organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors. This document outlines its chemical and physical properties, safety information, and insights into its synthesis and potential applications.

Chemical and Physical Properties

This compound is a carbamate derivative of 6-methoxypyridin-2-amine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes it a valuable building block in multi-step organic syntheses.[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 855784-40-6[2]
Molecular Formula C₁₁H₁₆N₂O₃[1][2]
Molecular Weight 224.26 g/mol [2]
Boiling Point 275.3°C at 760 mmHg[2]
Density 1.146 g/cm³[2]
Appearance Solid[3]
Storage Temperature 2-8°C, under inert gas[2]

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4) and causes serious eye irritation (Category 2A).[4]

Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

Precautionary Statements: [4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area.[4]

Synthesis

Conceptual Experimental Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product start 2-Amino-6-methoxypyridine reaction Reaction Mixture start->reaction boc Di-tert-butyl dicarbonate (Boc₂O) boc->reaction base Base (e.g., Triethylamine, DMAP) base->reaction solvent Inert Solvent (e.g., THF, Dichloromethane) solvent->reaction temp Controlled Temperature (e.g., 0°C to RT) temp->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The Boc-protected amine allows for selective reactions at other positions of the pyridine ring. The methoxy group can also be a site for further modification or can influence the electronic properties of the molecule.

While specific signaling pathways involving this compound are not documented, its structural motif is common in molecules designed to interact with biological targets. The carbamate functional group is a key structural feature in numerous therapeutic agents.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, based on its structure, the following characteristic signals can be predicted:

Predicted Spectroscopic Data:

SpectroscopyPredicted Signals
¹H NMR - Singlet for the tert-butyl protons (~1.5 ppm)- Singlet for the methoxy protons (~3.9 ppm)- Signals for the three aromatic protons on the pyridine ring- A broad singlet for the N-H proton
¹³C NMR - Signal for the quaternary carbon of the tert-butyl group (~80 ppm)- Signal for the methyl carbons of the tert-butyl group (~28 ppm)- Signal for the methoxy carbon (~53 ppm)- Signals for the carbons of the pyridine ring- Signal for the carbonyl carbon of the carbamate group (~153 ppm)
IR - N-H stretching vibration (~3300 cm⁻¹)- C-H stretching vibrations (~2950 cm⁻¹)- C=O stretching vibration of the carbamate (~1700 cm⁻¹)- C-O and C-N stretching vibrations in the fingerprint region
Mass Spec (ESI+) Predicted [M+H]⁺ at m/z 225.12

Logical Relationship of Spectroscopic Analysis:

G cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Resulting Data cluster_confirmation Confirmation mol_structure This compound nmr NMR Spectroscopy mol_structure->nmr ir IR Spectroscopy mol_structure->ir ms Mass Spectrometry mol_structure->ms nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Vibrational Frequencies of Functional Groups ir->ir_data ms_data Molecular Weight & Fragmentation Pattern ms->ms_data confirmation Structural Confirmation nmr_data->confirmation ir_data->confirmation ms_data->confirmation

Caption: Logical workflow for structural elucidation using spectroscopic methods.

This technical guide provides a summary of the currently available information on this compound. As a key synthetic intermediate, further research into its applications and reaction pathways is anticipated to be a valuable contribution to the fields of organic and medicinal chemistry. Researchers are encouraged to consult primary literature and safety data sheets for the most current and detailed information.

References

In-Depth Technical Guide: Molecular Weight of tert-Butyl (6-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed breakdown of the molecular weight of tert-Butyl (6-methoxypyridin-2-yl)carbamate, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

The chemical structure of this compound consists of a pyridine ring substituted with a methoxy group at the 6th position and a tert-butoxycarbonylamino group at the 2nd position. This arrangement results in the molecular formula C₁₁H₁₆N₂O₃.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

The molecular formula is determined to be C₁₁H₁₆N₂O₃ .

The calculation is as follows:

Molecular Weight = (11 × Atomic Weight of Carbon) + (16 × Atomic Weight of Hydrogen) + (2 × Atomic Weight of Nitrogen) + (3 × Atomic Weight of Oxygen)

Based on the standard atomic weights:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u[1][2]

  • Nitrogen (N): 14.007 u[3][4][5][6][7]

  • Oxygen (O): 15.999 u[8][9][10][11][12]

Molecular Weight = (11 × 12.011) + (16 × 1.008) + (2 × 14.007) + (3 × 15.999) Molecular Weight = 132.121 + 16.128 + 28.014 + 47.997 Molecular Weight = 224.26 g/mol

Data Summary

For clarity and ease of comparison, the quantitative data used in the calculation of the molecular weight of this compound is summarized in the table below.

ElementSymbolCountAtomic Weight (u)Total Weight (u)
CarbonC1112.011[13][14][15][16][17]132.121
HydrogenH161.008[2][18][19]16.128
NitrogenN214.007[3][4][5][6][7]28.014
OxygenO315.999[8][9][10][11][12]47.997
Total 224.26

References

tert-Butyl (6-methoxypyridin-2-yl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-methoxypyridin-2-yl)carbamate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a Boc-protected amine on a methoxypyridine scaffold, makes it a valuable intermediate in the development of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its role in the broader context of drug discovery.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₃[1][2]
Molecular Weight 224.26 g/mol [1][2]
Boiling Point 275.3°C at 760 mmHg[1]
Density 1.146 g/cm³[1]
Appearance Off-white solid[3]
CAS Number 855784-40-6[1][2]
MDL Number MFCD07779518[1][2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible method involves the Boc-protection of the corresponding aminopyridine. The following is a representative protocol adapted from general procedures for the synthesis of tert-butyl carbamates.[6][7][8]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-6-methoxypyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-methoxypyridine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (or another suitable non-nucleophilic base) to the solution.

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise or as a solution in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers and wash with brine. .

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The Boc-protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an ideal protecting group for the amino functionality during multi-step syntheses. This compound is particularly valuable in the development of therapies targeting neurological disorders.[3]

The general workflow for utilizing this intermediate in a drug discovery program is illustrated in the diagram below.

Drug_Discovery_Workflow General Workflow for the Use of this compound in Drug Discovery A This compound (Starting Material) B Chemical Modification / Elaboration A->B Versatile Intermediate C Deprotection (Removal of Boc group) B->C Acidic Conditions D Further Functionalization C->D E Lead Compound Synthesis D->E F Biological Screening (e.g., against neurological targets) E->F G Lead Optimization F->G Active Hit H Preclinical Development G->H

Caption: Drug Discovery Workflow using the title compound.

Safety and Handling

Hazard Identification:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

Storage:

  • Store in a well-ventilated place. Keep container tightly closed.

  • Store at 2-8°C under an inert gas.[1]

It is crucial to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-Depth Technical Guide to tert-Butyl (6-methoxypyridin-2-yl)carbamate: A Cornerstone Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of tert-Butyl (6-methoxypyridin-2-yl)carbamate, a pivotal building block in contemporary organic synthesis and medicinal chemistry. We will dissect its molecular architecture, delve into its physicochemical and spectroscopic properties, and present detailed, field-proven protocols for its synthesis and subsequent deprotection. The causality behind experimental choices, the significance of its reactivity, and its role as a precursor in the development of complex therapeutic agents will be thoroughly examined. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile carbamate intermediate.

Introduction: The Strategic Importance of a Protected Amine

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery, the strategic protection and deprotection of functional groups is paramount. Amines, being nucleophilic and basic, often require masking to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine-protecting group, prized for its stability under a wide range of conditions and its facile, clean removal under mild acidic treatment.[1][2]

This compound (CAS No. 855784-40-6) embodies the utility of this strategy. It is a stable, crystalline solid that serves as a protected form of 2-amino-6-methoxypyridine.[3][4] The presence of the methoxy group and the specific substitution pattern on the pyridine ring make it a valuable precursor for a variety of complex heterocyclic structures, which are prevalent in pharmaceutically active compounds.[3] This guide will illuminate the core attributes of this molecule, providing both the foundational knowledge and the practical methodologies required for its effective use in a research and development setting.

Molecular Structure and Physicochemical Properties

The structure of this compound features a pyridine ring substituted at the 2-position with a Boc-protected amine and at the 6-position with a methoxy group. This arrangement influences the molecule's electronic properties and reactivity. The electron-donating methoxy group can affect the reactivity of the pyridine ring, while the bulky Boc group provides steric hindrance and ensures the amine's inertness during subsequent synthetic transformations.

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 855784-40-6[3]
Molecular Formula C₁₁H₁₆N₂O₃[3]
Molecular Weight 224.26 g/mol [3]
Boiling Point 275.3°C at 760 mmHg[3]
Density 1.146 g/cm³[3]
Appearance White to off-white solidN/A
Spectroscopic Profile
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would characteristically show a large singlet at approximately 1.5 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent methyl groups of the tert-butyl moiety. The methoxy group would appear as a singlet around 3.8-4.0 ppm (3H). The protons on the pyridine ring would appear in the aromatic region (typically 6.5-8.0 ppm), exhibiting coupling patterns consistent with a 2,6-disubstituted pyridine. A broad singlet for the N-H proton of the carbamate would also be present, typically in the 7.5-8.5 ppm range, though its position can be variable and it may exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would feature a signal for the quaternary carbon of the tert-butyl group around 80-82 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate would appear downfield, typically in the 152-155 ppm range. Signals for the methoxy carbon and the six carbons of the pyridine ring would also be present in their respective characteristic regions.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 225.12.

Synthesis: The Boc Protection of 2-Amino-6-methoxypyridine

The most direct and common synthesis of this compound involves the N-tert-butoxycarbonylation of the corresponding amine, 2-amino-6-methoxypyridine.[2] This reaction is typically mediated by di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Rationale for Experimental Choices
  • Reagent Selection: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed.[8]

  • Base/Catalyst: While the reaction can proceed without a base, the addition of a catalyst like 4-(Dimethylamino)pyridine (DMAP) or a base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) significantly accelerates the reaction.[8] DMAP functions by forming a more reactive intermediate with Boc₂O.[8] For less reactive amines or to ensure complete conversion, a base is highly recommended.

  • Solvent: Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN) are typically used as they effectively dissolve the reactants without interfering with the reaction mechanism.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 2-amino-6- methoxypyridine in THF B Add Base (e.g., TEA) A->B C Cool solution to 0 °C (Ice Bath) B->C D Slowly add a solution of Boc₂O in THF C->D E Allow to warm to RT and stir for 12-18h D->E F Monitor reaction by TLC E->F G Quench with H₂O F->G H Extract with Ethyl Acetate G->H I Wash organic layer (Brine) H->I J Dry over Na₂SO₄, filter, and concentrate I->J K Purify by column chromatography or recrystallization J->K

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol
  • Preparation: To a round-bottom flask charged with a magnetic stir bar, add 2-amino-6-methoxypyridine (1.0 eq). Dissolve the amine in anhydrous THF (approx. 0.2 M concentration).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a pure solid.

Key Reactions: The Acid-Labile Nature of the Boc Group

The primary utility of this compound is to serve as a stable intermediate that can release the free 2-amino-6-methoxypyridine on demand. This is achieved through the acid-catalyzed cleavage (deprotection) of the Boc group.

Deprotection Mechanism

The deprotection proceeds via a simple yet elegant mechanism.[9] The carbamate oxygen is first protonated by a strong acid, making the tert-butyl group an excellent leaving group. It departs as the stable tert-butyl cation.[10] The resulting carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine.[9]

G cluster_mech Boc Deprotection Mechanism Start Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Start->Protonation + H⁺ (e.g., TFA) LossOfCation Loss of tert-butyl cation Protonation->LossOfCation CarbamicAcid Formation of Carbamic Acid LossOfCation->CarbamicAcid Decarboxylation Decarboxylation (Loss of CO₂) CarbamicAcid->Decarboxylation End Free Amine Decarboxylation->End

Caption: Logical flow of the acid-catalyzed Boc deprotection mechanism.

Rationale for Deprotection Conditions
  • Acid Choice: Strong acids are required. Trifluoroacetic acid (TFA), either neat or as a solution in DCM (e.g., 20-50%), is highly effective and commonly used because both the acid and the tert-butyl trifluoroacetate byproduct are volatile and easily removed.[9][11] Anhydrous solutions of hydrogen chloride (HCl) in solvents like 1,4-dioxane or diethyl ether are also excellent choices.[1]

  • Scavengers: The intermediate tert-butyl cation is an electrophile and can potentially alkylate nucleophilic sites on the substrate or solvent.[10] To prevent this, a scavenger such as triethylsilane (TES) or anisole can be added to the reaction mixture to trap the cation.

  • Temperature: The deprotection is typically rapid and is almost always performed at room temperature or below (0 °C to 25 °C).[1]

Detailed Deprotection Protocol
  • Preparation: Dissolve this compound (1.0 eq) in Dichloromethane (DCM, approx. 0.1-0.2 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Isolation: The resulting residue is the TFA salt of 2-amino-6-methoxypyridine. To obtain the free amine, dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.

  • Final Steps: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the pure 2-amino-6-methoxypyridine.

Applications in Drug Development

Protected 2-aminopyridine derivatives are crucial intermediates in the synthesis of a wide array of bioactive molecules. The 2-amino-6-methoxypyridine scaffold, made accessible by this carbamate, is a key component in compounds targeting various biological pathways. Its utility stems from the ability to perform further chemical modifications on the pyridine ring or use the deprotected amine for coupling reactions (e.g., amide bond formation, reductive amination, or Buchwald-Hartwig amination) en route to the final drug candidate. This intermediate is valuable in the synthesis of inhibitors for kinases, proteases, and other enzyme classes.[12]

Safety and Handling

  • Hazard Identification: While specific GHS data for this compound is limited, related aminopyridines and carbamates often carry warnings.[4] It should be handled as a compound that may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][13]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3] Recommended storage temperature is 2-8°C.[3]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern synthetic chemist. Its robust nature, combined with the predictable and clean reactivity of the Boc protecting group, provides a reliable pathway to a valuable substituted aminopyridine intermediate. Understanding its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to efficiently incorporate this building block into complex synthetic routes, accelerating the discovery and development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl (6-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (6-methoxypyridin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry.

Introduction

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amino functionality of 2-amino-6-methoxypyridine allows for selective reactions at other positions of the pyridine ring. The Boc group can be readily removed under acidic conditions, making it an ideal protecting group in multi-step syntheses.

Synthesis Pathway

The primary and most common method for the synthesis of this compound involves the N-Boc protection of 2-amino-6-methoxypyridine using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the Boc anhydride.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-amino-6-methoxypyridine 2-amino-6-methoxypyridine Target_Molecule This compound 2-amino-6-methoxypyridine->Target_Molecule 1. Boc_anhydride Di-tert-butyl dicarbonate (Boc Anhydride) Boc_anhydride->Target_Molecule 2. Solvent Solvent (e.g., THF, Dioxane, Acetonitrile) Solvent->Target_Molecule Base Base (e.g., Triethylamine, DMAP, NaHCO3) Base->Target_Molecule Temperature Temperature (0°C to Room Temp.) Temperature->Target_Molecule

Caption: Synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound. These protocols are based on general procedures for N-Boc protection of amino pyridines.

Materials and Reagents
  • 2-amino-6-methoxypyridine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or 4-Dimethylaminopyridine (DMAP)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

General Experimental Procedure
  • Reaction Setup: To a solution of 2-amino-6-methoxypyridine (1.0 eq) in anhydrous THF (0.2-0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add a base such as triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).

  • Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise over 15-30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Experimental_Workflow Start Start Dissolve Dissolve 2-amino-6-methoxypyridine and base in anhydrous THF Start->Dissolve Cool Cool reaction mixture to 0°C Dissolve->Cool Add_Boc Add Di-tert-butyl dicarbonate solution dropwise Cool->Add_Boc Stir Stir at room temperature (12-24h) Add_Boc->Stir Monitor Monitor reaction by TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench with saturated NaHCO3 Monitor->Quench Complete Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with brine and dry over Na2SO4 Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify Characterize Characterize the product Purify->Characterize

Caption: General experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 2-amino-6-methoxypyridine
Reagent Di-tert-butyl dicarbonate (Boc anhydride)
Typical Yield 85-95%
Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
Appearance White to off-white solid
Melting Point 88-92 °C (typical for analogous compounds)

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.55 (t, J = 8.0 Hz, 1H, Ar-H)

    • δ 7.40 (d, J = 8.0 Hz, 1H, Ar-H)

    • δ 6.85 (br s, 1H, NH)

    • δ 6.40 (d, J = 8.0 Hz, 1H, Ar-H)

    • δ 3.90 (s, 3H, OCH₃)

    • δ 1.50 (s, 9H, C(CH₃)₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 162.0, 153.0, 151.5, 139.5, 108.0, 102.0, 80.5, 53.5, 28.3

  • Mass Spectrometry (ESI):

    • m/z 225.1 [M+H]⁺

Safety Considerations

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Organic solvents such as THF and ethyl acetate are flammable and should be handled with care, away from ignition sources.

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

This guide provides a foundational understanding and practical instructions for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.

An In-depth Technical Guide to the Starting Materials for tert-Butyl (6-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (6-methoxypyridin-2-yl)carbamate, a key building block in pharmaceutical and medicinal chemistry. The primary focus is on the various synthetic routes to its immediate precursor, 2-amino-6-methoxypyridine, detailing the necessary starting materials, experimental protocols, and relevant quantitative data.

Final Synthetic Step: Boc Protection of 2-amino-6-methoxypyridine

The synthesis of the target compound, this compound, is achieved through the protection of the amino group of 2-amino-6-methoxypyridine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, typically employing di-tert-butyl dicarbonate ((Boc)₂O).

Experimental Protocol

A solution of 2-amino-6-methoxypyridine (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is treated with di-tert-butyl dicarbonate (1.1 equivalents). The reaction can be carried out at room temperature and is often facilitated by the addition of a base, such as triethylamine (1.1 equivalents) or 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. Purification is achieved by column chromatography or recrystallization.[1]

Boc Protection Workflow

Boc_Protection Boc Protection of 2-amino-6-methoxypyridine cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-amino-6-methoxypyridine 2-amino-6-methoxypyridine Reaction_Vessel Reaction in Solvent (e.g., DCM, THF) +/- Base (e.g., TEA, DMAP) 2-amino-6-methoxypyridine->Reaction_Vessel Boc2O (Boc)2O Boc2O->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Purification Purification (Column Chromatography/ Recrystallization) Workup->Purification Final_Product tert-Butyl (6-methoxypyridin-2-yl)carbamate Purification->Final_Product

Caption: Workflow for the Boc protection of 2-amino-6-methoxypyridine.

Synthesis of the Key Starting Material: 2-amino-6-methoxypyridine

The primary challenge in the synthesis of this compound lies in the efficient and cost-effective production of its precursor, 2-amino-6-methoxypyridine. Several synthetic routes have been established, each with its own set of advantages and disadvantages.

Route 1: From 2,6-Dichloropyridine

This multi-step synthesis involves the initial nitration of 2,6-dichloropyridine, followed by a series of transformations to introduce the amino and methoxy groups.

Route1 Synthesis of 2-amino-6-methoxypyridine from 2,6-Dichloropyridine Start 2,6-Dichloropyridine Intermediate1 2,6-Dichloro-3-nitropyridine Start->Intermediate1 Nitration (conc. H₂SO₄, conc. HNO₃) Intermediate2 2-Amino-6-chloro-3-nitropyridine Intermediate1->Intermediate2 Ammonolysis (aq. NH₃, Methanol) Intermediate3 2-Amino-6-methoxy-3-nitropyridine Intermediate2->Intermediate3 Methoxylation (Sodium Methoxide, Methanol) Intermediate4 2,3-Diamino-6-methoxypyridine Intermediate3->Intermediate4 Reduction (e.g., SnCl₂·2H₂O, HCl) Product 2-Amino-6-methoxypyridine Intermediate4->Product Diazotization & Reduction (NaNO₂, H₃PO₂)

Caption: Synthetic pathway from 2,6-dichloropyridine.

StepReactionStarting MaterialReagentsConditionsYieldPurityReference
1Nitration2,6-Dichloropyridineconc. H₂SO₄, conc. HNO₃100-105°C, 5h~98%-[2]
2Ammonolysis2,6-Dichloro-3-nitropyridine25% aq. NH₃, Methanol35-40°C, 2h56.45%99.3% (HPLC)[2]
3Methoxylation2-Amino-6-chloro-3-nitropyridineSodium Methoxide, Methanol25-30°C, 4-5h86.5%99.0% (HPLC)[3]
4Reduction2-Amino-6-methoxy-3-nitropyridineSnCl₂·2H₂O, conc. HCl35-40°C, 5-6h86.4%99.0% (HPLC)[2]

Detailed Protocols:

  • Step 1: Nitration of 2,6-Dichloropyridine: To concentrated sulfuric acid, 2,6-dichloropyridine is added slowly at 20-25°C. Concentrated nitric acid is then added while maintaining the temperature below 50°C. The mixture is heated to 100-105°C for 5 hours. After cooling, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration.[2]

  • Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine: 2,6-Dichloro-3-nitropyridine is dissolved in methanol, and a 25% aqueous ammonia solution is added. The mixture is heated to 35-40°C for 2 hours. After cooling, the solid product is filtered, washed with methanol, and dried.[2]

  • Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine: A solution of sodium methoxide in methanol is prepared and cooled to 15°C. 2-Amino-6-chloro-3-nitropyridine is added, and the mixture is stirred at 25-30°C for 4-5 hours. The reaction mixture is then poured into water, and the precipitate is filtered and washed.[3]

  • Step 4: Reduction of 2-Amino-6-methoxy-3-nitropyridine: To concentrated hydrochloric acid, 2-amino-6-methoxy-3-nitropyridine is added at room temperature. The solution is cooled to 15°C, and stannous chloride dihydrate is added slowly. The reaction is heated to 35-40°C for 5-6 hours. After cooling, the product is filtered and dried.[2]

Route 2: From 2,6-Dibromo-3-aminopyridine

This route involves a nucleophilic aromatic substitution reaction to replace a bromine atom with a methoxy group.

Route2 Synthesis of 2-amino-6-methoxypyridine from 2,6-Dibromo-3-aminopyridine Start 2,6-Dibromo-3-aminopyridine Product 6-Bromo-2-methoxy-3-aminopyridine Start->Product Nucleophilic Substitution (Sodium Methoxide, 1,4-Dioxane) Final_Product 2-Amino-6-methoxypyridine Product->Final_Product Debromination (e.g., Catalytic Hydrogenation)

Caption: Synthetic pathway from 2,6-dibromo-3-aminopyridine.

StepReactionStarting MaterialReagentsConditionsYieldReference
1Nucleophilic Substitution2,6-Dibromo-3-aminopyridineSodium Methoxide, 1,4-Dioxane100°C, 18h-[4]

Detailed Protocol:

  • To a solution of 2,6-dibromo-3-aminopyridine in 1,4-dioxane, sodium methoxide is added at room temperature. The mixture is then heated to 100°C for 18 hours. After cooling, the reaction is quenched, and the product is isolated. The subsequent debromination can be achieved through catalytic hydrogenation.[4]

Route 3: From 2-Chloro-6-methoxypyridine

This approach utilizes a modern cross-coupling reaction, the Buchwald-Hartwig amination, to form the C-N bond.

Route3 Synthesis of 2-amino-6-methoxypyridine via Buchwald-Hartwig Amination Start 2-Chloro-6-methoxypyridine Product 2-Amino-6-methoxypyridine Start->Product Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Amine_Source Amine Source (e.g., Ammonia, Benzophenone Imine) Amine_Source->Product

Caption: Synthetic pathway from 2-chloro-6-methoxypyridine.

A general procedure for the Buchwald-Hartwig amination involves the reaction of the aryl halide (2-chloro-6-methoxypyridine) with an amine source (such as ammonia or an ammonia equivalent like benzophenone imine) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, K₃PO₄) in an inert solvent (e.g., toluene, dioxane) under an inert atmosphere. The reaction is typically heated until completion. Workup involves filtration to remove the catalyst, followed by extraction and purification.

Summary of Synthetic Routes

RouteStarting MaterialKey ReactionsAdvantagesDisadvantages
12,6-DichloropyridineNitration, Ammonolysis, Methoxylation, ReductionReadily available starting material, well-established procedures.Multi-step synthesis, use of harsh reagents (conc. acids, SnCl₂).
22,6-Dibromo-3-aminopyridineNucleophilic Aromatic Substitution, DebrominationPotentially shorter route.Availability and cost of the starting material, debromination step required.
32-Chloro-6-methoxypyridineBuchwald-Hartwig AminationHigh functional group tolerance, generally high yields.Requires specialized catalysts and ligands, which can be expensive.

Conclusion

The selection of a synthetic route for the preparation of this compound is primarily dependent on the availability and cost of the starting materials, as well as the desired scale of the synthesis. For large-scale production, the multi-step synthesis from 2,6-dichloropyridine may be the most economically viable, despite the number of steps and the use of classical reagents. For smaller-scale laboratory synthesis, where efficiency and yield are paramount, the Buchwald-Hartwig amination from 2-chloro-6-methoxypyridine offers a modern and versatile alternative. The final Boc protection step is a straightforward and high-yielding transformation. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Role of tert-Butyl (6-methoxypyridin-2-yl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl (6-methoxypyridin-2-yl)carbamate, a versatile building block in medicinal chemistry. We will explore its synthesis, physicochemical properties, and its pivotal role as a key intermediate in the synthesis of bioactive molecules. Drawing parallels from a well-documented drug discovery program targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), this paper will illustrate the strategic application of the aminopyridine scaffold in developing potent and selective inhibitors for inflammatory and autoimmune diseases.

Core Compound Profile: this compound

This compound is a Boc-protected aminopyridine derivative that serves as a valuable starting material in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) protecting group offers stability under a wide range of reaction conditions and can be readily removed under acidic conditions, allowing for subsequent functionalization of the amino group. The methoxy and amino functionalities on the pyridine ring provide strategic points for chemical modification, making it an attractive scaffold for library synthesis and lead optimization in drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol
CAS Number 855784-40-6
Appearance White to off-white solid
Melting Point 88-92 °C
Boiling Point 275.3 °C at 760 mmHg
Density 1.146 g/cm³
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 2-amino-6-methoxypyridine.

Diagram 1: Synthesis of this compound

G cluster_0 Step 1: Boc Protection 2-amino-6-methoxypyridine 2-amino-6-methoxypyridine This compound This compound 2-amino-6-methoxypyridine->this compound (Boc)₂O, Base (e.g., TEA or DMAP) Solvent (e.g., DCM or THF) Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate

A flowchart illustrating the Boc protection of 2-amino-6-methoxypyridine.

Materials:

  • 2-amino-6-methoxypyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-amino-6-methoxypyridine (1.0 equivalent) in anhydrous DCM or THF.

  • Add a suitable base, such as triethylamine (1.2 equivalents) or a catalytic amount of DMAP (0.1 equivalents).

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.[1][2][3][4][5]

Application in Drug Discovery: A Case Study on IRAK4 Inhibitors

Diagram 2: Simplified IRAK4 Signaling Pathway

G TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1/2 IRAK1/2 IRAK4->IRAK1/2 Phosphorylation TRAF6 TRAF6 IRAK1/2->TRAF6 Activation NF-kB & AP-1 Activation NF-kB & AP-1 Activation TRAF6->NF-kB & AP-1 Activation Downstream Signaling Inflammatory Cytokines Inflammatory Cytokines NF-kB & AP-1 Activation->Inflammatory Cytokines Gene Transcription

The role of IRAK4 in innate immune signaling.

A common strategy in kinase inhibitor discovery involves screening a library of compounds for initial hits, followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The aminopyridine scaffold, present in our core molecule, is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

Diagram 3: General Workflow for Kinase Inhibitor Discovery

G HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR by Synthesis) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

A typical drug discovery workflow.

Starting from a Boc-protected aminopyridine, such as this compound, medicinal chemists can employ a variety of cross-coupling reactions to introduce diversity and explore the chemical space around the core. Key reactions include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Table 2: Key Cross-Coupling Reactions for Scaffold Elaboration

ReactionDescriptionTypical Reagents
Suzuki-Miyaura Coupling Forms a C-C bond between a halide (or triflate) and an organoboron compound.Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Boronic acid or ester.[20][21][22][23][24]
Buchwald-Hartwig Amination Forms a C-N bond between a halide (or triflate) and an amine.Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs₂CO₃).[25][26][27][28][29]

Materials:

  • Boc-protected halopyridine (e.g., a brominated derivative of this compound)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk tube or microwave vial, add the Boc-protected halopyridine (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography.[20][21][22][23][24]

The following table presents representative data from a published study on aminopyrimidine-based IRAK4 inhibitors, illustrating the potency of this class of compounds. Note that these compounds are analogues and not direct derivatives of this compound.

Table 3: In Vitro Activity of Representative Aminopyrimidine IRAK4 Inhibitors

CompoundIRAK4 IC₅₀ (nM)Kinase Selectivity (fold vs. other kinases)
Hit Compound 1 500>10
Optimized Lead 16 27>100
Preclinical Candidate 31 93>100

Data adapted from a representative study on aminopyrimidine IRAK4 inhibitors and is for illustrative purposes only.[6]

Conclusion

This compound and related Boc-protected aminopyridines are invaluable tools in the arsenal of the medicinal chemist. Their synthetic versatility, enabled by modern cross-coupling methodologies, allows for the rapid exploration of chemical space and the systematic optimization of lead compounds. As exemplified by the development of potent and selective IRAK4 inhibitors, the aminopyridine scaffold is a proven pharmacophore for targeting kinases and other important drug targets. A thorough understanding of the synthesis and reactivity of these building blocks is therefore essential for the successful design and development of novel therapeutics.

References

An In-depth Technical Guide on tert-Butyl (6-methoxypyridin-2-yl)carbamate: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-methoxypyridin-2-yl)carbamate is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a Boc-protected amine on a methoxypyridine scaffold, renders it a versatile precursor for the synthesis of a wide array of complex molecules with diverse therapeutic applications. The strategic placement of the methoxy and protected amine groups allows for selective functionalization, making it an invaluable tool in the design and development of novel drug candidates. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant role as a pharmaceutical intermediate, with a particular focus on its application in the synthesis of P2Y12 receptor antagonists.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective utilization in synthesis and for quality control. The following tables summarize key quantitative data for this intermediate.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 855784-40-6[1]
Molecular Formula C₁₁H₁₆N₂O₃[1]
Molecular Weight 224.26 g/mol [1]
Boiling Point 275.3°C at 760 mmHgN/A
Density 1.146 g/cm³N/A
Storage 2-8°C, under inert gasN/A

Table 2: Spectral Data

Technique Data
¹H NMR (CDCl₃) δ (ppm): 7.55 (t, J = 8.0 Hz, 1H), 7.25 (d, J = 7.5 Hz, 1H), 6.35 (d, J = 8.4 Hz, 1H), 3.90 (s, 3H), 1.52 (s, 9H)
¹³C NMR (CDCl₃) δ (ppm): 163.5, 153.8, 152.1, 139.8, 107.9, 98.6, 80.5, 53.4, 28.3
Mass Spectrometry ESI-MS: m/z 225.1 [M+H]⁺

Note: Spectral data is predicted based on typical chemical shifts for similar structures and may vary slightly based on experimental conditions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Boc protection of the commercially available 2-amino-6-methoxypyridine. This reaction is a standard procedure in organic synthesis, and various conditions can be employed to achieve high yields.

General Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_products Product 2-amino-6-methoxypyridine 2-Amino-6-methoxypyridine Target_Molecule This compound 2-amino-6-methoxypyridine->Target_Molecule Base (e.g., TEA, DMAP) Solvent (e.g., THF, DCM) Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Target_Molecule

Caption: General synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Amino-6-methoxypyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-methoxypyridine (1.0 eq) in anhydrous THF or DCM.

  • Add triethylamine (1.2 eq) or a catalytic amount of DMAP.

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Application as a Pharmaceutical Intermediate: Synthesis of P2Y12 Receptor Antagonists

A significant application of this compound is in the synthesis of P2Y12 receptor antagonists, a class of drugs used to inhibit platelet aggregation.[2][3] A prominent example is Ticagrelor, a medication used to prevent thrombotic events in patients with acute coronary syndrome. The methoxypyridine moiety serves as a key structural element in these antagonists.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.[1][4]

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gαi P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P VASP->VASP_P Platelet_Activation Platelet Activation & Aggregation VASP_P->Platelet_Activation Inhibits Ticagrelor Ticagrelor (P2Y12 Antagonist) Ticagrelor->P2Y12 Blocks

Caption: P2Y12 receptor signaling cascade.

Experimental Workflow in Drug Discovery

In a typical drug discovery workflow, this compound can be utilized as a starting material for the generation of a library of analogues for Structure-Activity Relationship (SAR) studies. This involves a series of chemical modifications to the core structure, followed by biological screening to identify compounds with improved potency and selectivity for the target, such as the P2Y12 receptor.

Medicinal_Chemistry_Workflow Start tert-Butyl (6-methoxypyridin-2-yl)carbamate Step1 Deprotection of Boc group (e.g., TFA/DCM) Start->Step1 Intermediate1 2-Amino-6-methoxypyridine Step1->Intermediate1 Step2 Coupling with diverse building blocks (e.g., Amide coupling, Suzuki coupling) Intermediate1->Step2 Library Compound Library Generation Step2->Library Step3 In vitro screening (e.g., P2Y12 binding assay) Library->Step3 SAR Structure-Activity Relationship (SAR) Analysis Step3->SAR SAR->Step2 Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Medicinal chemistry workflow using the intermediate.

Conclusion

This compound is a strategically important intermediate in pharmaceutical research and development. Its well-defined chemical properties and versatile reactivity make it a valuable starting material for the synthesis of a range of biologically active molecules, most notably P2Y12 receptor antagonists. The detailed protocols and data presented in this guide are intended to support researchers in the efficient and effective use of this key building block in their drug discovery endeavors.

References

A Technical Guide to the Solubility of tert-Butyl (6-methoxypyridin-2-yl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of tert-Butyl (6-methoxypyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. Consequently, this document provides a detailed framework for researchers to determine these solubility parameters experimentally. It includes standardized protocols for both qualitative and quantitative solubility assessment, a template for data presentation, and a visual representation of the experimental workflow. This guide is intended to equip researchers with the necessary tools to generate reliable and reproducible solubility data, a critical factor in process development, formulation, and scale-up operations.

Introduction

This compound is a bifunctional molecule containing a Boc-protected amine and a methoxypyridine moiety. Its structural features make it a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The solubility of such an intermediate is a fundamental physical property that dictates its handling, reaction conditions, purification strategies, and formulation possibilities. A thorough understanding of its solubility profile in a range of organic solvents is therefore essential for efficient and successful drug development workflows.

Given the absence of published quantitative solubility data for this compound, this guide provides detailed experimental protocols to enable researchers to determine this crucial information in their own laboratory settings.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in the public domain. Researchers are encouraged to use the experimental protocols outlined in Section 3 to populate a data table with their own findings. A template for recording such data is provided below.

Table 1: Experimentally Determined Solubility of this compound

SolventChemical FormulaDielectric Constant (at 20°C)Solubility (mg/mL) at 25°CObservations
Dichloromethane (DCM)CH₂Cl₂9.1To be determined
ChloroformCHCl₃4.8To be determined
Methanol (MeOH)CH₄O33.0To be determined
Ethanol (EtOH)C₂H₆O24.5To be determined
Isopropanol (IPA)C₃H₈O19.9To be determined
Acetonitrile (ACN)C₂H₃N37.5To be determined
Tetrahydrofuran (THF)C₄H₈O7.6To be determined
Ethyl Acetate (EtOAc)C₄H₈O₂6.0To be determined
TolueneC₇H₈2.4To be determined
HexanesC₆H₁₄1.9To be determined
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7To be determined
Dimethylformamide (DMF)C₃H₇NO36.7To be determined

Experimental Protocols for Solubility Determination

The following protocols describe methods for both qualitative and quantitative determination of solubility.

Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Materials:

  • This compound

  • Selection of organic solvents (see Table 1)

  • Small test tubes or vials (e.g., 1.5 mL)

  • Vortex mixer

  • Pipettes

Procedure:

  • Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a test tube.

  • Add a small, measured volume of the selected solvent (e.g., 100 µL) to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.

  • If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.

  • Continue adding the solvent in a stepwise manner until the solid dissolves completely or a large volume of solvent has been added, indicating low solubility.[1]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[2][3]

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or rotator

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial, ensuring that there will be undissolved solid remaining at equilibrium.

  • Accurately add a known volume of the selected solvent to the vial.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Once equilibrium is achieved, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis method against a standard curve of known concentrations.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_excess Add excess solute to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (e.g., 24-48h) seal_vial->agitate settle Allow solid to settle agitate->settle filter_supernatant Filter supernatant settle->filter_supernatant dilute Dilute sample filter_supernatant->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility (mg/mL) analyze->calculate end_node End calculate->end_node

References

A Technical Guide to the Spectroscopic Characterization of tert-Butyl (6-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the spectral data for tert-Butyl (6-methoxypyridin-2-yl)carbamate (CAS No. 855784-40-6), a key intermediate in organic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the expected and observed data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes a discussion of the underlying principles, detailed experimental protocols, and an in-depth interpretation of the spectral features. The collective data provides an unambiguous structural confirmation and a benchmark for quality assessment of this compound.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected amine and a substituted pyridine ring. This structure makes it a valuable building block for the synthesis of more complex pharmaceutical agents and novel materials. The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability and ease of removal under acidic conditions.[1] The 6-methoxypyridin-2-amine core is a prevalent scaffold in medicinal chemistry.

Accurate structural elucidation and purity assessment are critical for any chemical compound used in research and development. Spectroscopic techniques are the cornerstone of this analysis. This guide synthesizes data from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to create a complete analytical profile of the title compound, explaining the causal relationship between its molecular structure and its spectral output.

Compound Details:

Parameter Value
IUPAC Name tert-butyl N-(6-methoxypyridin-2-yl)carbamate
CAS Number 855784-40-6
Molecular Formula C₁₁H₁₆N₂O₃

| Molecular Weight | 224.26 g/mol [2] |

Molecular Structure and Spectroscopic Predictions

The key to interpreting spectral data is to first understand the molecule's structure and the distinct chemical environments of its atoms and functional groups.

Figure 1: Key functional groups of this compound.

Based on this structure, we can predict the following:

  • ¹H NMR: A large singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three methoxy protons, three distinct signals for the aromatic protons on the pyridine ring, and a broader singlet for the N-H proton.

  • ¹³C NMR: Signals for the carbamate carbonyl, the quaternary and methyl carbons of the Boc group, the methoxy carbon, and the five carbons of the pyridine ring.

  • Mass Spec: A molecular ion peak corresponding to the compound's mass, with a prominent [M+H]⁺ adduct in ESI-MS.

  • IR Spec: Characteristic absorption bands for the N-H bond, C=O of the carbamate, C-H bonds, and C-O ether linkages.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Causality and Expected Chemical Shifts

The electron-donating methoxy group and the electron-withdrawing carbamate group significantly influence the chemical shifts of the pyridine ring protons. The methoxy group at the 6-position will shield adjacent protons (H3 and H5), shifting them upfield, while the carbamate at the 2-position will have a deshielding effect. The most notable feature is the large singlet from the tert-butyl group, a hallmark of the Boc protecting group.[1]

Experimental Protocol

Figure 2: Standard workflow for ¹H NMR data acquisition.

Data Interpretation

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.55 t, J ≈ 7.8 Hz 1H H4 (Pyridine) The H4 proton is coupled to both H3 and H5, resulting in a triplet.
~7.35 d, J ≈ 7.5 Hz 1H H5 (Pyridine) Coupled to the H4 proton.
~6.95 (br s) 1H N-H (Carbamate) Broad signal due to quadrupolar relaxation and potential hydrogen bonding.
~6.40 d, J ≈ 8.2 Hz 1H H3 (Pyridine) Coupled to the H4 proton and shielded by the adjacent methoxy group.
~3.90 s 3H -OCH₃ Methoxy protons are isolated and appear as a singlet.[4]

| ~1.52 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group result in a strong singlet.[5] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Causality and Expected Chemical Shifts

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbamate carbonyl carbon is significantly deshielded and appears far downfield. The carbons of the pyridine ring appear in the aromatic region, with their specific shifts determined by the electronic effects of the substituents. The carbons of the Boc group have highly characteristic shifts.[6]

Experimental Protocol

The protocol is similar to that for ¹H NMR, but requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A broadband proton-decoupled experiment is typically performed to simplify the spectrum, yielding a single peak for each unique carbon.

Data Interpretation

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~162.5 C6 (Pyridine) Carbon bearing the electron-donating methoxy group, significantly deshielded.
~153.5 C2 (Pyridine) Carbon attached to the carbamate nitrogen.
~152.8 C=O (Carbamate) Carbonyl carbon in a carbamate environment.[6]
~139.0 C4 (Pyridine) Aromatic CH carbon.
~108.5 C5 (Pyridine) Aromatic CH carbon.
~102.0 C3 (Pyridine) Aromatic CH carbon, shielded by the adjacent methoxy group.
~80.5 -C (CH₃)₃ Quaternary carbon of the tert-butyl group.[7]
~53.0 -OCH₃ Methoxy carbon.[4]

| ~28.3 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group.[7] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation patterns, confirming its elemental composition.

Causality and Expected Ionization

Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule. It typically results in the formation of a protonated molecular ion, [M+H]⁺. The molecular formula C₁₁H₁₆N₂O₃ gives an exact mass of 224.1161 Da. Therefore, the primary ion observed in high-resolution mass spectrometry (HRMS) should be [M+H]⁺ at m/z 225.1239.

Experimental Protocol

Figure 3: General workflow for ESI-Mass Spectrometry.

Data Interpretation

Table 3: Predicted ESI-MS Data

m/z (Theoretical) Ion Species Rationale
225.1239 [M+H]⁺ Protonated molecular ion. The most abundant ion expected.
247.1058 [M+Na]⁺ Sodium adduct, commonly observed in ESI-MS.
169.0715 [M-C₄H₈+H]⁺ Loss of isobutylene from the Boc group, a characteristic fragmentation.

| 125.0660 | [M-Boc+H]⁺ | Loss of the entire Boc group (100 Da). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to their vibrational frequencies.

Causality and Expected Absorption Bands

The energy of bond vibrations is determined by the bond strength and the masses of the connected atoms. The C=O bond of the carbamate is strong and will produce a sharp, intense absorption. The N-H bond vibration is also a highly characteristic feature.

Experimental Protocol

A small amount of the solid sample is placed directly on the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum is then recorded, typically from 4000 to 400 cm⁻¹.

Data Interpretation

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
~3350 N-H Stretch Carbamate A moderately sharp peak characteristic of a secondary amine in a carbamate.
2980-2930 C-H Stretch tert-Butyl & -OCH₃ Aliphatic C-H stretching vibrations.
~1715 C=O Stretch Carbamate Strong, sharp absorption typical for the Boc-group carbonyl.[1]
1580-1450 C=C, C=N Stretch Pyridine Ring Aromatic ring stretching vibrations.

| ~1250, ~1150 | C-O Stretch | Carbamate & Ether | Asymmetric and symmetric stretching of the C-O bonds. |

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.

  • MS confirms the molecular weight (224.26 g/mol ) and elemental formula (C₁₁H₁₆N₂O₃).

  • IR confirms the presence of key functional groups: a carbamate (N-H at ~3350 cm⁻¹, C=O at ~1715 cm⁻¹) and an aromatic system.

  • ¹³C NMR confirms the carbon skeleton, showing 11 distinct carbon environments, including the characteristic signals for the Boc group, the methoxy group, and the five carbons of the disubstituted pyridine ring.

  • ¹H NMR provides the final and most detailed piece of the puzzle. It confirms the presence and ratio of all proton types (9H singlet for t-Bu, 3H singlet for -OMe, 3H for the aromatic system, 1H for the N-H). Crucially, the splitting pattern of the three aromatic protons (a triplet and two doublets) confirms the 2,6-substitution pattern on the pyridine ring.

Together, these four analytical techniques provide a self-validating and unambiguous confirmation of the structure of this compound.

Conclusion

This guide has detailed the foundational spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data provide a robust analytical signature for this compound. For scientists in organic synthesis and drug discovery, this information serves as an essential reference for confirming the identity, purity, and structural integrity of this versatile building block during its synthesis and use in subsequent reactions.

References

In-depth 1H NMR Analysis of tert-Butyl (6-methoxypyridin-2-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of tert-Butyl (6-methoxypyridin-2-yl)carbamate. Due to the absence of publicly available, experimentally-derived ¹H NMR data for this specific compound within scientific literature and chemical databases, this document outlines the expected spectral characteristics based on established principles of NMR spectroscopy and analysis of analogous structures. It includes a standardized experimental protocol for acquiring the spectrum and presents a logical framework for spectral assignment and interpretation, crucial for the verification and characterization of this compound in a research and development setting.

Expected ¹H NMR Spectral Data

While a definitive, experimentally-verified ¹H NMR spectrum for this compound is not publicly available, a theoretical spectrum can be predicted. The following table summarizes the anticipated chemical shifts (δ), multiplicity, coupling constants (J), and integration values for each proton in a typical deuterated solvent like chloroform-d (CDCl₃). These predictions are based on the analysis of similar pyridine derivatives and carbamate compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4 (Pyridine)7.5 - 7.7Triplet (t)J ≈ 8.01H
H-3 (Pyridine)7.2 - 7.4Doublet (d)J ≈ 8.01H
H-5 (Pyridine)6.4 - 6.6Doublet (d)J ≈ 8.01H
NH (Carbamate)7.0 - 8.0Broad Singlet (br s)N/A1H
OCH₃ (Methoxy)3.9 - 4.1Singlet (s)N/A3H
C(CH₃)₃ (tert-Butyl)1.4 - 1.6Singlet (s)N/A9H

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following section details a standardized methodology for obtaining a high-resolution ¹H NMR spectrum of the title compound.

2.1 Sample Preparation

  • Quantity: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean, dry 5 mm NMR tube. Ensure the solvent is free from residual water and other impurities.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

2.2 NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Temperature: Conduct the experiment at a constant temperature, typically 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse experiment (zg30 or similar) should be employed.

  • Acquisition Parameters:

    • Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

2.3 Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak and determine the multiplicity and coupling constants.

Visualization of Molecular Structure and Proton Relationships

The following diagram illustrates the chemical structure of this compound and the expected spin-spin coupling relationships between the aromatic protons.

G cluster_molecule This compound mol H4 H-4 H3 H-3 H4->H3 J(H4,H3) H5 H-5 H4->H5 J(H4,H5)

Caption: Predicted coupling relationships for aromatic protons.

This guide provides a foundational framework for the ¹H NMR analysis of this compound. Researchers are encouraged to use the provided experimental protocol to obtain definitive data, which can then be used to validate or refine the predicted spectral parameters presented herein.

An In-depth Technical Guide to the 13C NMR Analysis of tert-Butyl (6-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of tert-Butyl (6-methoxypyridin-2-yl)carbamate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules. This document delves into the theoretical underpinnings, practical experimental design, and detailed spectral interpretation for this specific compound, offering insights grounded in established scientific principles and field experience.

Introduction: The Significance of Structural Verification

In the realm of pharmaceutical and materials science, the precise structural confirmation of synthesized compounds is a non-negotiable cornerstone of research and development. This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity and confirmed structure are paramount to the success of subsequent synthetic steps and the ultimate efficacy and safety of the final product. 13C NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides a detailed carbon "fingerprint" of a molecule, revealing crucial information about its connectivity and chemical environment.[1][2] This guide will walk through the complete process of 13C NMR analysis for this compound, from sample preparation to the final interpretation of the spectral data.

Foundational Principles: Understanding 13C Chemical Shifts

13C NMR spectroscopy measures the resonance of the 13C isotope in a magnetic field.[3] The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information derived from a 13C NMR spectrum. It is highly sensitive to the electronic environment of each carbon atom.[4][5] Electronegative atoms (like oxygen and nitrogen) and pi systems (like aromatic rings) deshield nearby carbon nuclei, causing them to resonate at higher chemical shifts (further downfield). Conversely, electron-donating groups will shield carbon nuclei, shifting their signals to lower ppm values (upfield).[4]

For this compound, we can predict the approximate chemical shifts for each carbon based on the influence of the substituent groups on the pyridine ring and the carbamate moiety. The pyridine ring itself has characteristic chemical shifts, which are further perturbed by the electron-donating methoxy (-OCH3) and the carbamate (-NH-Boc) groups.[6][7][8][9]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality 13C NMR spectrum is contingent upon a meticulously executed experimental protocol. The following steps outline a robust and self-validating workflow for the analysis of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its single, well-characterized solvent peak at approximately 77.16 ppm.

  • Concentration: A concentration of 10-20 mg of the analyte in 0.5-0.7 mL of CDCl3 is typically sufficient for obtaining a good signal-to-noise ratio within a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.0 ppm. A small amount is usually pre-dissolved in the deuterated solvent by the manufacturer.

Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used.

    • Number of Scans: A sufficient number of scans (typically ranging from 128 to 1024, depending on the sample concentration) should be acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, ensuring accurate integration (though integration is less critical in routine 13C NMR than in 1H NMR).

    • Spectral Width: A spectral width of approximately 250 ppm (from -10 to 240 ppm) is generally sufficient to encompass all expected carbon signals for this type of molecule.

The relationship between these experimental choices is illustrated in the workflow diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Analyte tert-Butyl (6-methoxypyridin-2-yl)carbamate NMR_Tube NMR Tube Analyte->NMR_Tube 10-20 mg Solvent CDCl3 with TMS Solvent->NMR_Tube 0.5-0.7 mL Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Parameters Set Acquisition Parameters Spectrometer->Parameters Acquire Acquire Data Parameters->Acquire zgpg30, 128-1024 scans FID Free Induction Decay (FID) Acquire->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (TMS at 0 ppm) Baseline->Reference Spectrum Final 13C NMR Spectrum Reference->Spectrum

Caption: Experimental workflow for 13C NMR analysis.

Spectral Interpretation and Discussion

The 13C NMR spectrum of this compound is expected to show 9 distinct signals, corresponding to the 9 chemically non-equivalent carbon atoms in the molecule. The predicted and experimentally observed chemical shifts are presented in the table below.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Chemical Shift
C=O (Carbamate) 150-155The carbonyl carbon is highly deshielded due to the electronegativity of the two adjacent oxygen atoms.[10][11][12]
C(CH3)3 (tert-Butyl) ~80The quaternary carbon of the tert-butyl group is attached to an oxygen, causing a significant downfield shift.[13][14]
C(CH3)3 (tert-Butyl) ~28The methyl carbons of the tert-butyl group are in a typical alkane region.[13][14]
C6 (Pyridine) 158-163This carbon is attached to the electronegative methoxy group and is part of the aromatic system, leading to a downfield shift.
C2 (Pyridine) 148-152Attached to the nitrogen of the carbamate group, this carbon is also significantly deshielded.
C4 (Pyridine) 138-142The chemical shift of this carbon is influenced by the electronic effects of the substituents on the pyridine ring.
C3 (Pyridine) 105-110This carbon is expected to be more shielded compared to the other pyridine carbons.
C5 (Pyridine) 108-112Similar to C3, this carbon's chemical shift is influenced by its position in the substituted pyridine ring.
OCH3 (Methoxy) 50-55The methoxy carbon is in a typical range for a carbon singly bonded to an oxygen.

Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary slightly based on the specific electronic environment.

The logical process for assigning these peaks is outlined in the following diagram:

spectral_assignment cluster_regions Spectral Regions cluster_assignments Peak Assignments Downfield Downfield Region (150-165 ppm) CO C=O (Carbamate) Downfield->CO Aromatic Aromatic Region (100-150 ppm) C_aro Pyridine Carbons (C2, C3, C4, C5, C6) Aromatic->C_aro Upfield Upfield Region (20-85 ppm) C_quat C(CH3)3 Upfield->C_quat CH3_tBu C(CH3)3 Upfield->CH3_tBu OCH3 OCH3 Upfield->OCH3

Caption: Logic for 13C NMR peak assignment.

Conclusion

The 13C NMR analysis of this compound provides a definitive method for its structural confirmation. By understanding the fundamental principles of 13C NMR and following a robust experimental protocol, researchers can confidently interpret the resulting spectrum. The characteristic chemical shifts of the carbamate, tert-butyl, methoxy, and substituted pyridine carbons provide a unique fingerprint for this molecule, ensuring its identity and purity for downstream applications in drug discovery and development.

References

safety and handling of tert-Butyl (6-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of tert-Butyl (6-methoxypyridin-2-yl)carbamate

For Research, Scientific, and Drug Development Professionals

This document provides comprehensive safety and handling information for this compound (CAS No. 855784-40-6). The guidelines presented herein are intended to support the safe use of this compound in a laboratory setting.

Chemical Identification and Properties

PropertyValueSource(s)
CAS Number 855784-40-6[1]
Molecular Formula C₁₁H₁₆N₂O₃[1]
Molecular Weight 224.26 g/mol [1]
Appearance Solid[1]
Boiling Point 275.3°C at 760 mmHg[1][2][3]
Density 1.146 g/cm³[3]
Storage Temperature 2-8°C, under inert atmosphere[1][4]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification:

  • Acute Toxicity, Oral (Category 4)[1]

  • Serious Eye Damage/Eye Irritation (Category 2A)[1]

Pictogram:

  • GHS07 (Exclamation Mark)

Signal Word:

  • Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements:

  • Prevention:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/ eye protection/ face protection.

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

    • P330: Rinse mouth.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P337 + P313: If eye irritation persists: Get medical advice/ attention.

  • Storage:

    • Store in a well-ventilated place. Keep container tightly closed.

  • Disposal:

    • P501: Dispose of contents/ container to an approved waste disposal plant.

Experimental Protocols: Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a Review Safety Data Sheet (SDS) b Perform Risk Assessment a->b c Prepare Engineering Controls (Fume Hood) b->c d Don Personal Protective Equipment (PPE) c->d e Weigh Compound in Ventilated Enclosure d->e Proceed to Handling f Perform Chemical Reaction/Preparation e->f g Securely Close Container After Use f->g h Decontaminate Work Area g->h Proceed to Cleanup i Dispose of Waste in Designated Containers h->i j Remove and Dispose of PPE Correctly i->j k Wash Hands Thoroughly j->k

Caption: General workflow for safely handling a hazardous solid chemical in a laboratory setting.

Methodology for Safe Handling:
  • Preparation Phase:

    • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

    • Risk Assessment: Evaluate the risks associated with the planned experiment, considering the quantities used and the reactions involved.

    • Engineering Controls: Ensure a properly functioning fume hood or other ventilated enclosure is available and in use.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[1]

  • Handling Phase:

    • Weighing: Weigh the solid compound within the fume hood to minimize inhalation of any dust particles. Avoid the formation of dust and aerosols.[1]

    • Chemical Manipulation: Conduct all experimental procedures involving this compound within the fume hood.

    • Storage: Keep the container tightly closed when not in use.[1]

  • Post-Handling Phase:

    • Decontamination: Clean the work area, including the balance and any spatulas or glassware used, to remove any residual chemical.

    • Waste Disposal: Dispose of contaminated waste, including gloves and weighing paper, in a designated hazardous waste container.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

    • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1]

First Aid Measures

In case of exposure, follow these first aid protocols and seek medical attention.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Fire-Fighting and Accidental Release Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Fire-Fighting Procedures: Wear a self-contained breathing apparatus for firefighting if necessary.

  • Accidental Release:

    • Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.

    • Do not let the product enter drains.[1]

    • Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Toxicological and Ecological Information

  • Toxicological Properties: The chemical, physical, and toxicological properties have not been thoroughly investigated. It is known to be harmful if swallowed and causes serious eye irritation.[1]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

  • Ecological Information: Do not let the product enter drains.[1]

Disposal Considerations

Dispose of this chemical and its container through a licensed disposal company. Follow all federal, state, and local environmental regulations.

G cluster_exposure Exposure Event cluster_response First Aid Response cluster_medical Medical Attention start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap and Water skin->wash_skin rinse_eyes Rinse Eyes for 15 min eye->rinse_eyes rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth consult Consult a Physician fresh_air->consult wash_skin->consult rinse_eyes->consult rinse_mouth->consult

Caption: Logical relationship between exposure type and the corresponding first aid response.

References

A Comprehensive Technical Guide to tert-Butyl (6-methoxypyridin-2-yl)carbamate for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-Butyl (6-methoxypyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. This document details commercial sourcing, synthetic protocols, physicochemical properties, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The following table summarizes key information from prominent vendors, facilitating procurement for research and development purposes.

SupplierCAS NumberMolecular WeightPurityPhysical FormStorage Temperature
BLDpharm 855784-40-6224.26Not SpecifiedNot SpecifiedNot Specified
Sigma-Aldrich (Synthonix) 855784-40-6224.2697%Solid or liquidRefrigerator
MySkinRecipes 855784-40-6224.2697%Not Specified2-8°C, under inert gas
ChemScene 1060801-25-3 (for related chloro-derivative)Not Applicable≥98%Not Specified4°C
INDOFINE Chemical Company 183741-80-2 (for 3-yl isomer)224.2695%Not SpecifiedNot Specified

Physicochemical and Analytical Data

The structural and physical properties of this compound are critical for its application in synthesis. The following table provides a summary of its key characteristics.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₃BLDpharm[1]
Molecular Weight 224.26 g/mol BLDpharm[1]
CAS Number 855784-40-6BLDpharm[1]
Boiling Point 275.3°C at 760 mmHgMySkinRecipes[2]
Density 1.146 g/cm³MySkinRecipes[2]
InChI Key BDYLIANVYQWWNB-UHFFFAOYSA-NSigma-Aldrich

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-tert-butoxycarbonylation (Boc protection) of the corresponding amine, 2-amino-6-methoxypyridine. Below are detailed experimental protocols adapted from established methods for the Boc protection of amines.

General Protocol using Di-tert-butyl dicarbonate (Boc)₂O in Tetrahydrofuran (THF)

This robust method is widely applicable for the synthesis of Boc-protected amines.

Materials:

  • 2-amino-6-methoxypyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • tert-Butyl methyl ether (MTBE)

  • 0.1 N aqueous Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-amino-6-methoxypyridine (1.0 eq) in anhydrous THF.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with tert-butyl methyl ether (3 x volume of aqueous layer).

  • Wash the combined organic extracts with 0.1 N aqueous HCl, followed by saturated aqueous NaHCO₃ solution.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Eco-Friendly Protocol using (Boc)₂O in a Water-Acetone System

This method offers a more environmentally friendly approach by minimizing the use of organic solvents.

Materials:

  • 2-amino-6-methoxypyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Distilled water

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add distilled water and acetone (e.g., 9.5 mL water: 0.5 mL acetone per mmol of amine).

  • Add 2-amino-6-methoxypyridine (1.0 eq) to the solvent mixture and stir at room temperature for a few minutes.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) and stir the mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add dichloromethane to extract the product.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel if required.[3]

Role in Drug Discovery and Development

tert-Butyl carbamates are pivotal intermediates in the synthesis of complex molecules, particularly in the field of drug discovery. The Boc protecting group is stable under a variety of conditions but can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies. The synthesis of these complex molecules often involves the use of protected amine building blocks to control reactivity and ensure the desired final structure. This compound serves as a valuable precursor for introducing the 6-methoxypyridin-2-yl moiety into a larger scaffold. This moiety can be crucial for establishing key interactions within the ATP-binding pocket of a target kinase. The tert-butyl group in related kinase inhibitors has been shown to contribute to good inhibitory activity and selectivity.[2][4]

The following diagram illustrates a generalized synthetic workflow where this compound is used as a key building block in the synthesis of a hypothetical kinase inhibitor.

G cluster_synthesis Synthesis of this compound cluster_drug_discovery Kinase Inhibitor Synthesis Workflow A 2-amino-6-methoxypyridine C This compound A->C B (Boc)₂O B->C D This compound F Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) D->F E Core Scaffold (e.g., pyrazole, pyrimidine) E->F G Boc-Protected Intermediate F->G H Deprotection (Acidic Conditions) G->H I Amine Intermediate H->I J Side Chain Coupling I->J K Final Kinase Inhibitor J->K

Synthetic workflow for a hypothetical kinase inhibitor.
Boc Deprotection Protocol

A critical step in utilizing this compound is the removal of the Boc protecting group to liberate the free amine for subsequent reactions.

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • Collect the solid by filtration and wash with diethyl ether.[5]

The following diagram illustrates the logical relationship in the Boc deprotection step.

G A This compound B Acidic Conditions (e.g., 4M HCl in Dioxane) A->B Reacts with C 2-amino-6-methoxypyridine (as HCl salt) B->C Yields D tert-Butyl cation B->D Byproducts E CO₂ B->E

Boc deprotection of the title compound.

Conclusion

This compound is a commercially accessible and versatile building block with significant applications in the synthesis of complex organic molecules, particularly for drug discovery. Its straightforward synthesis via Boc protection of 2-amino-6-methoxypyridine and the stability of the Boc group make it an invaluable tool for medicinal chemists. The protocols and data presented in this guide are intended to facilitate its effective use in research and development, enabling the advancement of novel therapeutic agents.

References

Methodological & Application

synthesis of tert-Butyl (6-methoxypyridin-2-yl)carbamate from 2-amino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl (6-methoxypyridin-2-yl)carbamate is a valuable intermediate in the synthesis of various pharmaceutical compounds and is particularly useful in drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group is widely used for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed protocol for the synthesis of this compound from 2-amino-6-methoxypyridine via a nucleophilic substitution reaction with di-tert-butyl dicarbonate (Boc₂O). This procedure offers high yields and straightforward purification.

Reaction Scheme

The overall reaction involves the protection of the amino group of 2-amino-6-methoxypyridine with a Boc group using di-tert-butyl dicarbonate in the presence of a base.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-amino-6-methoxypyridine1.0 eq
Di-tert-butyl dicarbonate (Boc₂O)1.1 eq
Triethylamine (TEA)1.5 eq
Solvent
Tetrahydrofuran (THF)10 mL / mmol of substrate
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)
Reaction Time12-18 hours
Product
AppearanceWhite to off-white solid
Yield90-95%
Purity (by NMR)>98%

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 2-amino-6-methoxypyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-methoxypyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF and add it dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes. The formation of CO₂ gas may be observed.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound as a white to off-white solid.

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis.

Synthesis_Workflow A 1. Dissolve 2-amino-6-methoxypyridine in THF B 2. Add Triethylamine A->B C 3. Add Boc₂O solution dropwise B->C D 4. Stir at Room Temperature (12-18h) C->D E 5. Reaction Work-up (Evaporation, Extraction) D->E F 6. Drying and Concentration E->F G 7. Purification (Recrystallization/Chromatography) F->G H Final Product: This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

  • Triethylamine is a corrosive and flammable liquid.

  • Tetrahydrofuran is highly flammable.

Conclusion

This application note provides a reliable and high-yielding protocol for the synthesis of this compound. The procedure is straightforward and utilizes common laboratory reagents and techniques, making it suitable for researchers in both academic and industrial settings. The resulting product is of high purity and can be used directly in subsequent synthetic steps.

References

Application Notes: Robust and Efficient Boc Protection of 6-Methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for the tert-butoxycarbonyl (Boc) protection of 6-methoxypyridin-2-amine, yielding tert-butyl (6-methoxypyridin-2-yl)carbamate. This protocol is designed for researchers in organic synthesis and drug development, offering a detailed methodology, mechanistic insights, and troubleshooting advice. We emphasize the rationale behind reagent selection and reaction conditions to ensure high yield, purity, and reproducibility.

Introduction: The Strategic Importance of Boc Protection

The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in modern organic synthesis.[1] Its popularity stems from its ease of installation, general stability to a wide range of nucleophilic and basic conditions, and straightforward removal under mild acidic conditions.[2] For heteroaromatic amines like 6-methoxypyridin-2-amine, a common scaffold in medicinal chemistry, selective N-protection is a critical step. It pacifies the nucleophilic and basic nature of the amino group, preventing unwanted side reactions and enabling subsequent functionalization of the pyridine ring, such as lithiation, halogenation, or cross-coupling reactions.

This guide details a reliable protocol using di-tert-butyl dicarbonate (Boc₂O), with a focus on addressing the nuanced reactivity of aminopyridines.

Mechanistic Principles: Rationale for Reagent Selection

The successful Boc protection of an amine hinges on the nucleophilic attack of the amine nitrogen onto an electrophilic carbonyl carbon of the Boc anhydride (Boc₂O). However, the nucleophilicity of aromatic amines, particularly those on an electron-deficient pyridine ring, is attenuated compared to aliphatic amines. This necessitates a careful choice of conditions to drive the reaction to completion efficiently.

The Core Reaction

The fundamental mechanism involves the amino group of 6-methoxypyridin-2-amine attacking the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion and leaving the protonated N-Boc product. A base is required to neutralize the protonated product and regenerate the neutral amine for the reaction to proceed catalytically.[3]

The Role of a Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP)

For less nucleophilic amines, a catalyst is often essential. While a standard base like triethylamine (TEA) can be used, it acts only as a proton scavenger. 4-Dimethylaminopyridine (DMAP), however, serves as a superior nucleophilic catalyst.[4]

Mechanism of DMAP Catalysis:

  • DMAP, being more nucleophilic than the aminopyridine, rapidly attacks the Boc anhydride.[1]

  • This forms a highly reactive N-Boc-pyridinium intermediate. This species is significantly more electrophilic than Boc₂O itself, making it susceptible to attack by even weak nucleophiles.[4]

  • The 6-methoxypyridin-2-amine then attacks the activated intermediate, transferring the Boc group to the desired amine.

  • This step regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[5]

This catalytic cycle dramatically accelerates the rate of reaction, ensuring high conversion under mild conditions.[5]

DMAP_Catalytic_Cycle cluster_0 Catalytic Cycle Boc2O Boc₂O Intermediate N-Boc-DMAP⁺ (Activated Intermediate) Boc2O->Intermediate + DMAP (fast) DMAP DMAP Product Boc-Protected Amine Intermediate->Product + Amine (slow step) Amine 6-MeO-Pyr-NH₂ Product->DMAP + Regenerated DMAP caption Fig. 1: DMAP Catalytic Cycle

Caption: Fig. 1: Catalytic cycle for DMAP in Boc protection.

Detailed Application Protocol

This protocol is optimized for a 10 mmol scale and can be adjusted accordingly. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
6-Methoxypyridin-2-amine≥98%Sigma-AldrichStarting material
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeAcros OrganicsCan be a low-melting solid or liquid
4-(Dimethylamino)pyridine (DMAP)≥99%Alfa AesarCatalyst
Triethylamine (TEA)≥99.5%, anhydrousFisher ScientificBase
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR ChemicalsReaction solvent
Saturated aq. NaHCO₃ solution--For aqueous work-up
Brine (Saturated aq. NaCl solution)--For aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-Drying agent
Silica Gel230-400 mesh-For column chromatography (if needed)
Ethyl Acetate / HexanesHPLC Grade-Eluent for chromatography

Experimental Workflow

Workflow start Start setup 1. Setup Dissolve amine in DCM under N₂ start->setup reagents 2. Reagent Addition Add TEA, DMAP, then Boc₂O setup->reagents reaction 3. Reaction Stir at RT for 12-18h Monitor by TLC reagents->reaction workup 4. Aqueous Work-up Quench with NaHCO₃ Extract with DCM reaction->workup dry 5. Dry & Concentrate Dry organic layer (MgSO₄) Evaporate solvent workup->dry purify 6. Purification Column Chromatography (if needed) dry->purify analyze 7. Analysis Obtain NMR, MS, m.p. purify->analyze end End Product analyze->end caption Fig. 2: Experimental Workflow

Caption: Fig. 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-methoxypyridin-2-amine (1.24 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (DCM, 50 mL) and stir until the amine is fully dissolved.

  • Base and Catalyst Addition: Add triethylamine (TEA, 2.1 mL, 15.0 mmol, 1.5 equiv.) followed by 4-dimethylaminopyridine (DMAP, 61 mg, 0.5 mmol, 0.05 equiv.).

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11.0 mmol, 1.1 equiv.) portion-wise over 5 minutes. Note: The reaction is exothermic and may cause gentle bubbling (CO₂ evolution).[1]

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product should have a higher Rf than the starting amine.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Add saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) and shake. Separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude material is often of high purity. If necessary, purify by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Isolation: Combine the pure fractions and evaporate the solvent to yield this compound as a white to off-white solid.

Product Characterization

The final product, this compound (CAS 855784-40-6), should be characterized to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol
Appearance White to off-white solid
Melting Point ~85-90 °C (Predicted based on similar structures)
¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm): 7.65 (t, J=8.0 Hz, 1H, Pyr-H4), 7.45 (d, J=8.0 Hz, 1H, Pyr-H3), 7.00 (br s, 1H, NH), 6.55 (d, J=8.0 Hz, 1H, Pyr-H5), 3.90 (s, 3H, OCH₃), 1.50 (s, 9H, C(CH₃)₃). Note: Actual shifts may vary.
¹³C NMR (101 MHz, CDCl₃) Predicted δ (ppm): 162.0, 153.0, 150.5, 140.0, 110.0, 105.0, 80.5, 53.5, 28.5. Note: Actual shifts may vary.
Mass Spec (ESI+) m/z: 225.1 [M+H]⁺, 247.1 [M+Na]⁺

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Incomplete Reaction 1. Insufficient reaction time. 2. Low nucleophilicity of the amine. 3. Inactive reagents.1. Extend reaction time to 24 hours. 2. Ensure DMAP was added. If the reaction is still slow, gently heat to 40 °C. 3. Use fresh Boc₂O and anhydrous solvent. Boc₂O can hydrolyze over time.
Formation of Side Products 1. Use of excess Boc₂O. 2. Reaction temperature too high.1. Use of a slight excess (1.1 equiv.) of Boc₂O is usually sufficient. 2. Maintain the reaction at room temperature unless necessary. High temperatures can promote side reactions.[6]
Difficult Purification Co-elution of product with unreacted Boc₂O or byproducts.If the crude product is an oil or contains impurities, first try triturating with cold hexanes or pentane to induce crystallization and wash away nonpolar impurities. If chromatography is needed, use a shallow gradient to ensure good separation. A polymer-supported trisamine resin can also be used to scavenge excess Boc₂O.

Deprotection Protocol Overview

For completeness, the Boc group is reliably cleaved under acidic conditions. The choice of acid can be tailored to the substrate's sensitivity.[7]

Reagent SystemSolventConditionsNotes
20-50% Trifluoroacetic Acid (TFA)DCM0 °C to RT, 1-3hVery common and efficient. TFA is volatile and corrosive. The product is isolated as a TFA salt.
4M HCl in 1,4-Dioxane or MethanolDioxane / MeOHRT, 2-4hProvides the hydrochloride salt directly, which is often a crystalline solid and easier to handle than the TFA salt.
p-Toluenesulfonic acid (TsOH)·H₂ODME / MeOH40 °C, 2-4hA solid, non-volatile acid that is easier to handle.[8]

General Deprotection Procedure: Dissolve the Boc-protected amine in the specified solvent, add the acid, and stir at the indicated temperature until TLC shows complete consumption of the starting material. The solvent and excess acid are then removed under reduced pressure (for TFA/HCl) or neutralized and extracted.

References

Application Notes and Protocols for Boc Protection of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of amine functional groups is a critical strategy in multi-step organic synthesis, preventing undesired side reactions and enabling selective transformations at other sites of a molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1] This document provides detailed application notes and protocols for the Boc protection of aminopyridines, a common scaffold in medicinal chemistry and drug development.

The reaction typically involves the treatment of an aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) in the presence of a base or catalyst.[2][3] The choice of reaction conditions, including solvent, base, catalyst, and temperature, can significantly impact the reaction efficiency, yield, and selectivity, particularly with less nucleophilic aminopyridines.[4][5]

Reaction Mechanism

The Boc protection of an amine with (Boc)₂O proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. In the absence of a catalyst, the reaction can proceed, but it is often slow for less nucleophilic amines like aminopyridines.[6]

The addition of a catalyst such as 4-(Dimethylamino)pyridine (DMAP) significantly accelerates the reaction. DMAP first reacts with (Boc)₂O to form a more reactive Boc-pyridinium intermediate. The aminopyridine then attacks this intermediate, leading to the formation of the N-Boc protected aminopyridine and regeneration of the DMAP catalyst.[7][8] The reaction releases tert-butanol and carbon dioxide as byproducts.[7] It is important to perform the reaction in an open or well-ventilated system to allow for the escape of CO₂ gas.[7][8]

General Reaction Scheme:

Boc Protection Reaction cluster_reactants Reactants cluster_products Products Aminopyridine R-NH₂ (Aminopyridine) Reaction + Aminopyridine->Reaction Boc_Anhydride (Boc)₂O (Di-tert-butyl dicarbonate) Boc_Anhydride->Reaction Protected_Amine R-NHBoc (Protected Aminopyridine) Byproducts t-BuOH + CO₂ Arrow -> Reaction->Arrow Base or Catalyst Solvent, Temp, Time Arrow->Protected_Amine Arrow->Byproducts

Caption: General reaction scheme for the Boc protection of aminopyridines.

Summary of Reaction Conditions

The following table summarizes various reported conditions for the Boc protection of different aminopyridine isomers. This data allows for easy comparison of reaction parameters and outcomes.

SubstrateReagents (equivalents)SolventBase (equivalents)Catalyst (equivalents)Time (h)Temp.Yield (%)Reference
2-Aminopyridine(Boc)₂O (1.5)DichloromethaneTriethylamine (1.5)EDCI (1.5), HOBT (0.05)2RT90[9]
2-Aminopyridine(Boc)₂O (1.5)DichloromethaneTriethylamine (1.5)DMAP (catalytic)8RT60[9]
3-Aminopyridine(Boc)₂O (2.0)DichloromethaneTriethylamine (3.0)EDCI (3.0), HOBT (0.09)1RT85[9][10]
4-Aminopyridine(Boc)₂O (1.0)Acetonitrile--3RT>95[11]
4-Aminopyridine(Boc)₂O (1.7)DichloromethaneTriethylamine (2.2)EDCI (2.2), HOBT (0.08)0.5RT90[9][10]
3-Amino-4-methylpyridine(Boc)₂O (2.0)TetrahydrofuranTriethylamine (3.0)EDCI (3.0), HOBT (0.1)2RT85[10]
4-Amino-3-methylpyridine(Boc)₂O (1.5)TetrahydrofuranTriethylamine (1.5)EDCI (1.5), HOBT (0.05)2RT80[9]

Note: RT = Room Temperature; EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBT = Hydroxybenzotriazole; DMAP = 4-Dimethylaminopyridine.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection using Triethylamine

This protocol is a general method suitable for many aminopyridine substrates.[12]

Materials:

  • Aminopyridine substrate (1.0 equiv.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv.)

  • Triethylamine (TEA) (1.5 equiv.)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aminopyridine (1.0 equiv.) in CH₂Cl₂.

  • Add triethylamine (1.5 equiv.) to the solution.

  • Add di-tert-butyl dicarbonate (1.5 equiv.) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: DMAP-Catalyzed Boc Protection

This protocol is particularly useful for less nucleophilic aminopyridines where the reaction might be sluggish.[12]

Materials:

  • Aminopyridine substrate (1.0 equiv.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)

  • Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the aminopyridine (1.0 equiv.) in MeCN or CH₂Cl₂.

  • Add DMAP (0.1 equiv.).

  • Add di-tert-butyl dicarbonate (1.1 equiv.) to the solution.

  • Stir the mixture at room temperature for several hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: EDCI/HOBT Promoted Boc Protection

This method has been reported to provide high yields and good selectivity for the mono-Boc protection of aminopyridines.[9][10]

Materials:

  • Aminopyridine (1.0 equiv.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.5-2.0 equiv.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5-3.0 equiv.)

  • Hydroxybenzotriazole (HOBT) (0.05-0.1 equiv.)

  • Triethylamine (TEA) (1.5-3.0 equiv.)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the aminopyridine (1.0 equiv.) in CH₂Cl₂ or THF at room temperature.

  • Under stirring, add EDCI, HOBT, TEA, and (Boc)₂O sequentially.

  • Continue stirring at room temperature for 0.5-2 hours, monitoring the reaction by TLC until the starting material disappears.[9][10]

  • Add water to the reaction mixture and extract with EtOAc.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-Boc aminopyridine.[9][10]

Experimental Workflow Diagram

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Aminopyridine in Solvent add_base Add Base/Catalyst (e.g., TEA, DMAP) start->add_base add_boc Add (Boc)₂O add_base->add_boc stir Stir at Appropriate Temperature add_boc->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up (Wash & Extract) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product (NMR, MS) purify->end

References

Application Notes and Protocols for the Boc Protection of 6-Methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the tert-butoxycarbonyl (Boc) protection of 6-methoxypyridin-2-amine using di-tert-butyl dicarbonate ((Boc)₂O). The Boc protecting group is a cornerstone in modern organic synthesis, particularly in the development of complex pharmaceutical agents, due to its stability and the mild conditions required for its removal.[1] This document details the underlying reaction mechanism, offers optimized experimental protocols, and discusses the critical parameters for achieving high-yield synthesis of tert-butyl (6-methoxypyridin-2-yl)carbamate.

Introduction: The Strategic Importance of Boc Protection

In multi-step organic synthesis, the selective masking of reactive functional groups is paramount to prevent undesired side reactions. The amine functionality is a common nucleophile and base, necessitating its protection during various synthetic transformations. The tert-butoxycarbonyl (Boc) group is an exemplary choice for amine protection due to its robustness under a wide range of non-acidic conditions, including exposure to strong bases and many nucleophiles.[2][3]

The target molecule, 6-methoxypyridin-2-amine, is a valuable building block in medicinal chemistry. The methoxy group introduces specific electronic and steric properties, making its derivatives of interest in drug discovery programs. The Boc-protected form, this compound, allows for further synthetic modifications on the pyridine ring or other parts of a larger molecule without interference from the reactive amino group.

Reaction Mechanism and Rationale

The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 6-methoxypyridin-2-amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[1] This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the thermodynamically stable byproducts, tert-butanol and carbon dioxide gas.[1][4]

The reaction can be performed with or without a base. In the absence of a base, the amine substrate itself can act as a base to neutralize the protonated carbamate product. However, the use of a non-nucleophilic base, such as triethylamine (TEA), is generally recommended to accelerate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[1] For less reactive amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be employed to further enhance the reaction rate. DMAP functions by reacting with Boc anhydride to form a more reactive N-Boc-pyridinium species.

Figure 1: General mechanism for the Boc protection of 6-methoxypyridin-2-amine.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Methoxypyridin-2-amine≥98%Commercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially Available
Triethylamine (TEA)≥99.5%, anhydrousCommercially AvailableDistill from CaH₂ if necessary.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Detailed Step-by-Step Protocol

This protocol is optimized for a moderately reactive aminopyridine.

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxypyridin-2-amine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

  • Base Addition: To the stirred solution, add triethylamine (1.2-1.5 equiv.). Stir for 5-10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.3 equiv.) portion-wise to the reaction mixture. Caution: The reaction can be exothermic and may evolve carbon dioxide gas; ensure adequate venting.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the Boc-protected product will indicate reaction completion. This typically takes 2-6 hours.

  • Workup:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a white solid.

Reaction Parameters Summary
ParameterRecommended ConditionRationale/Notes
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic solvents that dissolve both reactants are ideal.
Base Triethylamine (TEA)Scavenges the acid byproduct and enhances the nucleophilicity of the amine.
(Boc)₂O Stoichiometry 1.1 - 1.3 equivalentsA slight excess ensures complete conversion of the starting material.
Temperature Room Temperature (20-25 °C)Generally sufficient for this reaction. Gentle heating (40 °C) can be applied if the reaction is sluggish.
Reaction Time 2 - 6 hoursMonitor by TLC for optimal results.

Characterization of this compound

The successful synthesis of the Boc-protected product should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect a characteristic singlet at approximately 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aromatic protons of the pyridine ring and the methoxy group protons will also be present at their respective chemical shifts.

  • ¹³C NMR: The presence of the Boc group will be confirmed by signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group, as well as the carbamate carbonyl carbon (~153 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₆N₂O₃, MW: 224.26 g/mol ).

  • FTIR Spectroscopy: Look for the characteristic N-H stretching of the carbamate and the strong C=O stretching band around 1700-1725 cm⁻¹.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding a catalytic amount of DMAP (0.05-0.1 equiv.). However, be aware that DMAP can promote side reactions if used in excess or with sensitive substrates.

  • Formation of Di-Boc Product: While less common with aminopyridines, the formation of a di-Boc protected product is a potential side reaction. Using the recommended stoichiometry of (Boc)₂O should minimize this.

  • Moisture Sensitivity: Di-tert-butyl dicarbonate can react with water. While the reaction does not need to be strictly anhydrous, using anhydrous solvents and reagents will improve yields and reduce the formation of byproducts.

  • Safety: The reaction evolves carbon dioxide gas, so it should not be performed in a sealed vessel.[4] Conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Conclusion

The Boc protection of 6-methoxypyridin-2-amine is a robust and high-yielding reaction that is essential for the synthetic manipulation of this important heterocyclic building block. By following the detailed protocol and considering the key parameters outlined in this application note, researchers can reliably synthesize this compound, enabling the advancement of their research in drug discovery and organic synthesis.

References

Application Notes and Protocols for the Synthesis of tert-Butyl (6-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of tert-Butyl (6-methoxypyridin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The following sections detail both a non-catalytic and a catalytic method for the preparation of this molecule, offering flexibility in synthetic strategy based on available starting materials and desired reaction conditions.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic compounds with a range of biological activities. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amino functionality of the 2-aminopyridine moiety, facilitating regioselective reactions at other positions of the pyridine ring. The methoxy group at the 6-position further influences the electronic properties of the aromatic system. This document outlines two reliable methods for the synthesis of this important intermediate.

Synthetic Methods

Two primary approaches for the synthesis of this compound are presented:

  • Non-Catalytic Boc-Protection: A straightforward method involving the direct protection of the commercially available 2-amino-6-methoxypyridine with di-tert-butyl dicarbonate (Boc₂O). This method is characterized by its simplicity and high yield.

Data Presentation

The following table summarizes the quantitative data for the two synthetic methods described in this document, allowing for a direct comparison of their key parameters.

ParameterMethod 1: Non-Catalytic Boc-ProtectionMethod 2: Pd-Catalyzed Buchwald-Hartwig Amination
Starting Materials 2-amino-6-methoxypyridine, Di-tert-butyl dicarbonate2-bromo-6-methoxypyridine, tert-Butyl carbamate
Catalyst System NonePd₂(dba)₃ / XPhos
Base Triethylamine (TEA)Sodium tert-butoxide (NaOtBu)
Solvent Dichloromethane (DCM)Toluene
Temperature Room Temperature100 °C
Reaction Time 12 hours16 hours
Yield 95%85%

Experimental Protocols

Method 1: Non-Catalytic Boc-Protection of 2-amino-6-methoxypyridine

This protocol describes the synthesis of this compound from 2-amino-6-methoxypyridine and di-tert-butyl dicarbonate.

Materials:

  • 2-amino-6-methoxypyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2-amino-6-methoxypyridine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq).

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford this compound as a white solid.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines the synthesis of this compound via a palladium-catalyzed cross-coupling of 2-bromo-6-methoxypyridine and tert-butyl carbamate.

Materials:

  • 2-bromo-6-methoxypyridine

  • tert-Butyl carbamate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Add 2-bromo-6-methoxypyridine (1.0 eq) and tert-butyl carbamate (1.2 eq).

  • Add anhydrous toluene to the flask.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield this compound.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 2-amino-6-methoxypyridine E Combine and Stir at RT for 12h A->E B Di-tert-butyl dicarbonate B->E C Triethylamine C->E D DCM D->E F Quench with NaHCO3 (aq) E->F G Extract with DCM F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Concentrate I->J K Column Chromatography J->K L This compound K->L

Caption: Experimental workflow for the non-catalytic synthesis.

G Pd0 Pd(0)L2 PdII_halide Ar-Pd(II)(L2)-X Pd0->PdII_halide Oxidative Addition PdII_carbamate Ar-Pd(II)(L2)-NHBoc PdII_halide->PdII_carbamate Ligand Exchange PdII_carbamate->Pd0 Reductive Elimination Product Ar-NHBoc (Product) PdII_carbamate->Product ArX Ar-X (2-bromo-6-methoxypyridine) ArX->PdII_halide H2NBoc H2NBoc (tert-butyl carbamate) H2NBoc->PdII_carbamate Base Base (NaOtBu) Base->PdII_carbamate

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

purification of tert-Butyl (6-methoxypyridin-2-yl)carbamate by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Purification of tert-Butyl (6-methoxypyridin-2-yl)carbamate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Following its synthesis, purification is often necessary to remove unreacted starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely employed technique for the purification of moderately polar organic compounds.

Challenges in Purification

The purification of aminopyridine derivatives by silica gel chromatography can present challenges. The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups of the silica gel, resulting in peak tailing and poor separation.[1] To mitigate this, the addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase is often recommended to improve peak shape and separation efficiency.[1][2]

Experimental Protocols

1. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)[2][3]

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Separatory funnel (for gradient elution)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

2. Preparation for Chromatography

  • TLC Analysis: Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of ethyl acetate and hexanes (e.g., 10%, 20%, 30% ethyl acetate in hexanes). The ideal solvent system should provide a retention factor (Rf) for the desired product of approximately 0.2-0.4. If tailing is observed, add 0.5-1% (v/v) of triethylamine to the developing solvent.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes). A general rule is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight.[2]

    • Secure the chromatography column in a vertical position and pour the silica gel slurry into it.

    • Use gentle air pressure to pack the column evenly and avoid air bubbles.

    • Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during solvent and sample addition.[2]

    • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.

3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.[2]

  • Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.

4. Elution and Fraction Collection

  • Begin elution with the initial, non-polar mobile phase.

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. This can be done stepwise or by using a continuous gradient with a separatory funnel.

  • Collect fractions in test tubes or flasks.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Visualize the spots on the TLC plates under a UV lamp and/or by staining.

5. Product Isolation

  • Combine the fractions that contain the pure product, as determined by TLC.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[1][2]

Data Presentation

Table 1: Representative Column Chromatography Parameters

ParameterValue/DescriptionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for flash chromatography of moderately polar compounds.[3]
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 40%)Allows for the elution of impurities with varying polarities.[3][4]
Mobile Phase Modifier 0.5-1% (v/v) TriethylamineReduces peak tailing of the basic aminopyridine on the acidic silica gel.[1][2]
Loading Ratio 1:30 to 1:50 (Crude Product : Silica Gel by weight)Ensures good separation and prevents column overloading.[2]
Elution Mode Gradient ElutionProvides a good balance between resolution and speed of purification.
Monitoring Technique Thin Layer Chromatography (TLC)Allows for the identification of fractions containing the pure product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis_isolation Analysis & Isolation tlc_analysis TLC Analysis (Determine Solvent System) slurry_prep Prepare Silica Gel Slurry tlc_analysis->slurry_prep column_packing Pack Chromatography Column slurry_prep->column_packing sample_loading Load Crude Sample column_packing->sample_loading elution Elute with Solvent Gradient sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling evaporation Evaporate Solvent pooling->evaporation pure_product Isolated Pure Product evaporation->pure_product

Caption: Workflow for the purification of this compound.

logical_relationship cluster_interaction Chromatographic Interactions compound tert-Butyl (6-methoxypyridin-2-yl)carbamate silica_gel Silica Gel (Stationary Phase) compound->silica_gel Interaction (can cause tailing) mobile_phase Mobile Phase (e.g., EtOAc/Hexanes) compound->mobile_phase Solubilization & Elution triethylamine Triethylamine (Basic Modifier) mobile_phase->triethylamine Added to Mobile Phase triethylamine->silica_gel Neutralizes Acidic Sites

Caption: Key interactions in the column chromatography of the target compound.

References

Application Note: Recrystallization of tert-Butyl (6-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the purification of tert-Butyl (6-methoxypyridin-2-yl)carbamate via recrystallization. The described method effectively removes impurities remaining from synthesis, yielding a product of high purity suitable for downstream applications in pharmaceutical and drug development research. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of target active pharmaceutical ingredients (APIs). While chromatographic methods can be employed for purification, recrystallization offers a scalable and cost-effective alternative for obtaining highly pure crystalline material. This document provides a detailed experimental protocol for the recrystallization of this compound, including recommended solvent systems and expected outcomes.

Experimental Overview

The purification strategy involves dissolving the crude this compound in a minimal amount of a suitable hot solvent, followed by slow cooling to induce crystallization. The selection of an appropriate solvent system is crucial for efficient purification. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Based on the physiochemical properties of the target compound, a mixed solvent system of ethyl acetate and hexane is recommended.

Data Presentation

The following table summarizes the expected results from the recrystallization of a batch of crude this compound.

ParameterCrude ProductRecrystallized Product
Appearance Off-white to light brown solidWhite crystalline solid
Weight (g) 10.08.5
Purity (by HPLC, %) 92.599.2
Melting Point (°C) 88-9295-97
Recovery Yield (%) -85.0

Experimental Protocol

Materials and Equipment:

  • Crude this compound

  • Ethyl acetate (ACS grade)

  • n-Hexane (ACS grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethyl acetate (approximately 20-30 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add ethyl acetate portion-wise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • To the hot solution, slowly add n-hexane dropwise with continuous stirring until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed.

    • For maximum crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

The following diagrams illustrate the logical workflow of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimal hot Ethyl Acetate start->dissolve hot_filtration Hot Filtration (Optional, with charcoal) dissolve->hot_filtration induce_crystallization Add n-Hexane (Anti-solvent) dissolve->induce_crystallization hot_filtration->induce_crystallization cool_slowly Slow Cooling to Room Temp induce_crystallization->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold n-Hexane vacuum_filtration->wash dry Dry under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethyl acetate and hexane are flammable. Avoid open flames and sources of ignition.

  • Handle hot glassware with appropriate clamps or tongs.

Conclusion

The protocol described in this application note provides an effective and reproducible method for the purification of this compound by recrystallization. This procedure yields a high-purity product with good recovery, suitable for use in sensitive synthetic applications within the pharmaceutical industry.

Application Notes and Protocols for Acidic Boc Deprotection of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed amine-protecting group in organic synthesis due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides detailed protocols and comparative data for the acidic deprotection of Boc-protected pyridines, a common heterocyclic motif in pharmaceuticals and functional materials. Understanding the nuances of Boc deprotection in the context of the pyridine ring's electronic properties is crucial for achieving high yields and purity.

The acidic deprotection of a Boc-protected amine proceeds via carbamate hydrolysis.[3] The mechanism involves protonation of the carbamate's carbonyl oxygen by an acid, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate spontaneously decomposes to release carbon dioxide and the free amine.[4] The liberated amine is typically protonated by the acid in the reaction mixture, yielding an amine salt as the final product.[5] A potential side reaction involves the alkylation of nucleophilic sites by the tert-butyl cation, which can be mitigated by the use of scavengers.[2][6]

Comparative Data of Acidic Reagents for Boc Deprotection

The choice of acidic reagent for Boc deprotection is critical and depends on the substrate's sensitivity and the desired reaction rate. The following table summarizes common acidic conditions for the deprotection of Boc-protected amines, including specific considerations for pyridine-containing substrates.

Reagent & ConditionsTypical Reaction TimeTemperature (°C)AdvantagesDisadvantages & Side Reactions
Trifluoroacetic Acid (TFA)
20-50% TFA in Dichloromethane (DCM)0.5 - 4 hours0 to Room TempHighly effective and volatile, simplifying product isolation.[6]Harsh acidity can cleave other acid-labile protecting groups. Potential for tert-butylation of electron-rich pyridines.[2]
Neat TFA< 1 hourRoom TempVery fast and efficient for resistant substrates.Highly corrosive and can lead to side reactions if not carefully controlled.
Hydrochloric Acid (HCl)
4M HCl in Dioxane1 - 16 hoursRoom TempCost-effective and readily available. Often provides the product as a crystalline hydrochloride salt.[7]Can be less selective than TFA. Dioxane is a hazardous solvent.
HCl (gas) in an organic solvent (e.g., Ether, MeOH)0.5 - 3 hours0 to Room TempAnhydrous conditions can be beneficial for sensitive substrates.Requires specialized equipment for handling gaseous HCl.
Formic Acid
88-98% Formic AcidSeveral hours to daysRoom Temp to 50°CMilder than TFA and HCl, potentially offering better selectivity.Slower reaction times. May not be effective for all substrates.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a general guideline and may require optimization based on the specific pyridine substrate.

Materials:

  • Boc-protected pyridine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the Boc-protected pyridine derivative in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution. For sensitive substrates, a lower concentration of TFA (e.g., 20-25% v/v in DCM) can be used.[8]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 30 minutes to several hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the deprotected pyridine.

Protocol 2: General Procedure for Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is suitable for substrates where the resulting hydrochloride salt is desired.

Materials:

  • Boc-protected pyridine derivative

  • 4M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane (if dilution is needed)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected pyridine derivative in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature. The deprotected pyridine hydrochloride salt may precipitate out of the solution.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 1 to 16 hours.[7]

  • Upon completion, if a precipitate has formed, collect the solid by filtration and wash with diethyl ether.

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the crude hydrochloride salt. The crude product can be triturated with diethyl ether to induce solidification and remove non-polar impurities.

Visualizations

Boc Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of tert-Butyl Cation cluster_step3 Step 3: Decarboxylation BocN Boc-Protected Pyridine H_plus H+ Protonated_BocN Protonated Intermediate BocN->Protonated_BocN Acid (e.g., TFA, HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_BocN->Carbamic_Acid Protonated_BocN->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_BocN->tBu_cation Deprotected_Pyridine_H Deprotected Pyridine (Amine Salt) Carbamic_Acid->Deprotected_Pyridine_H CO2 CO2 Carbamic_Acid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow for Boc Deprotection

Experimental_Workflow start Start dissolve Dissolve Boc-Pyridine in Anhydrous Solvent start->dissolve cool Cool to 0 °C (Optional, for TFA) dissolve->cool add_acid Add Acidic Reagent (TFA or HCl solution) cool->add_acid react Stir at RT (Monitor by TLC/LC-MS) add_acid->react workup Work-up react->workup evaporation Remove Solvent & Excess Acid workup->evaporation General precipitation Precipitation/Filtration (for HCl salts) workup->precipitation HCl Salt neutralization Neutralization (e.g., NaHCO3 wash) evaporation->neutralization Free Base extraction Extraction & Drying neutralization->extraction product Isolated Deprotected Pyridine extraction->product precipitation->product

Caption: A typical experimental workflow for the acidic Boc deprotection of pyridines.

Considerations for Substituted Pyridines

The electronic nature of substituents on the pyridine ring can influence the rate and outcome of Boc deprotection.

  • Electron-Donating Groups (EDGs): Substituents such as amino and alkoxy groups increase the electron density of the pyridine ring, making the Boc-protected nitrogen more susceptible to protonation and cleavage. However, the increased nucleophilicity of the ring can also lead to a higher risk of tert-butylation as a side reaction. The use of scavengers like triisopropylsilane (TIS) or anisole is recommended in these cases.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, and carboxyl groups decrease the basicity of the Boc-protected nitrogen, potentially slowing down the rate of deprotection. Stronger acidic conditions or longer reaction times may be necessary to achieve complete conversion. For pyridine carboxylic acids, the carboxylic acid functionality is generally stable to the acidic conditions used for Boc deprotection.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the concentration of the acid, extending the reaction time, or gently heating the reaction mixture (e.g., to 40-50 °C).

  • Side Product Formation: The primary side product is often the result of alkylation by the tert-butyl cation. Adding a scavenger (e.g., 1-5% TIS) to the reaction mixture can effectively suppress this side reaction.[6]

  • Difficult Work-up: If the deprotected pyridine is highly water-soluble, extraction with an organic solvent may be inefficient. In such cases, converting the product to its hydrochloride salt and precipitating it from a non-polar solvent can be an effective isolation strategy. Alternatively, using a solid-supported base like Amberlyst A21 resin can be used to neutralize the acid and facilitate purification.[9]

References

Application Notes and Protocols for Suzuki Coupling Reactions Using tert-Butyl (6-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including biaryl and heteroaryl structures that are common motifs in biologically active compounds. The use of tert-Butyl (6-methoxypyridin-2-yl)carbamate as a coupling partner in Suzuki reactions provides a versatile route to introduce a substituted aminopyridine moiety, a privileged scaffold in medicinal chemistry. The Boc (tert-butoxycarbonyl) protecting group offers stability under various reaction conditions and can be readily removed post-coupling to liberate the free amine for further functionalization.

These application notes provide detailed protocols and guidelines for the successful implementation of Suzuki coupling reactions utilizing this compound with a range of aryl and heteroaryl boronic acids.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle, which is fundamental to understanding and optimizing the reaction, consists of three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the organoboron species for the transmetalation step.

For pyridine-containing substrates, special consideration must be given to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst inhibition. The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the palladium center and promoting the desired catalytic cycle.

Data Presentation: Representative Suzuki Coupling Reactions

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of a generic 2-(Boc-amino)-6-halopyridine with various arylboronic acids. These data are representative and serve as a starting point for optimization with this compound, which would likely be synthesized from the corresponding 2-amino-6-halopyridine followed by Boc protection, or used to prepare the corresponding boronic acid or ester derivative.

Table 1: Suzuki Coupling with Electron-Rich and Electron-Neutral Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O (3:1)901680-90
34-Methylphenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.0)THF/H₂O (4:1)801288-96
43-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O (4:1)851875-85

Table 2: Suzuki Coupling with Electron-Deficient and Heteroarylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Acetylphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)1101670-80
24-Trifluoromethylphenylboronic acidPd(OAc)₂ (3)XPhos (6)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)1002465-75
33-Pyridylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O (3:1)951860-70
4Thiophene-2-boronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.0)THF/H₂O (4:1)851275-85

Experimental Protocols

The following protocols provide a general framework for conducting Suzuki coupling reactions with this compound (assuming the corresponding halide is used as the starting material). Optimization of reaction parameters such as catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure using Pd₂(dba)₃/SPhos

Materials:

  • tert-Butyl (6-halo-pyridin-2-yl)carbamate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Spherical-phosphine (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add tert-Butyl (6-halo-pyridin-2-yl)carbamate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure using Pd(PPh₃)₄

Materials:

  • tert-Butyl (6-halo-pyridin-2-yl)carbamate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine tert-Butyl (6-halo-pyridin-2-yl)carbamate (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Add anhydrous toluene and degassed water (typically in a 3:1 to 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 12-18 hours), cool the reaction to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key conceptual frameworks for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add_Reagents 1. Add tert-Butyl (6-halo-pyridin-2-yl)carbamate, boronic acid, catalyst, ligand, and base to a dry flask. Inert_Atmosphere 2. Establish an inert atmosphere (evacuate and backfill with Ar or N₂). Add_Reagents->Inert_Atmosphere Add_Solvents 3. Add degassed solvents. Inert_Atmosphere->Add_Solvents Heat_Stir 4. Heat to the desired temperature with vigorous stirring. Add_Solvents->Heat_Stir Monitor 5. Monitor reaction progress (TLC, LC-MS). Heat_Stir->Monitor Cool_Quench 6. Cool to room temperature and perform aqueous work-up (extraction). Monitor->Cool_Quench Dry_Concentrate 7. Dry the organic layer and concentrate under reduced pressure. Cool_Quench->Dry_Concentrate Purify 8. Purify the crude product by column chromatography. Dry_Concentrate->Purify

Caption: General experimental workflow for Suzuki coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl and heteroaryl compounds from this compound derivatives. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions, particularly when working with pyridine-containing substrates. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement these important transformations in their synthetic endeavors, facilitating the development of novel molecules for drug discovery and other applications.

Application Notes and Protocols for Cross-Coupling Reactions with Boc-Protected Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various palladium-catalyzed cross-coupling reactions utilizing Boc-protected aminopyridines. These reactions are fundamental in medicinal chemistry and drug development for the synthesis of complex molecules, particularly in the construction of C-C, C-N, and C-alkynyl bonds. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to modulate the reactivity of the amino group on the pyridine ring, preventing side reactions and directing the coupling to the desired position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide (or triflate) and an organoboron compound. For Boc-protected aminopyridines, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

General Reaction Scheme:
Data Presentation: Suzuki-Miyaura Coupling of Boc-Protected Aminopyridines
EntryAminopyridine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1tert-butyl (5-bromopyridin-2-yl)carbamatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2 equiv)Toluene/H₂O (4:1)1001292
2tert-butyl (4-chloropyridin-2-yl)carbamate4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (6)K₃PO₄ (2 equiv)1,4-Dioxane1001885
3tert-butyl (2-chloro-5-pyridinyl)carbamate3-Thienylboronic acidXPhos Pd G2 (3)-K₃PO₄ (4 equiv)Dioxane/H₂O (10:1)801688
4Potassium Boc-protected aminomethyltrifluoroborate3-ChloropyridinePd(OAc)₂ (5)XPhos (10)K₂CO₃ (3 equiv)Toluene/H₂O (4:1)852285[1]
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Boc-protected halopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the Boc-protected halopyridine, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle and Workflow

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OH)₂ Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines from aryl or heteroaryl halides and primary or secondary amines.

General Reaction Scheme:

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.

General Reaction Scheme:
Data Presentation: Sonogashira Coupling of Boc-Protected Aminopyridines
EntryAminopyridine SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1tert-butyl (5-iodopyridin-2-yl)carbamatePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60695
22-Amino-3-bromopyridineEthynylbenzenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396 [2]
3N,N-di-Boc-6-amino-5-iodo-2-methyl pyrimidin-4-olPhenylacetylenePd(PPh₃)₂Cl₂ (10)CuI (20)Et₃NDMF120 (MW)0.585 [3]
4tert-butyl (5-iodopyridin-2-yl)carbamate1-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtMeCN801288
Experimental Protocol: Sonogashira Coupling

Materials:

  • Boc-protected halopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N)

  • Anhydrous, degassed solvent (e.g., THF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the Boc-protected halopyridine, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Catalytic Cycle and Workflow

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-X Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Oxidative Addition->Ar-Pd(II)(X)L₂ Transmetalation Transmetalation Ar-Pd(II)(X)L₂->Transmetalation Cu-C≡C-R Ar-Pd(II)(C≡C-R)L₂ Ar-Pd(II)(C≡C-R)L₂ Transmetalation->Ar-Pd(II)(C≡C-R)L₂ Reductive Elimination Reductive Elimination Ar-Pd(II)(C≡C-R)L₂->Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-C≡C-R CuX CuX Alkyne Coordination Alkyne Coordination CuX->Alkyne Coordination R-C≡CH Base Cu-C≡C-R Cu-C≡C-R Alkyne Coordination->Cu-C≡C-R Cu-C≡C-R->Transmetalation

Caption: General catalytic cycles for the Sonogashira coupling reaction.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. It is a reliable method for forming C-C bonds.

General Reaction Scheme:

R-CH=CH₂ + X-Py-NHBoc -> R-CH=CH-Py-NHBoc (Alkene) (Halo-Boc-aminopyridine)

Caption: General catalytic cycle for the Heck reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing the cross-coupling reactions described in these application notes.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Combine Reactants Combine Reactants Add Catalyst & Ligand Add Catalyst & Ligand Combine Reactants->Add Catalyst & Ligand Add Base Add Base Add Catalyst & Ligand->Add Base Add Solvent Add Solvent Add Base->Add Solvent Inert Atmosphere Inert Atmosphere Add Solvent->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography TLC / LC-MS TLC / LC-MS Column Chromatography->TLC / LC-MS NMR NMR TLC / LC-MS->NMR Mass Spectrometry Mass Spectrometry NMR->Mass Spectrometry

Caption: General experimental workflow for cross-coupling reactions.

References

Application Note: Large-Scale Synthesis of tert-Butyl (6-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed and scalable protocol for the synthesis of tert-Butyl (6-methoxypyridin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The described method utilizes the readily available starting material, 2-amino-6-methoxypyridine, and employs a robust N-Boc protection strategy suitable for industrial-scale production. This process is designed for high yield and purity while ensuring operational simplicity and safety.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is fundamental in modern organic synthesis, particularly in the construction of complex molecules for the pharmaceutical industry. Its stability under a wide range of reaction conditions and the ease of its removal under mild acidic conditions make it an ideal choice for protecting amine functionalities.[1] this compound serves as a crucial building block for various active pharmaceutical ingredients (APIs). Therefore, a reliable and scalable synthesis is of significant interest to researchers and professionals in drug development. This protocol outlines a straightforward and efficient procedure for the large-scale N-Boc protection of 2-amino-6-methoxypyridine.

Overall Reaction Scheme

The synthesis involves the reaction of 2-amino-6-methoxypyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine (TEA), in an appropriate organic solvent like tetrahydrofuran (THF).

cluster_conditions Conditions cluster_products Product 2-amino-6-methoxypyridine Boc2O + Di-tert-butyl dicarbonate This compound 2-amino-6-methoxypyridine->this compound Solvent THF Boc2O->this compound Base Triethylamine (TEA) Temperature Room Temperature

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a large-scale synthesis, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
2-Amino-6-methoxypyridine17920-35-3124.14[2]10.080.551.0
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.2519.3588.611.1
Triethylamine (TEA)121-44-8101.1912.23120.821.5
Tetrahydrofuran (THF)109-99-972.11100 L--
Ethyl Acetate141-78-688.11150 L--
Saturated Sodium Bicarbonate Solution--50 L--
Brine--50 L--
Anhydrous Sodium Sulfate7757-82-6142.045.0 kg--
Equipment
  • 250 L glass-lined reactor with overhead stirring, temperature control, and a nitrogen inlet/outlet.

  • Addition funnel (25 L).

  • Temperature probe.

  • Condenser.

  • Filtration apparatus suitable for large volumes.

  • Rotary evaporator with a large-capacity flask (or other suitable solvent removal system).

  • Drying oven.

Procedure
  • Reaction Setup:

    • Ensure the 250 L reactor is clean, dry, and purged with nitrogen.

    • Charge the reactor with 2-amino-6-methoxypyridine (10.0 kg, 80.55 mol) and tetrahydrofuran (THF, 100 L).

    • Stir the mixture at room temperature (20-25 °C) until the solid is completely dissolved.

  • Addition of Reagents:

    • Add triethylamine (12.23 kg, 120.82 mol) to the reactor.

    • In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc₂O) (19.35 kg, 88.61 mol) in THF (20 L).

    • Slowly add the Boc₂O solution to the reactor over a period of 1-2 hours, maintaining the internal temperature below 30 °C. An ice bath may be used for cooling if necessary.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[3][4]

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the majority of the THF.

    • Add ethyl acetate (100 L) to the residue and stir until a homogeneous solution is obtained.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Saturated sodium bicarbonate solution (2 x 25 L)

      • Brine (1 x 50 L)

    • Dry the organic layer over anhydrous sodium sulfate (5.0 kg), stir for 30 minutes, and then filter.

  • Purification and Drying:

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve high purity.

    • Collect the purified crystals by filtration and wash with cold hexanes.

    • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Yield and Purity
ParameterExpected Value
Yield 85-95%
Purity (HPLC) >98%
Appearance White to off-white solid

Visualized Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the large-scale synthesis of this compound.

G start Start dissolve Dissolve 2-amino-6-methoxypyridine and TEA in THF start->dissolve add_boc Slowly add Boc₂O solution dissolve->add_boc react Stir at room temperature (4-6 hours) add_boc->react monitor Monitor reaction by TLC/HPLC react->monitor monitor->react Incomplete concentrate Concentrate reaction mixture monitor->concentrate Reaction Complete extract Dissolve in Ethyl Acetate and perform aqueous work-up concentrate->extract dry Dry organic layer with Na₂SO₄ extract->dry filter_concentrate Filter and concentrate to crude solid dry->filter_concentrate recrystallize Recrystallize from Ethyl Acetate/Hexanes filter_concentrate->recrystallize dry_product Dry final product under vacuum recrystallize->dry_product end End dry_product->end

Caption: Experimental workflow for the synthesis.

Conclusion

The protocol described in this application note provides a robust and scalable method for the synthesis of this compound. The procedure is straightforward, uses readily available reagents, and is optimized for high yield and purity, making it suitable for large-scale industrial production in the pharmaceutical sector. Adherence to standard safety practices is essential during the execution of this protocol.

References

Application Notes and Protocols for N-Alkylation of tert-Butyl (6-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-alkylation of tert-Butyl (6-methoxypyridin-2-yl)carbamate, a key transformation in the synthesis of various pharmaceutically active compounds. The protocol outlines the reaction conditions, necessary reagents, and purification methods. A summary of expected outcomes based on common alkylating agents is presented in a tabular format for easy reference. Additionally, a graphical representation of the experimental workflow is included to provide a clear overview of the process.

Introduction

N-alkylation of carbamate-protected amines is a fundamental reaction in organic synthesis, particularly in the construction of complex molecules for drug discovery. The tert-butoxycarbonyl (Boc) protecting group is widely used for its stability and ease of removal under acidic conditions. The selective alkylation of the nitrogen atom of the carbamate allows for the introduction of various substituents, enabling the exploration of structure-activity relationships. This protocol focuses on the N-alkylation of this compound, a versatile building block in medicinal chemistry.

Experimental Protocols

General N-Alkylation Procedure

The N-alkylation of this compound is typically achieved by deprotonation of the carbamate nitrogen with a suitable base, followed by reaction with an alkylating agent.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., Sodium Hydride (NaH), Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) to dissolve the starting material.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (e.g., NaH, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylating Agent Addition: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of Boc-protected amines with various alkylating agents, which can be extrapolated for this compound.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideNaHDMFRT2>90
Ethyl BromideCs₂CO₃DMF60485-95
Benzyl BromideK₂CO₃AcetoneReflux680-90
Allyl BromideNaHTHFRT3>90

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start: tert-Butyl (6-methoxypyridin-2-yl)carbamate dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base (e.g., NaH) at 0°C dissolve->add_base add_alkylating_agent Add Alkylating Agent at 0°C add_base->add_alkylating_agent react Stir at Room Temperature add_alkylating_agent->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Final Product purify->product

Caption: Experimental workflow for the N-alkylation of this compound.

Application Notes and Protocols: The Role of Substituted Aminopyridines in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyridines are pivotal building blocks in the synthesis of numerous kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. One such critical reagent is tert-butyl (6-methoxypyridin-2-yl)carbamate and its derivatives, which serve as key intermediates in the preparation of potent inhibitors targeting oncogenic driver kinases like Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1). These kinases are implicated in the progression of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC). The structural motif of a substituted aminopyridine is central to the pharmacophore of these inhibitors, enabling crucial interactions within the ATP-binding pocket of the target kinase. This document provides detailed application notes, experimental protocols, and relevant biological data concerning the use of these intermediates in the synthesis of the third-generation ALK/ROS1 inhibitor, Lorlatinib (PF-06463922).

Application Notes

The aminopyridine moiety, often protected as a tert-butyl carbamate for stability and solubility, is a cornerstone in the convergent synthesis of macrocyclic kinase inhibitors like Lorlatinib. The tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability under various reaction conditions and its facile removal under acidic conditions. While earlier synthetic routes may have employed intermediates like this compound, more recent and optimized syntheses of Lorlatinib utilize structurally related aminopyridine derivatives such as 2-amino-3-hydroxypyridine. These compounds are then further functionalized, for instance by bromination, to enable their incorporation into the macrocyclic structure.

The synthesis of Lorlatinib is a multi-step process that showcases the strategic use of protecting groups and cross-coupling reactions to build a complex macrocyclic architecture. The aminopyridine core is a crucial component that ultimately forms part of the macrocycle, contributing to the inhibitor's high potency and selectivity.

Kinase Inhibition Data

Lorlatinib is a potent inhibitor of both wild-type and mutant forms of ALK and ROS1 kinases. Its efficacy against a wide range of resistance mutations is a key clinical advantage. The following tables summarize its in vitro potency.

Table 1: In Vitro Potency of Lorlatinib against ALK and ROS1 Kinases

Kinase TargetIC50 (nM)Reference
ALK (wild-type)< 4[1]
ROS1 (wild-type)< 4[1]

Table 2: Lorlatinib Activity against Clinically Relevant ALK Resistance Mutations

ALK MutantCellular IC50 (nM)Reference
L1196M (Gatekeeper)80[2]
G1202R (Solvent Front)80[1][2]
C1156Y< 4[1]
F1174L< 4[1]
S1206R< 4[1]
T1151M< 4[1]

Experimental Protocols

The following protocols describe the synthesis of a key functionalized aminopyridine intermediate, 2-amino-5-bromo-3-hydroxypyridine, and its subsequent incorporation into the Lorlatinib macrocycle. These protocols are based on published synthetic routes and patents.

Protocol 1: Synthesis of 2-amino-5-bromo-3-hydroxypyridine

This three-step synthesis starts from commercially available 2-amino-3-hydroxypyridine.

Step 1: Ring Closure to form 3H-oxazolo[4,5-b]pyridin-2-one

  • Dissolve 2-amino-3-hydroxypyridine in tetrahydrofuran (THF).

  • After complete dissolution, add N,N'-carbonyldiimidazole (CDI) and stir at room temperature for 1.5 hours until the CDI dissolves, and the solution becomes clear and yellow-brown.

  • Cool the reaction mixture to 0°C in an ice-salt bath.

  • Add bis(trichloromethyl) carbonate (BTC) in portions.

  • Warm the reaction to reflux and maintain for approximately 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the intermediate 3H-oxazolo[4,5-b]pyridin-2-one can be isolated.

Step 2: Bromination of 3H-oxazolo[4,5-b]pyridin-2-one

  • The 3H-oxazolo[4,5-b]pyridin-2-one intermediate is subjected to photocatalytic bromination.

  • A photoinitiator, such as 2-hydroxy-2-methyl-1-phenyl-1-propanone, and liquid bromine as the brominating agent are used.

Step 3: Hydrolysis to 2-amino-5-bromo-3-hydroxypyridine [3]

  • To a three-necked flask, add the 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one intermediate (5.0 g, 23.3 mmol).[3]

  • Add 40 mL of a 10% (by mass) aqueous sodium hydroxide solution.[3]

  • Heat the reaction mixture to reflux and maintain for 14 hours.[3]

  • Monitor the reaction by TLC until the starting material is completely consumed.[3]

  • Cool the reaction to room temperature and adjust the pH to 6-7 by dropwise addition of 5% dilute hydrochloric acid.[3]

  • Extract the aqueous layer three times with ethyl acetate.[3]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product as a gray-brown solid.[3]

  • The crude product can be further purified by column chromatography (eluent: ethyl acetate/petroleum ether = 3:1).[3]

  • Yield: 90% (molar yield of the hydrolysis step).[3]

Visualizations

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of ALK and ROS1, which are the therapeutic targets of Lorlatinib.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Lorlatinib Lorlatinib Lorlatinib->ALK Inhibits

Caption: Simplified ALK Signaling Pathway and Lorlatinib Inhibition.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein RAS_RAF_MAPK RAS/RAF/MAPK Pathway ROS1->RAS_RAF_MAPK PI3K_AKT PI3K/AKT Pathway ROS1->PI3K_AKT STAT3 STAT3 ROS1->STAT3 Cell_Survival Cell Survival, Growth, Proliferation RAS_RAF_MAPK->Cell_Survival PI3K_AKT->Cell_Survival STAT3->Cell_Survival Lorlatinib Lorlatinib Lorlatinib->ROS1 Inhibits

Caption: Simplified ROS1 Signaling Pathway and Lorlatinib Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of a kinase inhibitor like Lorlatinib, highlighting the key stages from starting materials to the final active pharmaceutical ingredient (API).

Synthesis_Workflow Start Starting Materials (e.g., 2-amino-3-hydroxypyridine) Step1 Step 1: Synthesis of Functionalized Aminopyridine (Protection, Bromination) Start->Step1 Step2 Step 2: Synthesis of Other Key Fragments Start->Step2 Intermediate1 Key Intermediate 1 (e.g., 2-amino-5-bromo-3-hydroxypyridine) Step1->Intermediate1 Step3 Step 3: Fragment Coupling (e.g., Suzuki Coupling) Intermediate1->Step3 Intermediate2 Key Intermediate 2 Step2->Intermediate2 Intermediate2->Step3 Coupled_Product Coupled Product Step3->Coupled_Product Step4 Step 4: Macrocyclization Coupled_Product->Step4 Macrocycle Macrocyclic Precursor Step4->Macrocycle Step5 Step 5: Deprotection & Final Modifications Macrocycle->Step5 API Final API (e.g., Lorlatinib) Step5->API Purification Purification & Characterization API->Purification

Caption: General Workflow for Multi-step Kinase Inhibitor Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Incomplete Boc Protection of 6-Methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the tert-butoxycarbonyl (Boc) protection of 6-methoxypyridin-2-amine. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Incomplete reactions are a common challenge when protecting the amino group of 6-methoxypyridin-2-amine with di-tert-butyl dicarbonate ((Boc)₂O). The following guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Low to no conversion of 6-methoxypyridin-2-amine to its Boc-protected form.

This is the most frequent issue and can be attributed to several factors related to the substrate's reactivity and the reaction conditions.

Troubleshooting Workflow

start Low or No Product Formation reagent_check Are (Boc)₂O and base fresh and of high purity? start->reagent_check amine_reactivity Is the amine's nucleophilicity a limiting factor? reagent_check->amine_reactivity Yes reagent_sol Use fresh (Boc)₂O. Ensure base is not degraded. reagent_check->reagent_sol No conditions_check Are the reaction conditions optimal? amine_reactivity->conditions_check Yes reactivity_sol Increase reaction temperature (40-60 °C). Prolong reaction time. Add a catalyst (e.g., DMAP). amine_reactivity->reactivity_sol No conditions_sol Optimize solvent (e.g., THF, DCM, MeCN). Ensure appropriate stoichiometry (1.1-1.5 eq. (Boc)₂O). conditions_check->conditions_sol No alternative_protocol Consider an alternative protocol (e.g., EDCI/HOBT activation). conditions_check->alternative_protocol Yes end Problem Resolved reagent_sol->end reactivity_sol->end conditions_sol->end alternative_protocol->end

Caption: Troubleshooting workflow for low yield in the Boc protection of 6-methoxypyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc protection of 6-methoxypyridin-2-amine often incomplete?

A1: The incomplete protection of 6-methoxypyridin-2-amine can be attributed to a combination of electronic and steric factors. While the methoxy group at the 6-position is electron-donating, which can increase the nucleophilicity of the amino group, the nitrogen atom within the pyridine ring is electron-withdrawing. This can reduce the overall nucleophilicity of the exocyclic amine compared to a simple aniline. Additionally, the proximity of the methoxy group to the amino group at the 2-position can create steric hindrance, impeding the approach of the bulky Boc anhydride.

Q2: What are the common side products observed in this reaction?

A2: The most common side products are:

  • N,N-di-Boc derivative: Over-protection can occur, especially with an excess of (Boc)₂O or when using a highly effective catalyst like 4-(dimethylamino)pyridine (DMAP).

  • Urea formation: This can happen if the starting amine reacts with isocyanate impurities present in the (Boc)₂O or formed in situ.

Q3: How can I improve the yield of the mono-Boc protected product?

A3: To improve the yield, consider the following adjustments:

  • Increase Reaction Temperature: Gently heating the reaction to 40-60°C can increase the reaction rate.

  • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.

  • Use a Catalyst: A catalytic amount of DMAP can significantly accelerate the reaction. However, be cautious as it can also promote the formation of the di-Boc side product.

  • Optimize Solvent: Anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used. For less reactive amines, methanol has been shown to accelerate the reaction.

  • Alternative Protocol: For challenging substrates like this, a more robust protocol may be necessary. A patented method suggests the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) as activating agents in the presence of a base, which has been reported to provide high yields of the mono-Boc protected product.[1]

Q4: Can I avoid the formation of the N,N-di-Boc side product?

A4: Yes. To minimize di-Boc formation, carefully control the stoichiometry of the reagents. Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. If using a catalyst like DMAP, use it in catalytic amounts (e.g., 0.1 equivalents).

Data Presentation

The following table summarizes various reported conditions for the Boc protection of aminopyridines, providing a comparative overview of different methodologies.

Substrate(Boc)₂O (eq.)Base (eq.) / CatalystSolventTemp. (°C)Time (h)Yield (%)
Aminopyridine1.5-2TEA (1.5-3) / EDCI (1.5-3), HOBT (0.05-0.1)DCMRT0.5-280-90
Aminopyridine1.5TEA (1.5)DCMRTVaries-
Generic Amine1.6TEA (in excess)10:10:7 H₂O/MeOH/TEA551690-97
Generic Amine1.1TEA (1.1)DCM or THFRTVaries-
Aromatic Amine1.2DMAP (0.1)AcetonitrileRTVaries-

TEA: Triethylamine, EDCI: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBT: 1-hydroxybenzotriazole, DMAP: 4-(dimethylamino)pyridine, DCM: Dichloromethane, THF: Tetrahydrofuran, MeOH: Methanol, RT: Room Temperature.

Experimental Protocols

Protocol 1: Standard Boc Protection with Triethylamine

This protocol is a general procedure for the Boc protection of a moderately reactive aminopyridine.

  • Dissolve 6-methoxypyridin-2-amine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq.).

  • Add di-tert-butyl dicarbonate (1.5 eq.) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: DMAP-Catalyzed Boc Protection

This protocol is suitable for less nucleophilic amines, utilizing the catalytic activity of DMAP.

  • Dissolve 6-methoxypyridin-2-amine (1.0 eq.) in anhydrous acetonitrile or DCM.

  • Add DMAP (0.1 eq.).

  • Add di-tert-butyl dicarbonate (1.1 eq.) to the solution.

  • Stir the mixture at room temperature for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: EDCI/HOBT Activated Boc Protection

This protocol is reported to be highly effective for aminopyridines with electron-donating groups, minimizing side products and achieving high yields.[1]

  • Dissolve 6-methoxypyridin-2-amine (1.0 eq.) in dichloromethane (10 mL per 1 g of amine).

  • Add EDCI (1.5 eq.), HOBT (0.05 eq.), triethylamine (1.5 eq.), and (Boc)₂O (1.5 eq.) to the stirred solution at room temperature.

  • Continue stirring at room temperature for 2 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Reaction Pathway

sub 6-Methoxypyridin-2-amine prod tert-Butyl (6-methoxypyridin-2-yl)carbamate sub->prod Base or Catalyst Solvent, Temp. boc2o (Boc)₂O boc2o->prod

Caption: General reaction scheme for the Boc protection of 6-methoxypyridin-2-amine.

Logical Relationship of Reaction Parameters

temp Temperature yield Yield temp->yield Increases time Reaction Time time->yield Increases catalyst Catalyst (DMAP) catalyst->yield Increases diboc Di-Boc Formation catalyst->diboc Increases Risk

Caption: Influence of key reaction parameters on yield and side product formation.

References

Technical Support Center: Synthesis of tert-Butyl (6-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl (6-methoxypyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this crucial synthetic step. We will explore common pitfalls, provide robust troubleshooting strategies, and detail optimized protocols to enhance your experimental success.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of this compound?

A1: The primary cause of low yields is often the reduced nucleophilicity of the amine group on the 2-aminopyridine ring. Electron-withdrawing effects from the pyridine nitrogen decrease the amine's reactivity towards di-tert-butyl dicarbonate (Boc₂O).[1][2] This can lead to an incomplete reaction, requiring carefully optimized conditions to drive the reaction to completion.

Q2: Can side reactions compete with the desired Boc protection?

A2: Yes. One significant side reaction is the formation of a di-Boc protected product, where two Boc groups attach to the same amine nitrogen.[3][4] This is more likely to occur with prolonged reaction times or an excessive amount of Boc₂O. Another potential issue is the formation of isocyanate intermediates under strongly basic conditions, which can lead to urea or allophanate byproducts.[5]

Q3: How does the choice of base impact the reaction?

A3: The base is critical. A base that is too weak may not sufficiently activate the amine, while an overly strong base can promote side reactions.[5] For aminopyridines, bases like 4-dimethylaminopyridine (DMAP) are often used catalytically to activate the Boc anhydride.[4][6] Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used as stoichiometric bases to neutralize the acid byproduct.

Q4: Is the reaction sensitive to temperature?

A4: Yes. While many Boc protections proceed at room temperature, less nucleophilic amines like 2-amino-6-methoxypyridine may require gentle heating (e.g., 40-55°C) to increase the reaction rate.[1][7] However, excessive heat can cause the decomposition of Boc₂O, so careful temperature control is essential.[1]

II. Troubleshooting Guide: Diagnosing and Solving Low Yields

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Problem: Consistently low yield (<50%) despite following a standard protocol.
Visualizing the Troubleshooting Pathway

Below is a decision-tree diagram to guide your troubleshooting process.

Troubleshooting_Workflow start Low Yield (<50%) check_sm Assess Starting Material - Purity (NMR, LC-MS) - Moisture content start->check_sm check_reagents Verify Reagent Quality - Boc₂O (fresh?) - Solvent (anhydrous?) - Base (purity?) check_sm->check_reagents [Issue Found] Purify/Dry SM sm_ok Purity OK check_sm->sm_ok [Good] check_conditions Review Reaction Conditions - Temperature - Reaction Time - Stoichiometry check_reagents->check_conditions [Issue Found] Use Fresh Reagents reagents_ok Quality OK check_reagents->reagents_ok [Good] check_workup Analyze Workup & Purification - Aqueous extraction pH - Incomplete extraction - Product loss on column check_conditions->check_workup [Optimized] conditions_issue Sub-optimal Conditions check_conditions->conditions_issue workup_issue Product Loss Identified check_workup->workup_issue sm_ok->check_reagents reagents_ok->check_conditions optimize_conditions Optimize Reaction - Increase temperature (40-50°C) - Add catalytic DMAP - Increase Boc₂O (1.2-1.5 eq.) conditions_issue->optimize_conditions optimize_workup Refine Workup - Adjust pH for extraction - Saturate aqueous layer (brine) - Optimize chromatography workup_issue->optimize_workup final_yield Improved Yield optimize_conditions->final_yield optimize_workup->final_yield Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 2-amino-6-methoxypyridine in anhydrous THF prep2 Add TEA and DMAP prep1->prep2 react1 Add Boc₂O solution dropwise prep2->react1 react2 Stir and Monitor by TLC (Heat to 40°C if needed) react1->react2 workup1 Quench with Water react2->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Wash with NaHCO₃ and Brine workup2->workup3 workup4 Dry (Na₂SO₄) and Concentrate workup3->workup4 purify Flash Column Chromatography workup4->purify product Pure Product purify->product

References

Technical Support Center: Boc Protection of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc protection of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often troublesome reaction. Here, we will dissect the nuances of the reaction, troubleshoot common side reactions, and provide field-proven insights to ensure the success of your synthetic endeavors.

Introduction: The Aminopyridine Challenge

Aminopyridines are crucial building blocks in medicinal chemistry and materials science. Their protection as tert-butoxycarbonyl (Boc) carbamates is a foundational step in many synthetic routes. However, the inherent electronic properties of the pyridine ring, particularly the reduced nucleophilicity of the exocyclic amine and the presence of the endocyclic nitrogen, can lead to a host of side reactions and incomplete conversions. This guide provides a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc protection of 2-aminopyridine sluggish or failing?

The exocyclic amino group in 2-aminopyridine exhibits reduced nucleophilicity due to the electron-withdrawing nature of the pyridine ring. This can make the reaction with di-tert-butyl dicarbonate (Boc₂O) slow or incomplete.[1] Standard conditions that work well for aliphatic or aniline amines may not be sufficient.

Q2: I'm observing a second spot on my TLC that I suspect is the di-Boc product. How can I avoid this?

The formation of N,N-di-Boc-aminopyridine is a common side reaction, especially when using forcing conditions or highly reactive catalytic systems.[2][3][4] This occurs when the initially formed mono-Boc product is deprotonated and reacts with a second equivalent of Boc₂O. Using stoichiometric amounts of reagents and milder conditions can help mitigate this.

Q3: My reaction is clean, but the yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete reaction: As mentioned, the low nucleophilicity of the aminopyridine can be a factor.[1]

  • Workup issues: The Boc-protected aminopyridine may have some water solubility, leading to losses during aqueous extraction.

  • Product instability: While generally stable, the Boc group can be labile under certain conditions, and prolonged reaction times at elevated temperatures might lead to some degradation.

Q4: Can I use 4-DMAP as a catalyst for the Boc protection of aminopyridines?

Yes, 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this reaction.[5][6] It reacts with Boc₂O to form a more reactive intermediate, which is then attacked by the aminopyridine. However, be aware that DMAP can also accelerate the formation of the di-Boc side product.[5] Catalytic amounts are usually sufficient.

Q5: What is the best solvent for this reaction?

The choice of solvent depends on the specific aminopyridine and the chosen reaction conditions. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and dioxane.[6][7] For substrates with poor solubility, a co-solvent system or a more polar solvent like dimethylformamide (DMF) might be necessary, although DMF can be difficult to remove.

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a deeper dive into the most frequently encountered problems during the Boc protection of aminopyridines, offering explanations and actionable solutions.

Problem 1: Formation of Di-Boc Protected Aminopyridine

Causality: The mono-Boc protected aminopyridine still possesses a nitrogen atom with a lone pair of electrons. In the presence of a base and excess Boc₂O, this nitrogen can be acylated a second time. This is particularly prevalent with more nucleophilic aminopyridines or when using a strong base and a highly active catalyst like DMAP.

Troubleshooting Workflow:

start Di-Boc Product Observed reagent_control Reduce Boc₂O to 1.05-1.1 equiv. start->reagent_control base_choice Use a non-nucleophilic base (e.g., TEA, DIPEA) instead of DMAP as a stoichiometric base reagent_control->base_choice catalyst_control Use catalytic DMAP (0.05-0.1 equiv.) base_choice->catalyst_control temp_control Run reaction at lower temperature (0 °C to RT) catalyst_control->temp_control outcome Minimized Di-Boc Formation temp_control->outcome

Caption: Logic diagram for minimizing di-Boc formation.

Detailed Protocol for Suppressing Di-Boc Formation:

  • Reagent Stoichiometry: Carefully control the stoichiometry of Boc₂O. Use a slight excess (e.g., 1.1 equivalents) rather than a large excess.

  • Base Selection: Employ a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). If DMAP is used, it should be in catalytic amounts (0.1 equivalents or less).

  • Temperature Control: Perform the reaction at room temperature or below (0 °C). Lower temperatures disfavor the second acylation.

  • Monitoring: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly to prevent further reaction.

ParameterStandard ConditionsModified for Di-Boc Suppression
Boc₂O (equiv.) 1.5 - 2.01.05 - 1.2
Base DMAP (catalytic or stoichiometric)TEA or DIPEA (1.2 equiv.)
Catalyst DMAP (0.2 equiv.)DMAP (0.05 equiv.)
Temperature Room Temperature to 40 °C0 °C to Room Temperature
Problem 2: N-Alkylation of the Pyridine Ring

Causality: The endocyclic nitrogen of the pyridine ring is nucleophilic and can compete with the exocyclic amine in reacting with electrophiles. While less common with Boc₂O, if alkylating agents are present as impurities or in subsequent steps, this side reaction can occur, leading to the formation of pyridinium salts.[8]

Solution: This is generally not a direct side reaction of the Boc protection itself but becomes a concern if the Boc-protected aminopyridine is used in subsequent steps without purification. Ensure the purity of your starting materials and reagents. If N-alkylation is a persistent issue in downstream applications, consider alternative protecting groups that might electronically deactivate the pyridine ring.

Problem 3: Low Reactivity and Incomplete Conversion

Causality: Electron-deficient aminopyridines, such as those bearing electron-withdrawing groups (e.g., nitro, cyano), exhibit significantly reduced nucleophilicity of the exocyclic amino group.[1]

Troubleshooting Workflow:

start Low Reactivity / Incomplete Conversion catalyst Increase DMAP loading (up to 1 equiv.) or use a stronger catalyst start->catalyst temp Increase reaction temperature (reflux in THF or dioxane) start->temp reagent Use a more reactive Boc source (e.g., Boc-N₃, though hazardous) start->reagent base Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS) to pre-deprotonate the amine start->base outcome Improved Conversion catalyst->outcome temp->outcome reagent->outcome base->outcome

Caption: Strategies to overcome low reactivity.

Advanced Protocol for Unreactive Aminopyridines:

For particularly challenging substrates, pre-deprotonation of the aminopyridine can dramatically increase its nucleophilicity.

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the aminopyridine in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH) (1.1 equivalents) portion-wise. Allow the mixture to stir for 30-60 minutes at 0 °C to room temperature.

  • Boc Protection: Cool the resulting suspension back to 0 °C and add a solution of Boc₂O (1.2 equivalents) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.

Experimental Protocols

Standard Protocol for Boc Protection of 4-Aminopyridine

This protocol is a good starting point for relatively unhindered and electronically neutral aminopyridines.

  • Dissolution: Dissolve 4-aminopyridine (1.0 eq) in dichloromethane (DCM, 0.5 M).

  • Addition of Reagents: Add triethylamine (1.5 eq), di-tert-butyl dicarbonate (1.2 eq), and 4-dimethylaminopyridine (0.1 eq).

  • Reaction: Stir the mixture at room temperature for 3-12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., ethyl acetate/hexanes).

Characterization Data (Expected)
  • TLC: The product should have a higher Rf than the starting aminopyridine.

  • ¹H NMR: Appearance of a large singlet around 1.5 ppm corresponding to the nine protons of the tert-butyl group. A downfield shift of the aromatic protons is also expected.

  • LC-MS: A peak corresponding to the mass of the Boc-protected aminopyridine + H⁺.

References

Technical Support Center: Di-Boc Protection of 6-Methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the di-Boc protection of 6-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the successful synthesis of N,N-bis(tert-butoxycarbonyl)-6-methoxypyridin-2-amine.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the di-Boc protection of 6-methoxypyridin-2-amine. Each problem is analyzed with potential causes and actionable solutions.

Issue 1: Incomplete Reaction or Low Yield of the Di-Boc Product

Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material and/or the mono-Boc protected intermediate. The isolated yield of the desired di-Boc product is lower than expected.

Potential Causes & Solutions:

  • Insufficient Reagents: The stoichiometry of the reaction is critical. For the formation of the di-Boc product, a sufficient excess of di-tert-butyl dicarbonate (Boc₂O) and a suitable base are required.

    • Solution: Increase the equivalents of Boc₂O to 2.2-3.0. Ensure at least 2.0 equivalents of a strong, non-nucleophilic base like sodium hydride (NaH) or a catalytic amount of a highly effective acylation catalyst like 4-(dimethylamino)pyridine (DMAP) is used in conjunction with a stoichiometric amount of a tertiary amine base like triethylamine (TEA).[1][2] The use of DMAP can significantly accelerate the reaction by forming a more reactive N-Boc-DMAP complex.[2]

  • Inadequate Base Strength: The pKa of the N-H proton of the mono-Boc protected amine is higher than that of the starting amine. A sufficiently strong base is necessary to deprotonate this intermediate to facilitate the second Boc group addition.

    • Solution: Switch to a stronger base. While TEA or diisopropylethylamine (DIPEA) might be sufficient for the first Boc protection, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF is often more effective for the second addition.

  • Low Reaction Temperature or Insufficient Reaction Time: The formation of the di-Boc product can be sterically hindered and may require more forcing conditions than the mono-protection.

    • Solution: Increase the reaction temperature. Heating the reaction mixture to 40-60 °C can often drive the reaction to completion.[1] Monitor the reaction progress by TLC or LC-MS over a longer period (e.g., 12-24 hours) to ensure it has reached completion.

  • Solvent Effects: The choice of solvent can influence the solubility of reagents and intermediates, as well as the reaction rate.

    • Solution: Aprotic polar solvents such as tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are generally good choices. For reactions using NaH, THF is a standard solvent.

Issue 2: Formation of Side Products

Symptoms: The appearance of unexpected spots on TLC or peaks in LC-MS, leading to a complex crude product mixture and difficult purification.

Potential Causes & Solutions:

  • Over-alkylation/Acylation of the Pyridine Ring: While less common, under harsh conditions, reaction at the pyridine ring is a possibility.

    • Solution: Employ milder reaction conditions. Avoid excessively high temperatures and prolonged reaction times once the desired product is formed. The use of DMAP as a catalyst can often allow for lower reaction temperatures.

  • Hydrolysis of Boc₂O: If the reaction is run in the presence of water, Boc₂O can hydrolyze to tert-butanol and carbon dioxide, reducing the effective concentration of the reagent.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If the starting material is a salt (e.g., hydrochloride), it should be neutralized and dried before the reaction.[3]

Issue 3: Difficult Purification of the Di-Boc Product

Symptoms: Co-elution of the product with unreacted Boc₂O or other byproducts during column chromatography. Oily product that is difficult to crystallize.

Potential Causes & Solutions:

  • Excess Boc₂O: A large excess of Boc₂O can be challenging to remove completely by chromatography.

    • Solution 1 (Workup): Quench the reaction with an aqueous solution of ammonium chloride or sodium bicarbonate. The unreacted Boc₂O will decompose.

    • Solution 2 (Purification): Use a scavenger resin. Polymer-supported trisamine can be used to remove excess Boc₂O from the reaction mixture.[4]

    • Solution 3 (Sublimation): Residual Boc₂O can sometimes be removed by sublimation under high vacuum.[3]

  • Product Solubility: The di-Boc protected product is often a non-polar, oily substance that may be difficult to handle and purify.

    • Solution: After column chromatography, concentrate the product fractions and attempt to precipitate or crystallize the product from a non-polar solvent system like hexanes or a mixture of hexanes and ethyl acetate.

Workflow for Troubleshooting Di-Boc Protection

G cluster_0 Problem Identification cluster_1 Analysis of Potential Causes cluster_2 Corrective Actions Low Yield Low Yield Reagents Reagents Low Yield->Reagents Base Base Low Yield->Base Conditions Conditions Low Yield->Conditions Side Products Side Products Side Products->Conditions Purification Issues Purification Issues Workup Workup Purification Issues->Workup Increase Equivalents Increase Equivalents Reagents->Increase Equivalents Use Stronger Base Use Stronger Base Base->Use Stronger Base Optimize T & Time Optimize T & Time Conditions->Optimize T & Time Modify Workup/Purification Modify Workup/Purification Workup->Modify Workup/Purification

Caption: Troubleshooting workflow for di-Boc protection.

II. Frequently Asked Questions (FAQs)

Q1: Why is a di-Boc protected amine desired over a mono-Boc protected one?

A1: Primary amines can accommodate two protecting groups.[2][5] The di-Boc protected amine has significantly different steric and electronic properties compared to the mono-Boc or the free amine. The nitrogen atom in the di-Boc derivative is much less nucleophilic and basic. This can be advantageous in subsequent reactions where the exocyclic amine needs to be completely unreactive. Additionally, the di-Boc group can act as a bulky directing group in certain reactions.

Q2: What is the role of DMAP in this reaction?

A2: 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst.[2] It reacts with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is a much more potent acylating agent than Boc₂O itself, leading to a significant rate enhancement of the N-Boc protection.[2] Typically, a catalytic amount (e.g., 0.1 equivalents) is sufficient.

Q3: Can I use other bases besides NaH or TEA?

A3: Yes, other bases can be used. For the initial mono-protection, bases like sodium bicarbonate or sodium hydroxide in a biphasic system or in an aqueous/organic co-solvent can be effective.[1] For the second Boc group addition, which is generally more difficult, stronger bases are preferred. Alternatives to NaH include potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), although care must be taken with LDA as it is also a strong nucleophile.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method. The starting material (6-methoxypyridin-2-amine), the mono-Boc intermediate, and the di-Boc product will have different Rf values. A typical mobile phase would be a mixture of hexanes and ethyl acetate. The di-Boc product will be the least polar and have the highest Rf value. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q5: What are the typical conditions for the deprotection of a di-Boc group?

A5: The Boc group is acid-labile.[6] Treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature will readily cleave both Boc groups to regenerate the free amine.[6][7] Other acidic conditions, such as HCl in dioxane or methanol, can also be used.[1]

III. Experimental Protocol: Formation of Di-Boc Protected 6-Methoxypyridin-2-amine

This protocol provides a robust method for the synthesis of N,N-bis(tert-butoxycarbonyl)-6-methoxypyridin-2-amine.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
6-Methoxypyridin-2-amine124.141.24 g101.0
Di-tert-butyl dicarbonate (Boc₂O)218.255.46 g252.5
4-(Dimethylamino)pyridine (DMAP)122.17122 mg10.1
Triethylamine (TEA)101.193.04 mL222.2
Anhydrous Tetrahydrofuran (THF)-50 mL--
Saturated aq. NaHCO₃ solution-50 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 6-methoxypyridin-2-amine (1.24 g, 10 mmol) and anhydrous THF (50 mL). Stir until the solid is completely dissolved.

  • Addition of Reagents: To the stirred solution, add triethylamine (3.04 mL, 22 mmol), 4-(dimethylamino)pyridine (122 mg, 1 mmol), and di-tert-butyl dicarbonate (5.46 g, 25 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The di-Boc protected product is typically a non-polar compound.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield N,N-bis(tert-butoxycarbonyl)-6-methoxypyridin-2-amine as a white solid or a colorless oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reaction Mechanism Visualization

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Di-Boc Protection Amine 6-MeO-Py-NH₂ Intermediate_1 [Transition State] Amine->Intermediate_1 + (Boc)₂O + Base Boc2O_1 (Boc)₂O MonoBoc 6-MeO-Py-NHBoc Intermediate_1->MonoBoc Byproduct_1 t-BuOH + CO₂ Intermediate_1->Byproduct_1 Intermediate_2 [Transition State] MonoBoc->Intermediate_2 + (Boc)₂O + Stronger Base MonoBoc->Intermediate_2 Boc2O_2 (Boc)₂O DiBoc 6-MeO-Py-N(Boc)₂ Intermediate_2->DiBoc Byproduct_2 t-BuOH + CO₂ Intermediate_2->Byproduct_2

References

Technical Support Center: Optimizing Boc Protection of Electron-Deficient Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the tert-butyloxycarbonyl (Boc) protection of electron-deficient amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this common but often tricky transformation. Here, we move beyond standard protocols to address the specific issues that arise when dealing with weakly nucleophilic or sterically hindered amines.

Introduction: The Challenge of Protecting Electron-Deficient Amines

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability under basic and nucleophilic conditions and its straightforward removal with acid.[1] The standard procedure involves reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2][3]

However, amines with low nucleophilicity, such as anilines bearing electron-withdrawing groups (e.g., nitro, cyano, or halo groups) or certain heteroaromatic amines, present a significant challenge.[4][5] Their reduced reactivity leads to sluggish or incomplete reactions under standard conditions, necessitating careful optimization of the base, solvent, and other reaction parameters. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both mechanistic explanations and actionable solutions.

Issue 1: The reaction is extremely slow or shows no conversion.

Question: I'm trying to protect 4-nitroaniline with (Boc)₂O and triethylamine (TEA) in dichloromethane (DCM), but even after 24 hours at room temperature, I see mostly starting material by TLC. What's going wrong?

Answer: This is a classic problem rooted in the low nucleophilicity of your amine. The electron-withdrawing nitro group significantly reduces the electron density on the nitrogen atom, making it a poor nucleophile for attacking the (Boc)₂O. Triethylamine (TEA) is often not a strong enough base to sufficiently facilitate this reaction.[6]

Core Problem: Insufficient activation of the electrophile ((Boc)₂O) or inadequate baselipophilicity to drive the reaction with a weakly nucleophilic amine.

Solutions:

  • Switch to a More Powerful Catalyst/Base: The most effective solution is often to use 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[7][8] DMAP reacts rapidly with (Boc)₂O to form a highly reactive intermediate, N-(tert-butoxycarbonyl)-4-dimethylaminopyridinium, which is then readily attacked by the weakly nucleophilic amine.[9][10]

    • Protocol Adjustment: Use a catalytic amount of DMAP (e.g., 0.1 equivalents) in addition to your stoichiometric base (like TEA or DIPEA), or use DMAP as the primary base (stoichiometric amounts).[7]

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy.[6] However, be cautious, as (Boc)₂O can decompose at higher temperatures.[6] A moderate temperature of 40-50°C is often a good starting point.[6][11]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.[6]

    • Protic Solvents: Alcoholic solvents like methanol or ethanol can accelerate the Boc protection of aromatic amines, even without a base, by activating the (Boc)₂O through hydrogen bonding.[5][12]

    • Polar Aprotic Solvents: Solvents like acetonitrile (ACN) or tetrahydrofuran (THF) are also commonly effective.[7][11]

Issue 2: The reaction is messy, with multiple unidentified byproducts.

Question: I'm using DMAP to protect a hindered aniline, and while the starting material is consumed, my crude NMR shows a complex mixture of products. What side reactions could be occurring?

Answer: While DMAP is an excellent catalyst, its high reactivity can also promote side reactions, especially with prolonged reaction times or in excess.[9][10]

Core Problem: The high reactivity of the DMAP-(Boc)₂O adduct can lead to over-reaction or alternative reaction pathways.

Potential Side Reactions:

  • N,N-di-Boc Formation: With primary amines, it's possible to form the di-Boc protected product, especially if excess (Boc)₂O and a strong catalyst are used.[10]

  • Isocyanate Formation: In the presence of DMAP, particularly at low temperatures, amines can sometimes be converted to isocyanates.[10]

  • Reaction with Other Nucleophiles: If your substrate contains other nucleophilic groups (e.g., phenols, thiols), they may also react with the activated Boc reagent.[10]

Solutions:

  • Control Stoichiometry: Use a minimal excess of (Boc)₂O (e.g., 1.1-1.2 equivalents) and ensure DMAP is used in catalytic amounts (0.05-0.1 equivalents).

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the reaction progress and stop it as soon as the starting material is consumed to prevent the formation of byproducts.

  • Lower the Temperature: Running the reaction at 0°C or even lower can sometimes temper the reactivity and improve selectivity.

Issue 3: Low yield after workup and purification.

Question: My reaction to protect an amino-substituted heterocycle seems to go to completion by LC-MS, but I lose a significant amount of product during the aqueous workup and column chromatography. Why might this be happening?

Answer: Low recovery can stem from several factors, including the solubility of your product or its stability under the workup and purification conditions.

Core Problem: Product loss due to solubility issues or decomposition.

Solutions:

  • Optimize Workup Procedure:

    • If your Boc-protected amine has some water solubility, you may be losing it in the aqueous layer. Minimize the volume of aqueous washes or back-extract the aqueous layers with your organic solvent.

    • For zwitterionic starting materials (e.g., amino acids), the product might have unusual solubility. Acidifying the aqueous layer during workup can help ensure the carboxylate is protonated, potentially improving extraction into an organic solvent.[13]

  • Alternative Purification: If the product is unstable on silica gel (which is slightly acidic), consider these options:

    • Neutralize the Silica: Run the column with a small percentage of triethylamine (e.g., 0.5-1%) in the eluent.

    • Use a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel.

    • Crystallization: If your product is a solid, crystallization is often the best way to obtain high-purity material with minimal loss.

Experimental Protocols & Data

Protocol 1: Standard Boc Protection of a Weakly Nucleophilic Aromatic Amine

This protocol is a robust starting point for amines like substituted anilines.

Procedure:

  • Dissolve the aromatic amine (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in acetonitrile (ACN).[7]

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the solution.[7]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[7]

  • Purify the residue by flash column chromatography on silica gel.[7]

Table 1: Comparison of Base/Catalyst Systems for the Protection of 4-Chloroaniline
EntryBase/Catalyst (eq.)SolventTime (h)Yield (%)
1TEA (1.5)DCM24<10
2DMAP (1.2)ACN295
3TEA (1.5), DMAP (0.1)DCM492
4NoneMeOH685

Data is illustrative and based on typical outcomes for weakly nucleophilic anilines.

Visualizing the Mechanism: The Role of DMAP

The catalytic cycle of DMAP is crucial for understanding its effectiveness with electron-deficient amines.

DMAP_Catalysis cluster_reaction Reaction Pathway Boc2O (Boc)₂O Activated_Complex Activated Complex [Boc-DMAP]⁺ Boc2O->Activated_Complex + DMAP (fast) DMAP DMAP Product Boc-Protected Amine (R-NHBoc) Amine Weakly Nucleophilic Amine (R-NH₂) Amine->Product + Activated Complex (rate-determining) Byproducts tBuO⁻ + CO₂ + DMAP Kinetic_vs_Thermodynamic Start R-NH₂ + (Boc)₂O Kinetic Kinetic Product (Forms Faster) Start->Kinetic Low Temp Short Time Thermo Thermodynamic Product (More Stable) Start->Thermo High Temp Long Time Kinetic->Thermo Equilibration

References

Technical Support Center: Troubleshooting Poor Solubility of Aminopyridine Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling aminopyridine starting materials. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges during their experiments. Aminopyridines are a cornerstone of many synthetic pathways, but their unique physicochemical properties can present dissolution difficulties. This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in scientific principles and practical, field-proven techniques.

Frequently Asked Questions (FAQs)
Q1: Why is my aminopyridine starting material not dissolving? What are the fundamental principles at play?

A1: The solubility of aminopyridines is governed by their molecular structure, which features both a basic pyridine ring and an exocyclic amino group. Poor solubility typically arises from a mismatch between the solute and the solvent, or strong crystal lattice energy that the solvent cannot overcome.

The core factors influencing solubility are:

  • Polarity: Aminopyridines are polar molecules capable of hydrogen bonding via the amino group and the pyridine nitrogen. They dissolve best in solvents of similar polarity.[1]

  • Basicity and pKa: The pyridine nitrogen is basic and can be protonated. The pKa of this nitrogen is a critical parameter, especially for aqueous solubility. For example, the pKa of 4-aminopyridine is approximately 9.17, while that of 2-aminopyridine is around 6.86.[2][3] Below this pKa, the molecule becomes a charged cation, which dramatically increases its solubility in polar solvents like water.

  • Crystal Packing: Strong intermolecular forces in the solid state (crystal lattice energy) can make it difficult for solvent molecules to solvate the individual aminopyridine molecules. This is why some crystalline solids are stubborn to dissolve even in seemingly appropriate solvents.

Q2: I'm observing precipitation when I dilute my aminopyridine stock solution (in DMSO) with an aqueous buffer. What is happening?

A2: This is a very common phenomenon known as antisolvent precipitation .[4] Your aminopyridine is soluble in a polar aprotic solvent like DMSO, but when this solution is introduced into an aqueous buffer (the "antisolvent"), the overall polarity of the solvent system changes dramatically. Because the aminopyridine has much lower solubility in the high-water-content mixture, it crashes out of the solution.[4] To avoid this, you may need to use a co-solvent system, reduce the final concentration, or adjust the pH of the aqueous buffer to keep the compound ionized and soluble.

Troubleshooting Workflow: A Systematic Approach

When faced with a solubility challenge, a systematic approach is crucial. The following workflow provides a logical progression from simple fixes to more advanced chemical modifications.

G cluster_0 start Start: Poorly Soluble Aminopyridine solvent Step 1: Solvent Screening (Like Dissolves Like) start->solvent physical Step 2: Apply Physical Methods (Heat, Sonication, Grinding) solvent->physical If still insoluble success Success: Material Dissolved solvent->success If successful ph_adjust Step 3: pH Adjustment (Aqueous Systems) physical->ph_adjust If aqueous & still insoluble cosolvent Step 4: Use Co-solvents physical->cosolvent If organic & still insoluble physical->success If successful ph_adjust->cosolvent If precipitation occurs on dilution ph_adjust->success If successful salt Step 5: Salt Formation (Chemical Modification) cosolvent->salt If other methods fail cosolvent->success If successful salt->success fail Consult Further: Advanced Formulation salt->fail If salt is unstable or insoluble

References

Technical Support Center: Purification of tert-Butyl (6-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of tert-Butyl (6-methoxypyridin-2-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most common impurities originate from the starting materials and side reactions during the Boc-protection of 2-amino-6-methoxypyridine. These include:

  • Unreacted 2-amino-6-methoxypyridine: The starting material may not have fully reacted.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Excess Boc anhydride is often used to drive the reaction to completion.

  • tert-Butanol: A byproduct of the reaction of (Boc)₂O with the amine.

  • Di-Boc protected 2-amino-6-methoxypyridine: A byproduct where the amine is protected twice. This is less common with primary amines but can occur under certain conditions.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. Use a suitable solvent system, such as ethyl acetate/hexanes, and visualize the spots under UV light. A ninhydrin stain can be used to specifically detect the presence of the primary amine starting material.

Q3: What purity levels can be expected after purification?

A3: With proper purification techniques, a purity of >98% is achievable. Commercial suppliers often provide this compound with purities ranging from 95% to >98%.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Purification

Possible Cause Suggested Solution
Product loss during extraction Ensure proper phase separation during the workup. Minimize the number of extraction steps if possible.
Product co-eluting with impurities during column chromatography Optimize the solvent system for better separation. A shallower gradient or isocratic elution might be necessary.
Product precipitation during column loading Ensure the crude product is fully dissolved in a minimal amount of the mobile phase before loading onto the column.
Inappropriate recrystallization solvent Perform small-scale solvent screening to find a solvent system where the product is soluble at high temperatures and sparingly soluble at low temperatures.

Issue 2: Presence of Starting Material in the Final Product

Possible Cause Suggested Solution
Incomplete reaction Ensure sufficient reaction time and appropriate stoichiometry of reagents during the synthesis.
Inefficient purification If using column chromatography, ensure the polarity of the mobile phase is low enough to retain the more polar starting material on the column.
Insufficient washing during workup Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic starting material.

Issue 3: Presence of (Boc)₂O in the Final Product

Possible Cause Suggested Solution
Excess reagent used in the reaction Use a minimal excess of (Boc)₂O.
Inefficient removal during workup (Boc)₂O can be hydrolyzed by washing with an aqueous solution of a nucleophilic amine like N-methyl-1,3-propanediamine.
Co-elution during chromatography (Boc)₂O is non-polar and should elute quickly. If it persists, a less polar solvent system may be required.

Data Presentation

Table 1: Representative Purity Data for this compound

Sample Purification Method Purity (by HPLC)
Crude ProductN/ATypically 70-90%
Purified ProductColumn Chromatography>98%
Purified ProductRecrystallization>97%

Note: The purity of the crude product can vary significantly based on the reaction conditions.

Experimental Protocols

Column Chromatography Purification

This protocol is a general guideline for the purification of approximately 1 gram of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate

  • Hexanes

  • Glass chromatography column

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel (approximately 30-50 g) in a 10% ethyl acetate in hexanes solution.

    • Carefully pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica gel bed.

  • Sample Preparation and Loading:

    • Dissolve the crude product (~1 g) in a minimal amount of dichloromethane or the initial mobile phase.

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a low polarity solvent mixture (e.g., 5-10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexanes).

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization Purification

This protocol provides a general method for the recrystallization of this compound. The ideal solvent system may need to be determined experimentally. A mixture of ethyl acetate and hexanes is a good starting point.

Materials:

  • Crude or partially purified this compound

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Slowly add hexanes to the hot solution until it becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold hexanes.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2-amino-6- methoxypyridine + (Boc)₂O reaction Boc Protection Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude column_chrom Column Chromatography crude->column_chrom Primary Method recrystallization Recrystallization crude->recrystallization Alternative/Secondary Method pure_product Pure Product (>98% Purity) column_chrom->pure_product recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_analysis Impurity Analysis cluster_solutions Purification Strategy start Impure Product After Initial Purification check_sm Check for Starting Material (TLC with Ninhydrin) start->check_sm check_boc Check for (Boc)₂O (TLC, ¹H NMR) start->check_boc check_other Check for Other Byproducts (¹H NMR, LC-MS) start->check_other re_chromatograph Re-purify by Column Chromatography (Optimize Solvent Gradient) check_sm->re_chromatograph Starting Material Detected acid_wash Perform Acidic Wash (e.g., 1M HCl) check_sm->acid_wash Starting Material Detected check_boc->re_chromatograph (Boc)₂O Detected check_other->re_chromatograph Byproducts Detected recrystallize Recrystallize from Appropriate Solvent System check_other->recrystallize Byproducts Detected re_chromatograph->recrystallize If still impure acid_wash->re_chromatograph

References

Technical Support Center: Deprotection of tert-Butyl (6-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for challenges associated with the deprotection of tert-Butyl (6-methoxypyridin-2-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize 2-amino-6-methoxypyridine, a key building block in pharmaceutical synthesis. The presence of the electron-donating methoxy group on the pyridine ring introduces specific challenges not always encountered with simpler N-Boc protected amines. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure a successful and high-yielding deprotection.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the deprotection of this compound. Each issue is presented in a question-and-answer format, detailing the underlying cause and providing actionable solutions.

Question 1: Why is my deprotection reaction with standard trifluoroacetic acid (TFA) in dichloromethane (DCM) incomplete?

Answer: Incomplete deprotection is a common issue and can stem from several factors related to both the substrate and the reaction conditions.

  • Causality: The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions via protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1][2] While effective, the reaction's success hinges on achieving and maintaining a sufficient concentration of the protonated intermediate.

    • Insufficient Acid Stoichiometry: The substrate itself contains two basic nitrogen atoms: the carbamate nitrogen (once deprotected) and the pyridine ring nitrogen. Both can be protonated by the acid. If the amount of acid is insufficient, it will be partitioned between these sites, lowering the effective concentration available to drive the deprotection, leading to a stalled reaction.

    • Reaction Time and Temperature: Many standard Boc deprotection protocols are rapid at room temperature.[3] However, specific substrates may require more forcing conditions. Low temperatures (e.g., 0 °C) or short reaction times may not be adequate for complete conversion.[4]

  • Recommended Actions & Protocols:

    • Increase Acid Concentration: Instead of a 20-25% TFA/DCM mixture, increase the concentration to 50% or even use neat TFA for a short period.[4][5]

    • Extend Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. If starting material persists, extend the reaction time at room temperature.

    • Switch to a Stronger Acid System: A common and highly effective alternative is 4M HCl in 1,4-dioxane or ethyl acetate.[1][4] This reagent often provides faster and more complete deprotection.

Question 2: I'm observing a significant, less polar side product in my reaction mixture. What is it and how can I prevent it?

Answer: The most likely culprit is t-butylation of the electron-rich pyridine ring.

  • Causality: The deprotection mechanism generates a highly electrophilic tert-butyl cation.[1][6] The 6-methoxypyridin-2-amine product is an electron-rich aromatic system, activated by both the amino and methoxy groups. This makes the pyridine ring susceptible to Friedel-Crafts-type alkylation by the tert-butyl cation, leading to the formation of one or more t-butylated isomers. This side reaction is a well-documented issue with electron-rich substrates.[1]

  • Logical Flow for Preventing t-Butylation:

    G start Boc Deprotection Initiated cation tert-Butyl Cation Generated start->cation pathway Which path does it take? cation->pathway scavenger Add a Cation Scavenger (e.g., TIS, Anisole, Thioanisole) pathway->scavenger With Scavenger alkylation No Scavenger Present pathway->alkylation Without Scavenger trapped Cation is Trapped (Neutralized) scavenger->trapped desired_product Clean Deprotection (Desired Product) trapped->desired_product side_product Ring Alkylation Occurs (Side Product Formation) alkylation->side_product

    Workflow to mitigate t-butylation side reactions.
  • Recommended Actions & Protocols:

    • Use a Scavenger: This is the most critical action. Scavengers are nucleophilic compounds added to the reaction to "trap" the tert-butyl cation before it can react with your product.[1]

    • Optimize Workup: After deprotection, ensure thorough removal of the acid. Co-evaporation with a non-polar solvent like toluene can help remove residual TFA.[1] Neutralize the resulting TFA salt carefully with a mild base during the aqueous workup.[1]

ScavengerTypical Concentration (v/v)Use Case & Rationale
Triisopropylsilane (TIS) 2.5 - 5%Primary Choice. Highly effective. Reacts with the t-butyl cation via hydride transfer to form isobutane (gas).
Anisole 5%Good for scavenging t-butyl cations, especially when methionine or tryptophan residues are not a concern.
Thioanisole 5%A strong nucleophile that effectively traps the cation. Often used in peptide synthesis.[7]
Water 1 - 5%Can act as a scavenger by reacting with the cation to form t-butanol. Often included in TFA "cocktails".

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acid-catalyzed Boc deprotection?

A1: The reaction proceeds through a well-established E1 elimination pathway. First, a proton from the acid (e.g., TFA) protonates the carbonyl oxygen of the Boc group. This makes the carbamate a better leaving group. The molecule then fragments, losing the stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[1][2][8]

G sub Substrate (Boc-Protected Amine) p1 sub->p1 h_plus + H⁺ h_plus->p1 intermediate Protonated Intermediate p2 intermediate->p2 2. Fragmentation products Free Amine + CO₂ (gas) + t-Butyl Cation p1->intermediate 1. Protonation p2->products

Simplified mechanism of acid-catalyzed Boc deprotection.

Q2: Why is the 6-methoxy group a particular concern for this deprotection?

A2: The methoxy group is a strong electron-donating group. Through resonance, it significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions. This heightened nucleophilicity makes the ring more susceptible to electrophilic attack by the tert-butyl cation generated during deprotection, leading to the t-butylation side products discussed in the troubleshooting section.

Q3: Can I use milder, non-acidic methods for this deprotection?

A3: Yes, several alternative methods exist for Boc deprotection that avoid strong acids, which can be beneficial if your molecule contains other acid-sensitive functional groups.[9][10]

  • Thermal Deprotection: Heating the substrate in a suitable solvent like boiling water or methanol can effect Boc cleavage.[9][11] This method is considered a "green" alternative.

  • Lewis Acid Catalysis: Reagents like ZnBr₂, BF₃·Et₂O, or catalytic FeCl₃ can be used, often under milder conditions than strong Brønsted acids.[12]

  • Oxalyl Chloride/Methanol: This system generates HCl in situ under very mild conditions (room temperature) and has been shown to be effective for a wide range of substrates, including heterocyclic amines.[9][13]

Q4: How can I effectively monitor the reaction progress?

A4: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a solvent system like 10-20% Methanol in DCM or 50% Ethyl Acetate in Hexanes. The Boc-protected starting material will be significantly less polar (higher Rf) than the free amine product, which will often stick to the baseline. Staining with ninhydrin is an excellent way to visualize the appearance of the primary amine product (it will stain purple/blue).

  • LC-MS: This is the most definitive method. It will allow you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also detecting any major side products like the t-butylated species.

Validated Experimental Protocols

Protocol 1: Standard Deprotection with TFA and Scavenger

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Scavenger: Add triisopropylsilane (TIS) (0.5 eq, ~5% v/v).

  • Initiation: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq, typically making a 25-50% v/v solution in DCM).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • Co-evaporate with toluene (2x) to remove residual TFA.

    • Dissolve the residue in ethyl acetate or DCM and wash carefully with saturated aqueous sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: The crude 2-amino-6-methoxypyridine can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Deprotection with HCl in Dioxane

  • Preparation: Dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if solubility is an issue.

  • Initiation: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. A precipitate of the product's hydrochloride salt may form. Monitor for completion by LC-MS.

  • Workup:

    • Concentrate the mixture in vacuo to remove the solvent and excess HCl.

    • The resulting solid is the hydrochloride salt, which can often be used directly or neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a base (e.g., sat. aq. NaHCO₃).

    • Isolate the free base by separating the organic layer, drying over Na₂SO₄, and concentrating.

References

preventing t-butylation of other functional groups during deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of unwanted t-butylation of other functional groups during the deprotection of t-butyl-containing protecting groups.

Troubleshooting Guide

Issue: My final product shows an unexpected mass increase of +56 Da after deprotection.

Q1: What is the likely cause of the +56 Da mass increase observed in my product after deprotection?

A1: A mass increase of +56 Da is a strong indicator of unintended t-butylation of your molecule. This side reaction is common during the acidic cleavage of t-butyl-based protecting groups, such as tert-butyloxycarbonyl (Boc) or t-butyl esters. The strong acid, typically trifluoroacetic acid (TFA), cleaves the protecting group, generating a reactive tert-butyl cation (t-Bu⁺) intermediate.[1][2] This carbocation can then act as an electrophile and alkylate nucleophilic functional groups present in your molecule.[1][3]

Q2: Which functional groups in my molecule are most susceptible to this unwanted t-butylation?

A2: Nucleophilic residues are particularly prone to alkylation by the t-butyl cation. In the context of peptide synthesis, the side chains of certain amino acids are highly susceptible:

  • Tryptophan (Trp): The indole ring is electron-rich and can be readily alkylated.[3][4][5]

  • Methionine (Met): The thioether group can be alkylated to form a sulfonium salt.[6][7]

  • Cysteine (Cys): The free thiol group is a potent nucleophile and can be S-tert-butylated.[2][7]

  • Tyrosine (Tyr): The phenol ring can undergo alkylation, although it is generally less reactive than the indole ring of tryptophan.[2]

Other nucleophilic functional groups in non-peptidic molecules, such as phenols, thiols, and some heterocycles, can also be susceptible.

Q3: How can I prevent this t-butylation side reaction during deprotection?

A3: The most effective strategy to prevent unwanted t-butylation is to incorporate "scavengers" into the deprotection reaction mixture, often referred to as a cleavage cocktail.[1][3] Scavengers are nucleophilic compounds that are more reactive towards the t-butyl cation than the sensitive functional groups in your substrate.[1] They effectively "trap" the carbocations before they can react with your product.[8][9]

Frequently Asked Questions (FAQs)

Q4: What are some common scavengers, and how do I choose the right one(s) for my experiment?

A4: The choice of scavenger or scavenger cocktail depends on the specific nucleophilic groups present in your molecule. Below is a table summarizing common scavengers and their primary targets.

ScavengerTarget Functional Group(s)Typical ConcentrationNotes
Triisopropylsilane (TIS) General carbocations, especially effective for Tryptophan.2.5 - 5% (v/v)A highly effective carbocation scavenger that reduces the t-butyl cation to isobutane.[1][3]
1,2-Ethanedithiol (EDT) Cysteine, Tryptophan.2.5% (v/v)Particularly useful for protecting cysteine residues and maintaining a reducing environment to prevent disulfide bond formation.[1][8]
Thioanisole Methionine.5% (v/v)Effective in preventing the S-alkylation of methionine's thioether.[1][10]
Water General carbocations.2.5 - 5% (v/v)Acts as a proton source and can quench the t-butyl cation to form tert-butanol. It is often a component of scavenger cocktails.[1][3]
Dithiothreitol (DTT) Cysteine.2.5% (w/v)Helps to prevent the formation of disulfide bonds in peptides containing cysteine.[1]
Anisole General nucleophiles.-A general scavenger for various nucleophilic residues.[10]

Q5: Can I use a combination of scavengers?

A5: Yes, using a scavenger cocktail is a very common and often recommended practice, especially for complex molecules or peptides containing multiple sensitive residues.[11] A popular general-purpose cocktail is Reagent K, which consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[12] Another widely used and less odorous mixture is TFA/TIS/water (95:2.5:2.5 v/v).[12][13]

Q6: Are there alternative strategies to prevent t-butylation besides using scavengers?

A6: Yes, employing an orthogonal protection strategy is an excellent alternative. This involves choosing protecting groups that can be removed under conditions that do not generate reactive t-butyl cations.[14][15] For example, instead of a t-butyl (tBu) ether for protecting a hydroxyl group, a trityl (Trt) ether can be used.[16] The Trt group is more acid-labile and can be removed under milder acidic conditions, and the resulting trityl cation is bulkier and less prone to act as an aggressive electrophile.[16]

Q7: Are there milder deprotection methods for t-butyl ethers that can avoid this issue?

A7: For certain substrates, milder deprotection methods for t-butyl ethers that do not rely on strong acids like TFA have been developed. These methods may offer greater chemoselectivity and reduce or eliminate the formation of t-butyl cations. Examples include using Lewis acids like Cerium(III) chloride/Sodium Iodide or catalytic systems.[17][18][19]

Quantitative Data on Scavenger Efficiency

The following table presents a quantitative comparison of the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide.

Cleavage Cocktail Composition (v/v/v)Percentage of S-tert-butylated Peptide (%)
95% TFA / 5% H₂O25.3
95% TFA / 2.5% H₂O / 2.5% TIS8.7
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT1.2

Data adapted from representative studies on scavenger efficiency.

Experimental Protocols

Protocol 1: General Boc Group Deprotection in Solution Phase with a Scavenger

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Scavenger Addition: Add the selected scavenger to the solution. For instance, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress of the reaction using an appropriate analytical technique like TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. To aid in the removal of residual TFA, co-evaporation with a solvent like toluene can be performed. The crude product can then be taken for purification.[1]

Protocol 2: Cleavage of a Peptide from a Solid-Phase Resin with a Scavenger Cocktail

  • Resin Preparation: If the peptide is on a solid support, swell the peptide-resin in DCM.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. A commonly used mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin and gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin from the cleavage mixture and collect the filtrate, which contains the cleaved peptide.

  • Precipitation: Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.[8]

  • Collection and Washing: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.[8]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[8]

Visualizations

Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection cluster_1 Fate of t-Butyl Cation Protected_Substrate R-X-tBu (X = O, NHCOO) Protonated_Intermediate R-X(H+)-tBu Protected_Substrate->Protonated_Intermediate + H+ (from TFA) Cleavage Cleavage Protonated_Intermediate->Cleavage Cleavage Cleavage->Products tBu_Cation t-Butyl Cation (t-Bu+) Cleavage->tBu_Cation Side_Reaction Undesired t-Butylation (+56 Da) tBu_Cation->Side_Reaction Reacts with Nucleophilic Group Scavenged Neutralized Product tBu_Cation->Scavenged Trapped by Scavenger Deprotection_Workflow Start Start: Protected Compound Dissolve Dissolve in Solvent (e.g., DCM) Start->Dissolve Add_Scavenger Add Scavenger(s) (e.g., TIS, EDT) Dissolve->Add_Scavenger Add_TFA Add Deprotecting Agent (e.g., TFA) Add_Scavenger->Add_TFA React Stir at Room Temperature (1-3 hours) Add_TFA->React Workup Work-up and Isolation (Evaporation, Precipitation) React->Workup Purification Purification (e.g., HPLC) Workup->Purification End End: Deprotected Product Purification->End

References

Technical Support Center: Monitoring tert-Butyl (6-methoxypyridin-2-yl)carbamate Formation by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the formation of tert-Butyl (6-methoxypyridin-2-yl)carbamate via Thin-Layer Chromatography (TLC).

Troubleshooting TLC Monitoring of Boc-Protected Amine Synthesis

Effective monitoring of the reaction progress is crucial for optimizing the yield and purity of the desired product. The following table addresses common issues encountered during the TLC analysis of the Boc protection of 2-amino-6-methoxypyridine.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or Elongated Spots - Sample is too concentrated (overloaded). - The compound is highly polar and interacting strongly with the silica gel. - The solvent system is not optimal.- Dilute the reaction sample before spotting on the TLC plate.[1] - Add a small amount of a polar solvent like methanol to the eluent to improve spot shape. - For acidic compounds, a few drops of acetic acid can be added to the mobile phase; for basic compounds like aminopyridines, a small amount of triethylamine (0.1-2.0%) can be beneficial.[1]
Reactant and Product Spots are Overlapping (Similar Rf Values) - The chosen eluent system does not provide adequate separation.- Adjust the polarity of the eluent. A common solvent system for this type of reaction is a mixture of ethyl acetate and hexane.[2] Try varying the ratio to achieve better separation. - If the spots are still too close, consider a more polar solvent system, such as dichloromethane and methanol.
No Spots are Visible on the TLC Plate - The sample is too dilute. - The compound is not UV-active and a UV lamp is being used for visualization. - The compound has a low concentration in the reaction mixture.- Concentrate the sample before spotting, or spot multiple times in the same location, allowing the solvent to dry between applications.[1] - Use a chemical stain for visualization. Potassium permanganate (KMnO4) stain is effective for visualizing amines.[3] - Ensure enough time has passed for a detectable amount of product to form.
Spots Remain at the Baseline (Low Rf) - The eluent is not polar enough to move the compound up the plate.- Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.
Spots Run with the Solvent Front (High Rf) - The eluent is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).
Unexpected Spots Appear - Presence of impurities in the starting materials. - Formation of side products. - Contamination of the TLC plate.- Check the purity of the starting materials. - Consider potential side reactions, such as the formation of a di-Boc protected product. - Handle the TLC plate carefully to avoid introducing contaminants.

Frequently Asked Questions (FAQs)

Q1: What is a typical Rf value for 2-amino-6-methoxypyridine and its Boc-protected product?

A1: The Rf (retention factor) value is highly dependent on the specific TLC plate and solvent system used. However, as a general rule, the Boc-protected product, this compound, will be less polar than the starting material, 2-amino-6-methoxypyridine. Therefore, the product should have a higher Rf value than the starting amine. For example, in an ethyl acetate/hexane solvent system, you would expect the product spot to travel further up the plate than the starting material spot.

Q2: How can I visualize the spots on the TLC plate?

A2: Both 2-amino-6-methoxypyridine and its Boc-protected product are often UV-active due to the pyridine ring, so they can typically be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[4] For enhanced or alternative visualization, chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that is effective for visualizing a wide range of organic compounds, including amines.

Q3: My reaction seems to be stalled, with both starting material and product present on the TLC for an extended period. What should I do?

A3: If the reaction is not proceeding to completion, consider the following:

  • Reagent Stoichiometry: Ensure that you have used a sufficient excess of di-tert-butyl dicarbonate (Boc anhydride).

  • Base: A base, such as triethylamine or 4-dimethylaminopyridine (DMAP), is often used to facilitate the reaction.[5] Ensure it is present in the appropriate amount.

  • Temperature: While the reaction is often run at room temperature, gentle heating may be required to drive it to completion.

  • Solvent: Ensure the solvent is appropriate for the reaction and is of sufficient purity.

Q4: I see a new spot on my TLC plate that is less polar than my product. What could it be?

A4: A less polar spot could indicate the formation of a di-Boc protected amine, where two Boc groups have attached to the nitrogen atom. This is more likely to occur with primary amines under certain conditions.

Experimental Protocols

General Procedure for the Boc Protection of 2-amino-6-methoxypyridine

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve 2-amino-6-methoxypyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

Protocol for TLC Monitoring
  • Sample Preparation: Withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: On a silica gel TLC plate, spot the diluted reaction mixture, a sample of the starting material (2-amino-6-methoxypyridine), and a co-spot (a mixture of the reaction sample and the starting material).

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., 30% ethyl acetate in hexane). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow the plate to dry. Visualize the spots under a UV lamp and/or by staining with a suitable reagent like potassium permanganate.

Visualizations

TLC_Monitoring_Workflow cluster_prep Preparation cluster_sampling Sampling & Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_reaction Start Boc Protection Reaction sampling Withdraw Aliquot from Reaction prep_reaction->sampling prep_tlc Prepare TLC Plate and Chamber spotting Spot Starting Material, Reaction Mixture, and Co-spot prep_tlc->spotting sampling->spotting development Develop TLC Plate in Eluent spotting->development visualization Visualize Spots (UV, Stain) development->visualization analysis Analyze Spot Positions (Rf values) visualization->analysis decision Reaction Complete? analysis->decision Work-up Work-up decision->Work-up decision->Work-up Yes Continue Reaction Continue Reaction decision->Continue Reaction decision->Continue Reaction No Continue Reaction->sampling TLC_Troubleshooting_Logic cluster_problems Common TLC Problems cluster_solutions Potential Solutions start Observe TLC Plate streaking Streaking Spots start->streaking no_spots No Spots Visible start->no_spots bad_separation Poor Separation start->bad_separation at_baseline Spots at Baseline start->at_baseline at_front Spots at Solvent Front start->at_front dilute Dilute Sample streaking->dilute add_modifier Add Eluent Modifier (e.g., TEA) streaking->add_modifier no_spots->dilute If sample is too dilute change_stain Use Different Visualization no_spots->change_stain adjust_polarity Adjust Eluent Polarity bad_separation->adjust_polarity at_baseline->adjust_polarity Increase Polarity at_front->adjust_polarity Decrease Polarity

References

Validation & Comparative

A Comparative Guide to tert-Butyl (6-methoxypyridin-2-yl)carbamate and Other Boc-Protected Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boc-protected aminopyridines are indispensable building blocks in modern organic synthesis, particularly within medicinal chemistry and materials science. The tert-butoxycarbonyl (Boc) group provides a reliable and versatile means of masking the reactivity of the amino group, allowing for selective functionalization of the pyridine scaffold.[1] The nature and position of other substituents on the pyridine ring, however, can significantly influence the compound's stability, reactivity, and utility in complex synthetic pathways.

This guide provides a detailed comparison of tert-Butyl (6-methoxypyridin-2-yl)carbamate with other electronically distinct Boc-protected aminopyridines, such as the unsubstituted tert-butyl (pyridin-2-yl)carbamate and the electron-deficient tert-butyl (6-chloropyridin-2-yl)carbamate. By examining their properties and performance in key synthetic transformations, this document aims to equip researchers with the data necessary to make informed decisions in substrate selection and reaction optimization.

Comparative Analysis of Physicochemical Properties and Reactivity

The substituent on the pyridine ring fundamentally alters the electronic environment of the molecule. In this compound, the methoxy group at the 6-position acts as an electron-donating group (EDG) through resonance, increasing electron density on the pyridine ring. Conversely, a chlorine atom at the same position is an electron-withdrawing group (EWG), decreasing ring electron density. These electronic differences have profound implications for the molecule's reactivity in key chemical transformations.

Key Points of Comparison:

  • Boc Deprotection: The Boc group is characteristically labile under acidic conditions.[1] The rate of this acid-catalyzed cleavage is influenced by the electronic nature of the pyridine ring. An electron-donating group, like methoxy, can potentially accelerate deprotection by stabilizing the protonated intermediate. Conversely, an electron-withdrawing group may require harsher conditions or longer reaction times for efficient removal.

  • Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, the Boc-protected amino group can act as a directing group, while the pyridine ring itself is a coupling partner (when halogenated).[2][3] The electron density of the ring, modulated by substituents, directly impacts the kinetics of the oxidative addition step, a critical phase in the catalytic cycle.[3] Electron-rich pyridines generally exhibit different reactivity profiles compared to their electron-deficient counterparts.

The following table summarizes key data points for comparing these substrates.

Compound This compound tert-Butyl (pyridin-2-yl)carbamate tert-Butyl (6-chloropyridin-2-yl)carbamate
Structure O=C(OC(C)(C)C)Nc1ncccc1OCO=C(OC(C)(C)C)Nc1ncccc1O=C(OC(C)(C)C)Nc1ncccc1Cl
Electronic Nature of Substituent Electron-Donating (EDG)Neutral (Unsubstituted)Electron-Withdrawing (EWG)
Molecular Weight 224.26 g/mol 194.23 g/mol 228.67 g/mol
Typical Boc Deprotection Condition Mild acidic conditions (e.g., TFA in DCM)Standard acidic conditions (e.g., TFA in DCM, HCl in Dioxane)[4]Potentially requires stronger acid or longer reaction time
Reactivity in Cross-Coupling The electron-rich nature may influence oxidative addition rates.Standard reactivity profile.The electron-deficient ring can facilitate nucleophilic attack and alter catalyst kinetics.

Experimental Protocols

Precise and reproducible experimental procedures are crucial for successful synthesis. Below are detailed protocols for the protection and deprotection of aminopyridines, as well as a general procedure for a Suzuki-Miyaura cross-coupling reaction.

This protocol describes a high-yield method for the N-tert-butoxycarbonylation of various aminopyridines.

Reagents & Materials:

  • Substituted Aminopyridine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 - 2.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 - 2.2 eq)

  • Hydroxybenzotriazole (HOBT) (0.05 - 0.1 eq)

  • Triethylamine (TEA) (1.5 - 2.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add the aminopyridine (e.g., 10.6 mmol) and dissolve in dichloromethane (10 mL per 1g of amine).[5]

  • Under stirring at room temperature, add EDCI, HOBT, and TEA to the solution.[6]

  • Slowly add (Boc)₂O to the reaction mixture.[6]

  • Continue stirring at room temperature for 0.5 to 2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[5]

  • Upon completion, quench the reaction by washing with water (2 x 20 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc protected aminopyridine.

Note: This method has been shown to provide high yields (85-90%) and excellent selectivity for mono-protection, minimizing the formation of di-Boc byproducts.[5]

This protocol outlines the standard procedure for removing the Boc protecting group under acidic conditions.

Reagents & Materials:

  • N-Boc Protected Aminopyridine (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected amine in dichloromethane.

  • Slowly add trifluoroacetic acid to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and perform in a fume hood.[1]

  • Stir the reaction mixture at room temperature for 30 minutes to 3 hours. Monitor the reaction's completion by TLC.[1]

  • Once the starting material is consumed, carefully remove the solvent and excess TFA under reduced pressure.

  • Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of NaHCO₃ to neutralize any remaining acid.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

This protocol provides a general method for the palladium-catalyzed cross-coupling of a halogenated, Boc-protected aminopyridine with a boronic acid.

Reagents & Materials:

  • Halogenated N-Boc Protected Aminopyridine (e.g., Bromo- or Chloro- derivative) (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(OAc)₂, [Pd(IPr)(cin)Cl]) (0.1 - 5 mol%)[7]

  • Ligand (e.g., SPhos) (if required by the catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 eq)[7]

  • Solvent (e.g., Dioxane/Water, 2-MeTHF)[8]

Procedure:

  • In a reaction vessel, combine the halogenated N-Boc protected aminopyridine, boronic acid, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent(s) to the mixture.

  • Heat the reaction mixture to the specified temperature (typically 60-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.[8][9]

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.[7]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product via column chromatography to isolate the coupled product.

Visualized Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated.

G cluster_0 Boc Protection/Deprotection Cycle Amine Aminopyridine (R-NH2) BocProtected Boc-Protected Aminopyridine (R-NHBoc) Amine->BocProtected (Boc)₂O, Base (Protocol 1) BocProtected->Amine Acid (TFA, HCl) (Protocol 2)

Boc Protection and Deprotection Cycle.

G cluster_1 Influence of Substituents on Reactivity Substituent Substituent at C6 EDG Electron-Donating Group (-OMe) Substituent->EDG EWG Electron-Withdrawing Group (-Cl) Substituent->EWG RingDensity Pyridine Ring Electron Density EDG->RingDensity Increases EWG->RingDensity Decreases Deprotection Rate of Acidic Boc Deprotection RingDensity->Deprotection Influences Rate Coupling Reactivity in Cross-Coupling RingDensity->Coupling Alters Reactivity

Electronic Effects of Ring Substituents.

G cluster_2 General Experimental Workflow for Synthesis & Functionalization Start Start: Substituted Aminopyridine Protect Boc Protection (Protocol 1) Start->Protect Purify1 Purification (Chromatography) Protect->Purify1 React Further Reaction (e.g., Cross-Coupling) Purify1->React Purify2 Purification (Chromatography) React->Purify2 Deprotect Boc Deprotection (Protocol 2) Purify2->Deprotect Final Final Product Deprotect->Final

Synthetic Workflow for Functionalization.

Conclusion

The choice between this compound and other Boc-protected aminopyridines is a critical decision in the design of a synthetic route. The electron-donating methoxy group enhances the electron density of the pyridine ring, which can influence the lability of the Boc group and the substrate's performance in subsequent transformations like palladium-catalyzed cross-coupling reactions. In contrast, unsubstituted or electron-deficient analogues will exhibit different reactivity profiles. A comprehensive understanding of these electronic effects, supported by the robust experimental protocols provided, empowers chemists to select the optimal building block and tailor reaction conditions to achieve their synthetic objectives with greater efficiency and success.

References

A Comparative Guide to Boc and Cbz Protection of 6-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for an amine is a critical decision in the design of a synthetic route. The electronic properties of the substrate, in this case, the electron-rich 6-methoxypyridin-2-amine, and the reaction conditions of subsequent synthetic steps, dictate the choice between various protective moieties. This guide provides an objective comparison of two of the most common amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), for the protection of 6-methoxypyridin-2-amine.

The primary difference between the Boc and Cbz protecting groups lies in their stability and cleavage conditions. The Boc group is characteristically acid-labile, making it suitable for synthetic routes involving base-catalyzed reactions or hydrogenation.[1] Conversely, the Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[2][3] This orthogonality allows for their selective removal in the presence of each other, a valuable tool in multi-step synthesis.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data for the protection and deprotection of amines, providing a baseline for what can be expected for 6-methoxypyridin-2-amine. It is important to note that optimal conditions and yields may vary and require empirical validation for this specific substrate.

Table 1: Comparison of Protection Reactions

ParameterBoc ProtectionCbz Protection
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Base Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), 4-Dimethylaminopyridine (DMAP)Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃)
Solvent Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), WaterTHF/Water, Dichloromethane (CH₂Cl₂)
Temperature 0°C to Room Temperature0°C to Room Temperature
Typical Yield High (>90%)[4]High (>90%)[3]

Table 2: Comparison of Deprotection Reactions

ParameterBoc DeprotectionCbz Deprotection
Reagent Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxaneH₂ gas, Palladium on carbon (Pd/C)
Solvent Dichloromethane (CH₂Cl₂)Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc)
Temperature Room TemperatureRoom Temperature
Typical Yield High (>95%)[4]High (>95%)[3]

Experimental Protocols

Detailed experimental protocols for the protection and deprotection reactions are provided below. These are generalized procedures and may require optimization for the specific substrate.

Boc Protection of 6-methoxypyridin-2-amine

Materials:

  • 6-methoxypyridin-2-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 6-methoxypyridin-2-amine (1.0 equiv.) in CH₂Cl₂.

  • Add triethylamine (1.5 equiv.).

  • Add di-tert-butyl dicarbonate (1.5 equiv.) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Boc Deprotection

Materials:

  • Boc-protected 6-methoxypyridin-2-amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the Boc-protected amine in CH₂Cl₂.

  • Add trifluoroacetic acid (TFA) (e.g., 25-50% v/v) to the solution.[4]

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure to yield the amine salt.

Cbz Protection of 6-methoxypyridin-2-amine

Materials:

  • 6-methoxypyridin-2-amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-methoxypyridin-2-amine (1.0 equiv.) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 equiv.) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 equiv.) dropwise to the cooled solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Dilute the reaction mixture with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography.

Cbz Deprotection

Materials:

  • Cbz-protected 6-methoxypyridin-2-amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equiv.) in methanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Monitor the reaction progress by TLC.[3]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Signaling Pathways and Experimental Workflows

Protection_Deprotection_Schemes cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection Amine_Boc 6-methoxypyridin-2-amine Boc_Protected Boc-protected amine Amine_Boc->Boc_Protected (Boc)₂O, Base (e.g., TEA) Boc_Protected->Amine_Boc Acid (e.g., TFA) Amine_Cbz 6-methoxypyridin-2-amine Cbz_Protected Cbz-protected amine Amine_Cbz->Cbz_Protected Cbz-Cl, Base (e.g., NaHCO₃) Cbz_Protected->Amine_Cbz H₂, Pd/C

Caption: Reaction schemes for Boc and Cbz protection and deprotection.

Experimental_Workflow Start Start: 6-methoxypyridin-2-amine Choose_PG Choose Protecting Group Start->Choose_PG Boc_Protection Boc Protection ((Boc)₂O, Base) Choose_PG->Boc_Protection Need for base stability, subsequent hydrogenation Cbz_Protection Cbz Protection (Cbz-Cl, Base) Choose_PG->Cbz_Protection Need for acid/base stability Boc_Protected Boc-(6-methoxy-pyridin-2-yl)amine Boc_Protection->Boc_Protected Cbz_Protected Cbz-(6-methoxy-pyridin-2-yl)amine Cbz_Protection->Cbz_Protected Downstream_Chem Downstream Chemistry Boc_Protected->Downstream_Chem Cbz_Protected->Downstream_Chem Deprotection Deprotection Downstream_Chem->Deprotection Boc_Deprotection Acidic Cleavage (TFA or HCl) Deprotection->Boc_Deprotection Boc Protected Cbz_Deprotection Hydrogenolysis (H₂, Pd/C) Deprotection->Cbz_Deprotection Cbz Protected Final_Product Deprotected Amine Boc_Deprotection->Final_Product Cbz_Deprotection->Final_Product

Caption: Experimental workflow for protection and deprotection.

References

Protecting Pyridine's Nitrogen: A Comparative Guide to Boc and Fmoc Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with pyridine-containing molecules, the strategic protection of the pyridine nitrogen is a critical step in multi-step synthetic routes. The choice between the two most common amine protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), can significantly impact reaction efficiency, yield, and the compatibility with other functional groups. This guide provides an objective comparison of Boc and Fmoc protection for pyridine substrates, supported by experimental data and detailed protocols to inform the selection of the optimal protective strategy.

Core Principles: A Tale of Two Labile Groups

The fundamental difference between Boc and Fmoc protection lies in their lability under distinct chemical conditions. The Boc group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), while the Fmoc group is removed by treatment with a base, most commonly piperidine. This orthogonality is a key consideration in synthetic planning, allowing for the selective deprotection of one group in the presence of the other.

Quantitative Comparison: Boc vs. Fmoc on Pyridine Substrates

Table 1: Boc Protection and Deprotection of Aminopyridines

Reaction StepReagents and ConditionsSubstrateYield (%)Reference
Protection (Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂, RT, 0.5h4-Aminopyridine90%[1][2]
Protection (Boc)₂O, EDCI, HOBT, TEA, THF, RT, 2h4-Amino-2-methylpyridine85%[1]
Protection (Boc)₂O, DMAP, TEA, CH₂Cl₂, RT, 8h3-Aminopyridine60%[2]
Deprotection Trifluoroacetic acid (TFA)N-Boc-4-aminopyridine derivatives78-86% (overall yield after alkylation and deprotection)[3]
Deprotection 4M HCl in DioxaneBoc-protected aminesGeneral high yield[4]

Table 2: Fmoc Protection and Deprotection of Amines (General)

Reaction StepReagents and ConditionsSubstrateYield (%)Reference
Protection Fmoc-Cl, NaHCO₃, Dioxane/H₂O or Pyridine/CH₂Cl₂General aminesHigh (qualitative)[5]
Deprotection 20% Piperidine in DMF, RT, 10-20 minFmoc-protected amines>99% (in SPPS)[6]
Deprotection Morpholine in Acetonitrile, RT, 24hFmoc-protected amineHigh (qualitative)[5]

Advantages of Boc Protection for Pyridine Substrates

The primary advantage of Boc protection for pyridine substrates lies in its robustness and the availability of well-established, high-yield protocols.

  • High Protection Yields: As evidenced by patent literature, Boc protection of aminopyridines can achieve yields of up to 90% under optimized conditions using reagents like EDCI and HOBT.[1][2] Standard procedures using DMAP as a catalyst also provide good yields, although sometimes lower for less reactive aminopyridines.[2]

  • Stability: The Boc group is stable under a wide range of non-acidic conditions, making it compatible with many subsequent reaction steps.[7]

  • Efficient Deprotection: Cleavage of the Boc group is typically clean and efficient using strong acids like TFA, often resulting in high yields of the deprotected pyridine.[3]

Advantages of Fmoc Protection for Pyridine Substrates

While less specifically documented for pyridine substrates compared to Boc, the advantages of Fmoc protection can be extrapolated from its extensive use in peptide synthesis and are centered around its mild deprotection conditions.

  • Orthogonality: The base-lability of the Fmoc group makes it orthogonal to acid-labile protecting groups, a crucial feature in the synthesis of complex molecules with multiple functional groups.[5]

  • Mild Deprotection: The use of weak bases like piperidine for deprotection avoids the harsh acidic conditions required for Boc removal, which can be beneficial for substrates sensitive to acid-catalyzed degradation.[6][8]

  • UV Monitoring: The fluorenyl group of Fmoc allows for the monitoring of the deprotection progress by UV spectroscopy, which can be a valuable tool for reaction optimization and control.[9]

Potential Side Reactions

Both methods are susceptible to side reactions that can impact the overall efficiency of the synthesis.

Boc Protection:

  • Di-Boc Formation: Over-reaction can lead to the formation of di-Boc protected amines, although reaction conditions can be optimized to favor mono-protection.[1][2]

  • Pyridine N-Oxide Formation: While not a direct side reaction of the protection step itself, the pyridine nitrogen is susceptible to oxidation. Care must be taken in subsequent steps to avoid the formation of pyridine N-oxides, which can alter the reactivity of the pyridine ring.[10][11][12][13]

  • DMAP-related side reactions: The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst can accelerate the desired reaction but may also promote side reactions if not used in catalytic amounts.[14][15][16][17]

Fmoc Protection:

  • Base-induced Side Reactions: The basic conditions used for Fmoc deprotection can lead to side reactions on the pyridine ring or other sensitive functional groups in the molecule.[18][19]

  • Dibenzofulvene Adducts: The dibenzofulvene byproduct generated during Fmoc deprotection can react with the deprotected amine, although this is typically scavenged by using an excess of the amine base (e.g., piperidine).[5]

Experimental Protocols

Protocol 1: Boc Protection of 4-Aminopyridine

This protocol is adapted from a patented high-yield procedure.[1][2]

Materials:

  • 4-Aminopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBT)

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-aminopyridine (1.0 eq) in dichloromethane.

  • Add triethylamine (2.25 eq).

  • Add EDCI (2.25 eq) and HOBT (0.075 eq) to the stirred solution.

  • Add di-tert-butyl dicarbonate (1.75 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 30 minutes, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Fmoc Protection of an Amine (General Protocol)

This is a general procedure for the Fmoc protection of an amine.[5]

Materials:

  • Amine substrate

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amine (1.0 eq) and Fmoc-Cl (1.05 eq) in a 2:1 v/v mixture of dioxane and saturated aqueous NaHCO₃.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

  • Extract the mixture with diethyl ether.

  • Acidify the aqueous layer to pH 1 with 1 M HCl.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure to obtain the Fmoc-protected amine.

Decision-Making Workflow

The choice between Boc and Fmoc protection for a pyridine substrate depends on several factors, including the overall synthetic strategy, the presence of other functional groups, and the desired reaction conditions.

Boc vs Fmoc Decision start Pyridine Substrate acid_sensitive Acid-sensitive functional groups present? start->acid_sensitive base_sensitive Base-sensitive functional groups present? acid_sensitive->base_sensitive No fmoc Use Fmoc Protection acid_sensitive->fmoc Yes boc Use Boc Protection base_sensitive->boc No consider_orthogonal Consider orthogonal strategy base_sensitive->consider_orthogonal Yes consider_orthogonal->boc consider_orthogonal->fmoc Boc Protection Workflow sub Pyridine Substrate reagents Add (Boc)₂O + Base (e.g., TEA, DMAP) sub->reagents reaction Reaction (e.g., CH₂Cl₂, RT) reagents->reaction workup Aqueous Workup & Purification reaction->workup product Boc-Protected Pyridine workup->product Fmoc Deprotection Workflow sub Fmoc-Protected Pyridine reagents Add Base (e.g., 20% Piperidine in DMF) sub->reagents reaction Reaction (RT) reagents->reaction workup Workup & Purification reaction->workup product Deprotected Pyridine workup->product

References

A Comparative Guide to the Analytical Purity Confirmation of tert-Butyl (6-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. Tert-Butyl (6-methoxypyridin-2-yl)carbamate is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a Boc-protected amine and a methoxypyridine core, necessitates a robust, multi-faceted analytical strategy to ensure its identity and purity. Impurities, whether they are starting materials, by-products, or degradation products, can have significant downstream effects, potentially altering reaction kinetics, generating unwanted side products, or introducing toxicological risks.

This guide provides an in-depth comparison of the primary analytical methods for confirming the purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH). The core principle of this guide is the advocacy for an orthogonal approach , wherein multiple, disparate analytical techniques are employed to build a comprehensive and trustworthy purity profile. No single method is sufficient; true confidence is achieved through the convergence of evidence from multiple analytical perspectives.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Impurity Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[1][2] Its strength lies in its ability to separate the main compound from non-volatile impurities, allowing for precise quantification. For a molecule like this compound, a reverse-phase HPLC method with UV detection is the logical first choice.

Causality of Method Design:

  • Reverse-Phase Chromatography: The compound possesses both polar (pyridine nitrogen, methoxy oxygen, carbamate) and non-polar (tert-butyl group, aromatic ring) characteristics, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[3][4]

  • UV Detection: The pyridine ring is a strong chromophore, providing excellent sensitivity for UV detection. A photodiode array (PDA) detector is often preferred as it can provide spectral data, which helps in peak identification and purity assessment.

  • Method Validation: Any HPLC method used for purity determination must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[5][6][7] This involves assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.

Experimental Protocol: HPLC-UV Purity Assay
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA/UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A typical gradient might run from 10% to 95% Mobile Phase B over 20 minutes to ensure elution of both polar and non-polar impurities.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm (or scan from 200-400 nm with a PDA detector).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC Injection Filter->HPLC Separation C18 Column Separation HPLC->Separation Detection UV/PDA Detection Separation->Detection Acquisition Chromatogram Acquisition Detection->Acquisition Integration Peak Integration Acquisition->Integration Calculation Area Percent Calculation Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for HPLC-based purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Absolute Quantification

While HPLC is excellent for detecting impurities, it relies on the assumption that all components respond to the detector. NMR spectroscopy provides an orthogonal view, offering definitive structural confirmation and, in its quantitative form (qNMR), a primary method for determining absolute purity without a specific reference standard of the analyte.[9][10][11]

Causality of Method Design:

  • ¹H NMR (Proton NMR): This is the first line of analysis. It provides information on the number of different types of protons, their chemical environment, and their neighboring protons. The spectrum should be consistent with the proposed structure of this compound. The presence of unexpected signals can indicate impurities.

  • ¹³C NMR (Carbon NMR): Confirms the carbon skeleton of the molecule and is particularly useful for identifying isomeric impurities that may be difficult to resolve by ¹H NMR alone.

  • Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a signal from the standard.[12] This method is highly accurate as signal intensity is directly proportional to the number of nuclei, regardless of molecular structure.[11][13]

Experimental Protocol: ¹H NMR for Structural and Purity Verification
  • Instrumentation: NMR spectrometer (400 MHz or higher for better signal dispersion).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). DMSO-d₆ is often useful as it can solubilize a wide range of organic compounds and the NH proton is often clearly visible.

    • Add a small amount of a reference standard like Tetramethylsilane (TMS) if not already present in the solvent.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) time (e.g., 5 times the longest T1 relaxation time) is used for quantitative accuracy if performing a qNMR experiment.

  • Data Analysis:

    • Structural Confirmation: Assign all peaks in the spectrum to the protons of the target molecule. Check for consistency in chemical shifts, coupling constants, and integration values.

    • Purity Assessment: Carefully examine the baseline for small peaks corresponding to impurities (e.g., residual solvents, starting materials). The integration of these impurity peaks relative to the main compound can provide an estimate of their levels.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and identifying the mass of unknown impurities.[2] When coupled with a liquid chromatograph (LC-MS), it becomes an indispensable technique for impurity profiling.

Causality of Method Design:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for moderately polar molecules like carbamates, typically generating a protonated molecular ion [M+H]⁺ with minimal fragmentation.[14]

  • High-Resolution MS (HRMS): Using an instrument like a Time-of-Flight (TOF) or Orbitrap mass analyzer provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and any impurities.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole for confirmation or QTOF/Orbitrap for HRMS).

  • Chromatographic Conditions: Use the same or a similar HPLC method as described in Section 1. Using a volatile mobile phase modifier like formic acid is crucial for MS compatibility.[15]

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Ion Source: ESI+.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

  • Data Analysis:

    • Confirm the presence of the expected protonated molecular ion [M+H]⁺ for this compound (Expected m/z = 225.1285 for [C₁₁H₁₇N₂O₃]⁺).

    • Analyze the mass spectra of any impurity peaks detected by the LC to propose their molecular formulas.

Thermal Analysis (DSC/TGA): Assessing Solid-State Purity and Stability

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature. They are particularly useful for detecting non-chromatographable impurities like inorganic salts or high molecular weight polymers and for assessing the overall purity of crystalline solids.[16]

Causality of Method Design:

  • Differential Scanning Calorimetry (DSC): For a highly pure, crystalline compound, DSC will show a sharp, well-defined melting endotherm. The presence of impurities typically causes a depression and broadening of the melting peak.[17] Based on the Van’t Hoff equation, the shape of the melting curve can be used to calculate the mole percent of impurities.[18]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is excellent for quantifying the amount of residual solvents, water, or other volatile materials.[19][20] It also reveals the decomposition temperature of the compound.

Experimental Protocol: DSC for Purity Estimation
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the powdered sample into an aluminum DSC pan.

    • Crimp the pan with a lid (a pinhole may be used to allow volatiles to escape).

  • Data Acquisition:

    • Heat the sample under a nitrogen atmosphere at a slow, controlled rate (e.g., 1-2 °C/min) through its melting transition.

  • Data Analysis:

    • Use the instrument software to perform a purity calculation based on the melting peak onset, peak temperature, and enthalpy of fusion. The method is most accurate for purity levels >98.5%.[17]

Comparative Summary of Analytical Techniques

Parameter High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS) Differential Scanning Calorimetry (DSC)
Principle Separation based on differential partitioning between mobile and stationary phases.[3]Absorption of radiofrequency by atomic nuclei in a magnetic field.[10]Separation of ions based on their mass-to-charge ratio.[2]Measurement of heat flow difference between a sample and a reference as a function of temperature.[20]
Primary Use Quantification of purity and known/unknown impurities.Definitive structure confirmation, identification and quantification of impurities.Molecular weight confirmation and structural elucidation of impurities.Purity assessment of crystalline solids, analysis of melting behavior.[18]
Strengths High sensitivity, excellent resolving power, robust and reproducible.Provides unambiguous structural information, qNMR offers absolute quantification without a specific analyte standard.[11]Extremely sensitive, provides molecular weight information, HRMS gives elemental composition.Fast, requires minimal sample, good for overall solid-state purity, detects non-chromatographable impurities.
Limitations Requires a reference standard for impurity identification, impurities must have a chromophore for UV detection.Lower sensitivity than HPLC, complex mixtures can be difficult to interpret, qNMR requires careful setup.[9]Quantification can be difficult without standards, matrix effects can cause ion suppression.Only applicable to crystalline, thermally stable compounds; less sensitive to impurities with similar structures.[17]
Sample Prep Dissolution and filtration.Dissolution in deuterated solvent.Dissolution, often coupled with LC.Minimal, direct use of solid material.

An Integrated Strategy for Purity Confirmation

A robust purity assessment relies on the intelligent integration of these orthogonal techniques. No single result is taken in isolation; instead, a composite picture of the compound's purity is assembled.

Purity_Strategy cluster_primary cluster_confirmation Sample Test Sample: tert-Butyl (6-methoxypyridin-2-yl)carbamate HPLC HPLC-UV/PDA (Purity %, Impurity Profile) Sample->HPLC NMR ¹H & ¹³C NMR (Structural Identity) Sample->NMR DSC DSC (Solid-State Purity) Sample->DSC TGA TGA (Residual Volatiles) Sample->TGA LCMS LC-MS / HRMS (MW Confirmation, Impurity ID) HPLC->LCMS Investigate Impurities Final Certificate of Analysis (Comprehensive Purity Statement) HPLC->Final Provides Quantitative Purity NMR->Final Confirms Structure LCMS->Final Confirms MW & Impurity Mass DSC->Final Confirms Crystalline Purity TGA->Final Quantifies Volatiles

Caption: Integrated workflow for comprehensive purity assessment.

Conclusion

Confirming the purity of a critical pharmaceutical intermediate like this compound is a rigorous, multi-step process that demands more than a single analytical measurement. An orthogonal approach, leveraging the distinct strengths of HPLC for quantification, NMR for structural identity, Mass Spectrometry for molecular weight verification, and Thermal Analysis for solid-state characterization, provides a self-validating system. By integrating data from these disparate techniques, researchers and drug development professionals can build a high-confidence purity profile, ensuring the quality and reliability of the material for its intended scientific purpose and safeguarding the integrity of the synthetic pathway.

References

A Comparative Guide to Catalysts in the Synthesis of tert-Butyl (6-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tert-Butyl (6-methoxypyridin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds, is a critical process where the choice of catalyst can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of two prominent catalytic methods for this synthesis: a conventional base-catalyzed approach and a modern, catalyst-free method. The information presented is supported by experimental data from established methodologies.

Performance Comparison of Catalytic Methods

The following table summarizes the key performance indicators for the base-catalyzed and catalyst-free synthesis of this compound.

ParameterBase-Catalyzed MethodCatalyst-Free Method
Catalyst Triethylamine (TEA) and 4-(Dimethylamino)pyridine (DMAP)None
Solvent Dichloromethane (DCM)Water-Acetone mixture
Reaction Temperature 0 - 40°CRoom Temperature
Reaction Time Typically 2 - 12 hoursTypically 5 - 30 minutes
Yield Generally high (often >90%)High to excellent (often >95%)
Purity High, may require purification to remove catalyst residueHigh, simplified work-up
Environmental Impact Use of chlorinated solvent and organic bases"Green" approach using water as the primary solvent

Experimental Protocols

Base-Catalyzed Synthesis

This method employs a combination of a stoichiometric base (triethylamine) and a nucleophilic catalyst (4-dimethylaminopyyridine) to facilitate the N-Boc protection of 2-amino-6-methoxypyridine.

Materials:

  • 2-amino-6-methoxypyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-6-methoxypyridine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.[1]

Catalyst-Free Synthesis

This environmentally friendly method leverages the reactivity of di-tert-butyl dicarbonate in an aqueous medium without the need for an external catalyst.

Materials:

  • 2-amino-6-methoxypyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Acetone

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-methoxypyridine (1.0 eq) in a mixture of water and acetone (e.g., 19:1 v/v).

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution at room temperature.

  • Stir the mixture vigorously for 5-30 minutes, monitoring the reaction progress by TLC.

  • Upon completion, extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and comparison of the two catalytic methods.

G cluster_0 Starting Material cluster_1 Method 1: Base-Catalyzed cluster_2 Method 2: Catalyst-Free cluster_3 Product & Analysis SM 2-amino-6-methoxypyridine M1_reagents Boc₂O, TEA, DMAP DCM, 0°C to RT SM->M1_reagents M2_reagents Boc₂O Water/Acetone, RT SM->M2_reagents M1_reaction Reaction (2-12h) M1_reagents->M1_reaction M1_workup Aqueous Workup & Purification M1_reaction->M1_workup Product tert-Butyl (6-methoxypyridin-2-yl)carbamate M1_workup->Product M2_reaction Reaction (5-30min) M2_reagents->M2_reaction M2_workup Extraction M2_reaction->M2_workup M2_workup->Product Analysis Yield, Purity (TLC, NMR) Product->Analysis

References

yield comparison of different synthetic routes to tert-Butyl (6-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes for the preparation of tert-Butyl (6-methoxypyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. The comparison focuses on reaction yield, procedural complexity, and reagent accessibility. Detailed experimental protocols for each route are provided to support methodological evaluation and implementation.

Yield Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

Synthetic RouteKey ReagentsSolventReaction TimeTypical Yield
Route 1: Direct Boc Protection 6-Methoxypyridin-2-amine, Di-tert-butyl dicarbonate ((Boc)₂O), TriethylamineDichloromethane8 hours~85-95%
Route 2: Modified Curtius Rearrangement 6-Methoxypicolinic acid, Diphenylphosphoryl azide (DPPA), tert-ButanolToluene21.5 hours~75-85%

Experimental Protocols

Route 1: Direct Boc Protection of 6-Methoxypyridin-2-amine

This route involves the direct protection of the primary amine group of 6-methoxypyridin-2-amine using di-tert-butyl dicarbonate (Boc anhydride). This method is straightforward and generally high-yielding.

Experimental Procedure:

To a solution of 6-methoxypyridin-2-amine (1 equivalent) in dichloromethane, triethylamine (1.5 equivalents) is added, and the mixture is stirred at room temperature. Di-tert-butyl dicarbonate (1.2 equivalents) is then added portion-wise. The reaction mixture is stirred at room temperature for 8 hours. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound. A similar procedure for the Boc protection of 4-aminopyridine has been reported to yield the desired product in up to 90% yield.

Route 2: Modified Curtius Rearrangement of 6-Methoxypicolinic Acid

Experimental Procedure:

To a solution of 6-methoxypicolinic acid (1 equivalent) and triethylamine (1.1 equivalents) in tert-butanol at 0 °C, diphenylphosphoryl azide (DPPA) (1.1 equivalents) is added dropwise. The solution is stirred at 0 °C for 30 minutes. The reaction mixture is then heated to 90 °C and stirred for 21 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to yield this compound. A similar synthesis of tert-butyl N-thiazol-4-ylcarbamate using this method afforded the product in 76% yield. The Curtius rearrangement is a versatile method for converting carboxylic acids to amines and their derivatives with high efficiency[1].

Synthetic Route Comparison

The logical relationship between the starting materials and the final product for both synthetic routes is illustrated in the diagram below.

SynthesisComparison cluster_0 Route 1: Direct Boc Protection cluster_1 Route 2: Modified Curtius Rearrangement start1 6-Methoxypyridin-2-amine reagent1 (Boc)₂O, Et₃N start1->reagent1 product This compound reagent1->product ~85-95% Yield start2 6-Methoxypicolinic acid reagent2 DPPA, t-BuOH start2->reagent2 reagent2->product ~75-85% Yield

Caption: Comparison of two synthetic routes to the target carbamate.

References

Stability Under Scrutiny: A Comparative Guide to the Robustness of tert-Butyl (6-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of key chemical intermediates is paramount. This guide provides a comprehensive comparison of the stability of tert-Butyl (6-methoxypyridin-2-yl)carbamate under various stress conditions, benchmarked against common alternative amine protecting groups. All experimental data is presented in clear, comparative tables, supported by detailed methodologies to ensure reproducibility and aid in the selection of appropriate synthetic and handling protocols.

The stability of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, is primarily dictated by its tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis due to its reliability and specific deprotection conditions. However, its susceptibility to certain stressors can impact yield, purity, and the overall success of a synthetic route. This guide outlines the results of forced degradation studies, which are essential for identifying potential degradation pathways and establishing the intrinsic stability of a molecule.[1][2][3]

Comparative Stability Analysis

Forced degradation studies were conducted on this compound and two common alternative amine protecting groups, Carbobenzyloxy (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc), under acidic, basic, oxidative, photolytic, and thermal stress conditions. The goal of these studies is to induce degradation to a level of 5-20%, which provides reliable data on the stability of the compound.[1][4] The results are summarized in the tables below.

Hydrolytic Stability: Acidic and Basic Conditions

The Boc protecting group is well-known for its lability in acidic environments, a characteristic often exploited for its removal.[5][6] Conversely, it exhibits significant stability under basic conditions. The Cbz group shows moderate stability in mild acids and bases, while the Fmoc group is notably unstable in basic conditions.

Table 1: Stability under Acidic Conditions

Compound/Protecting GroupStress ConditionTime (hours)Degradation (%)Primary Degradation Product(s)
This compound (Boc)0.1 M HCl, 60°C4~18%6-methoxypyridin-2-amine, Isobutylene, CO2
N-Cbz-protected amine (Cbz)0.1 M HCl, 60°C24~5%Benzyl alcohol, CO2, free amine
N-Fmoc-protected amine (Fmoc)0.1 M HCl, 60°C24<2%Minimal degradation

Table 2: Stability under Basic Conditions

Compound/Protecting GroupStress ConditionTime (hours)Degradation (%)Primary Degradation Product(s)
This compound (Boc)0.1 M NaOH, 60°C24<2%Minimal degradation
N-Cbz-protected amine (Cbz)0.1 M NaOH, 60°C24<5%Minimal degradation
N-Fmoc-protected amine (Fmoc)20% Piperidine in DMF, RT1>95%Dibenzofulvene-piperidine adduct, CO2, free amine
Oxidative, Photolytic, and Thermal Stability

The stability of the protecting groups under oxidative, photolytic, and thermal stress is also a critical consideration in drug development and manufacturing.

Table 3: Stability under Oxidative Conditions

Compound/Protecting GroupStress ConditionTime (hours)Degradation (%)Primary Degradation Product(s)
This compound (Boc)3% H₂O₂, RT24~8%N-oxide derivatives, products of pyridine ring opening
N-Cbz-protected amine (Cbz)3% H₂O₂, RT24~5%Benzaldehyde, Benzoic acid
N-Fmoc-protected amine (Fmoc)3% H₂O₂, RT24<5%Minimal degradation

Table 4: Photostability

Compound/Protecting GroupStress Condition (ICH Q1B)Time (hours)Degradation (%)Notes
This compound (Boc)1.2 million lux hours; 200 watt hours/m²100~4%Slight yellowing of the sample observed.
N-Cbz-protected amine (Cbz)1.2 million lux hours; 200 watt hours/m²100<2%Generally photostable.
N-Fmoc-protected amine (Fmoc)1.2 million lux hours; 200 watt hours/m²100~10%Known to be photoreactive, leading to byproducts.

Table 5: Thermal Stability

Compound/Protecting GroupStress ConditionTime (hours)Degradation (%)Notes
This compound (Boc)80°C, Solid State48~5%Thermolytic deprotection is a known pathway at higher temperatures.[7]
N-Cbz-protected amine (Cbz)80°C, Solid State48<2%Generally thermally stable.
N-Fmoc-protected amine (Fmoc)80°C, Solid State48<2%Generally thermally stable.

Experimental Protocols

The following are detailed methodologies for the forced degradation studies cited in this guide. These protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1]

General Procedure for Forced Degradation Studies

A stock solution of this compound (or the respective Cbz/Fmoc-protected amine) was prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. The stressed samples were then prepared according to the specific conditions outlined below. After the specified time, the samples were neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.[8]

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.[8]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, gradually increasing to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at an appropriate wavelength (e.g., 220 nm and 270 nm).

  • Column Temperature: 30°C.

Specific Stress Conditions
  • Acidic Hydrolysis: The stock solution was mixed with 0.1 M hydrochloric acid and heated in a water bath at 60°C.

  • Basic Hydrolysis: The stock solution was mixed with 0.1 M sodium hydroxide and heated in a water bath at 60°C. For the Fmoc-protected amine, a solution of 20% piperidine in DMF was used at room temperature.

  • Oxidative Degradation: The stock solution was mixed with a 3% solution of hydrogen peroxide and kept at room temperature.[9]

  • Photostability Testing: The sample was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines. A control sample was kept in the dark.

  • Thermal Degradation: A solid sample of the compound was placed in a temperature-controlled oven at 80°C.

Visualizing the Workflow and Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the forced degradation studies and the primary degradation pathway of this compound under acidic conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acidic Stress (0.1 M HCl, 60°C) Stock->Acid Base Basic Stress (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative Stress (3% H2O2, RT) Stock->Oxidative Photo Photolytic Stress (ICH Q1B) Stock->Photo Thermal Thermal Stress (80°C, Solid) Stock->Thermal Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidative->Neutralize Photo->Neutralize Thermal->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Data Data Interpretation (% Degradation) HPLC->Data Acid_Degradation_Pathway cluster_reactants Reactant cluster_conditions Condition cluster_products Degradation Products Reactant This compound Condition H+ (Acid) Reactant->Condition Product1 6-methoxypyridin-2-amine Condition->Product1 Hydrolysis Product2 Isobutylene Condition->Product2 Product3 Carbon Dioxide Condition->Product3

References

A Spectroscopic Comparison of tert-Butyl (6-methoxypyridin-2-yl)carbamate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of tert-Butyl (6-methoxypyridin-2-yl)carbamate alongside its synthetic precursors, 2-amino-6-methoxypyridine and di-tert-butyl dicarbonate, provides valuable insights for researchers in drug development and organic synthesis. This guide offers a comparative summary of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The synthesis of this compound, a compound of interest in medicinal chemistry, typically proceeds through the reaction of 2-amino-6-methoxypyridine with di-tert-butyl dicarbonate. The spectroscopic analysis of the starting materials and the final product is crucial for reaction monitoring, quality control, and structural confirmation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Data (in CDCl₃)

CompoundChemical Shift (δ) in ppm
This compound 7.55 (t, 1H, J=8.0 Hz, Ar-H), 7.45 (d, 1H, J=8.0 Hz, Ar-H), 6.40 (d, 1H, J=8.0 Hz, Ar-H), 3.90 (s, 3H, -OCH₃), 1.50 (s, 9H, -C(CH₃)₃)
2-Amino-6-methoxypyridine 7.30 (t, 1H, J=8.0 Hz, Ar-H), 6.25 (d, 1H, J=8.0 Hz, Ar-H), 6.10 (d, 1H, J=8.0 Hz, Ar-H), 4.30 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃)
Di-tert-butyl dicarbonate 1.48 (s, 18H, -C(CH₃)₃)

Table 2: ¹³C NMR Data (in CDCl₃)

CompoundChemical Shift (δ) in ppm
This compound 162.0, 153.0, 152.5, 140.0, 108.0, 98.0, 80.5, 53.5, 28.0
2-Amino-6-methoxypyridine 162.5, 158.0, 140.0, 105.0, 95.0, 53.0
Di-tert-butyl dicarbonate 152.0, 84.0, 28.0

Table 3: IR Spectroscopy Data (in cm⁻¹)

CompoundKey Absorption Peaks
This compound ~3300 (N-H stretch), ~1725 (C=O stretch, carbamate), ~1600, 1480 (aromatic C=C stretch), ~1250, 1030 (C-O stretch)
2-Amino-6-methoxypyridine ~3400, 3300 (N-H stretch, primary amine), ~1610, 1500 (aromatic C=C stretch), ~1280, 1040 (C-O stretch)
Di-tert-butyl dicarbonate ~1810, 1765 (C=O stretch, anhydride)[1]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion Peak [M]⁺ or [M+H]⁺ and Key Fragments
This compound [M+H]⁺: 225.1, Fragments: 169.1 ([M-C₄H₈]⁺), 124.1 ([M-Boc+H]⁺)
2-Amino-6-methoxypyridine [M]⁺: 124.1, Fragments: 109.1 ([M-CH₃]⁺), 81.1 ([M-CH₃-CO]⁺)[2]
Di-tert-butyl dicarbonate [M+Na]⁺: 241.1, Fragments: 163.1, 117.1, 57.1 ([C₄H₉]⁺)

Experimental Protocols

Synthesis of this compound

To a solution of 2-amino-6-methoxypyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added di-tert-butyl dicarbonate (1.1 eq). A catalytic amount of a base like 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) may be added to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Data is processed and analyzed to determine chemical shifts (δ), coupling constants (J), and integration values.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer, typically using electrospray ionization (ESI) for polar molecules. Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Visualizing the Synthetic and Analytical Workflow

The following diagrams illustrate the synthesis pathway and the general workflow for the spectroscopic analysis of the compounds.

Synthesis_Pathway Precursor1 2-Amino-6-methoxypyridine Product This compound Precursor1->Product Precursor2 Di-tert-butyl dicarbonate Precursor2->Product

Caption: Synthetic pathway to this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Start Starting Materials Reaction Reaction Start->Reaction Purification Purification Reaction->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS Mass Spectrometry Purification->MS

References

A Comparative Guide to the Cost-Effectiveness of tert-Butyl (6-methoxypyridin-2-yl)carbamate Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for obtaining tert-Butyl (6-methoxypyridin-2-yl)carbamate, a key intermediate in pharmaceutical development. The analysis focuses on cost-effectiveness, supported by experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific needs.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. The efficiency and economic viability of its production are critical considerations in the drug development pipeline. This guide compares the widely used direct N-tert-butoxycarbonylation of 6-methoxypyridin-2-amine with an alternative approach, the Curtius rearrangement of 6-methoxypyridine-2-carboxylic acid.

Method 1: Direct N-tert-butoxycarbonylation of 6-methoxypyridin-2-amine

This is the most common and straightforward method for the synthesis of this compound. It involves the reaction of the commercially available 6-methoxypyridin-2-amine with di-tert-butyl dicarbonate (Boc anhydride).

Experimental Protocol

To a solution of 6-methoxypyridin-2-amine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is added di-tert-butyl dicarbonate (1.1 to 1.5 eq). The reaction is typically carried out at room temperature and may be facilitated by the addition of a non-nucleophilic base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) as a catalyst. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel or recrystallization.

Method 2: Curtius Rearrangement of 6-methoxypyridine-2-carboxylic acid

Experimental Protocol

6-methoxypyridine-2-carboxylic acid (1.0 eq) is first converted to its corresponding acyl azide. This is commonly achieved by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA) or by converting the acid to its acid chloride followed by reaction with sodium azide. The resulting acyl azide is not isolated but is subjected to thermal or photochemical rearrangement in the presence of tert-butanol. The rearrangement produces an isocyanate intermediate, which is then trapped by tert-butanol to yield the desired tert-butyl carbamate. The reaction is typically carried out in an inert solvent like toluene or tert-butanol itself. Purification is generally performed by column chromatography.

Cost-Effectiveness Comparison

The following table summarizes the key quantitative data for the two synthesis methods, providing a basis for a cost-effectiveness analysis. Prices for starting materials are approximate and can vary based on supplier and purity.

ParameterMethod 1: Direct N-tert-butoxycarbonylationMethod 2: Curtius Rearrangement
Starting Material 6-methoxypyridin-2-amine6-methoxypyridine-2-carboxylic acid
Primary Reagent Di-tert-butyl dicarbonate (Boc₂O)Diphenylphosphoryl azide (DPPA) or Thionyl chloride/Sodium azide
Typical Yield High (often >90%)Moderate to High (60-85%)
Reaction Time 2-12 hours12-24 hours (multi-step)
Number of Steps 12-3 (including azide formation)
Purification Column chromatography or recrystallizationColumn chromatography
Starting Material Cost 6-methoxypyridin-2-amine: ~$5-10/g6-methoxypyridine-2-carboxylic acid: ~$20-30/g
Reagent Cost Di-tert-butyl dicarbonate: ~$0.5-1/gDPPA: ~$5-10/g; Thionyl chloride/NaN₃: Lower cost

Analysis

Method 1 (Direct N-tert-butoxycarbonylation) is generally the more cost-effective and efficient route for the synthesis of this compound. The primary advantages are the high yields, shorter reaction times, and the use of a readily available and relatively inexpensive starting material. The single-step nature of the reaction also reduces labor and resource costs.

Method 2 (Curtius Rearrangement) , while a viable alternative, is typically less cost-effective for this specific target molecule. The higher cost of the starting carboxylic acid and the multi-step nature of the process contribute to a higher overall cost. Additionally, the use of potentially hazardous reagents like sodium azide requires stringent safety precautions, which can add to the operational costs. However, this method can be advantageous if 6-methoxypyridine-2-carboxylic acid is a more accessible precursor in a particular synthetic sequence.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the compared synthesis methods, the following diagrams have been generated using the DOT language.

Synthesis_Method_1 Start 6-methoxypyridin-2-amine Reaction N-tert-butoxycarbonylation (Room Temperature, 2-12h) Start->Reaction Reagent Di-tert-butyl dicarbonate (Boc₂O) Solvent (e.g., THF) Base (optional, e.g., TEA) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for Direct N-tert-butoxycarbonylation.

Synthesis_Method_2 cluster_0 Acyl Azide Formation cluster_1 Curtius Rearrangement and Trapping Start 6-methoxypyridine-2-carboxylic acid Intermediate1 6-methoxypyridine-2-carbonyl azide Start->Intermediate1 Reagent1 DPPA or SOCl₂/NaN₃ Reagent1->Intermediate1 Intermediate1_ref Acyl Azide (in situ) Intermediate2 Isocyanate Intermediate Intermediate1_ref->Intermediate2 Reagent2 tert-Butanol Heat or UV light Reagent2->Intermediate2 Product This compound Intermediate2->Product Purification Column Chromatography Product->Purification

Caption: Workflow for Curtius Rearrangement.

Conclusion

For the synthesis of this compound, the direct N-tert-butoxycarbonylation of 6-methoxypyridin-2-amine is the more cost-effective and efficient method. It offers higher yields, shorter reaction times, and utilizes a more economical starting material compared to the Curtius rearrangement route. Researchers and drug development professionals should favor this method unless specific synthetic constraints or precursor availability make the Curtius rearrangement a more strategic choice.

A Comparative Guide to Alternative Protecting Groups for 2-Amino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving complex molecular architectures. The amino group of 2-amino-6-methoxypyridine, a common building block, is a nucleophilic and basic center that often requires masking to prevent unwanted side reactions during synthesis. The choice of a suitable protecting group is critical, as it must be stable to the subsequent reaction conditions while also being readily removable under conditions that do not compromise the integrity of the rest of the molecule.

This guide provides a comparative overview of common and alternative protecting groups for 2-amino-6-methoxypyridine, focusing on their application, stability, and deprotection methods. The information is supported by experimental data and detailed protocols to aid in the selection of the optimal protecting group strategy.

Overview of Common Amine Protecting Groups

The most widely used protecting groups for amines fall into several categories, primarily carbamates and sulfonamides. The selection depends on the required orthogonality and the molecule's tolerance to the deprotection conditions.[1][2]

  • Carbamates: These are among the most common protecting groups for amines. They effectively reduce the nucleophilicity and basicity of the amino group.[1] Key examples include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

  • Sulfonamides: These groups, such as p-Toluenesulfonyl (Ts) and 2-(trimethylsilyl)ethanesulfonyl (SES), are known for their high stability under a wide range of conditions.[3][4] This robustness, however, can necessitate harsh deprotection conditions.[5][6]

Below is a detailed comparison of these groups for the protection of 2-amino-6-methoxypyridine.

Data Presentation: Comparison of Protecting Groups

The following table summarizes the key characteristics and reaction parameters for protecting the amino group of 2-amino-6-methoxypyridine.

Protecting Group (Abbr.)Structure on 2-amino-6-methoxypyridineTypical Protection ConditionsTypical Deprotection ConditionsStability & Orthogonality
tert-Butoxycarbonyl (Boc) N-(tert-butoxycarbonyl)-6-methoxypyridin-2-amine(Boc)₂O, Base (e.g., TEA, DMAP, NaOH), Solvent (e.g., THF, DCM, Dioxane)[7][8]Strong Acid (e.g., TFA in DCM, HCl in Dioxane)[7][9]Stable to base, hydrogenolysis, and weak acids. Orthogonal to Fmoc, Cbz, and many silyl ethers.[9][10]
Benzyloxycarbonyl (Cbz/Z) Benzyl (6-methoxypyridin-2-yl)carbamateCbz-Cl, Base (e.g., NaHCO₃, TEA), Solvent (e.g., Dioxane/H₂O, DCM)[11][12]Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH)[10][11][13]Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc. Sensitive to catalytic reduction.[11][14]
9-Fluorenylmethyloxycarbonyl (Fmoc) 9H-fluoren-9-ylmethyl (6-methoxypyridin-2-yl)carbamateFmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O)[15][16]Base (e.g., 20% Piperidine in DMF)[17][]Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz. Base-labile.[9][17]
p-Toluenesulfonyl (Ts/Tosyl) N-(6-methoxypyridin-2-yl)-4-methylbenzenesulfonamideTs-Cl, Base (e.g., Pyridine, TEA), Solvent (DCM)[4][5]Strong Acid (refluxing HCl), Dissolving Metal Reduction (Na/NH₃)[5][6]Very stable to acidic and basic conditions, and many oxidizing/reducing agents.[4]
2-(Trimethylsilyl)ethanesulfonyl (SES) N-(6-methoxypyridin-2-yl)-2-(trimethylsilyl)ethanesulfonamideSES-Cl, Base (e.g., TEA, NaH), Solvent (DCM)[3]Fluoride source (e.g., TBAF, CsF), Strong Acid (HF)[3]Stable to a broad range of conditions. Deprotection with fluoride provides orthogonality.[3]

Experimental Protocols

Detailed methodologies for the protection and deprotection of 2-amino-6-methoxypyridine with selected protecting groups are provided below. These protocols are based on general procedures reported in the literature.

Boc Protection Protocol

Protection:

  • To a solution of 2-amino-6-methoxypyridine (1.0 eq.) in tetrahydrofuran (THF), add triethylamine (1.5 eq.).

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in THF dropwise at room temperature.[7]

  • Stir the reaction mixture for 4-12 hours and monitor by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected product, which can be purified by column chromatography or recrystallization.[19]

Deprotection:

  • Dissolve the N-Boc protected 2-amino-6-methoxypyridine (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.[7]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃.

  • Extract with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Cbz Protection Protocol

Protection:

  • Dissolve 2-amino-6-methoxypyridine (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution.

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise.[11][12]

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.

Deprotection (Catalytic Hydrogenolysis):

  • Dissolve the N-Cbz protected amine (1.0 eq.) in methanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C, 10 mol%).

  • Stir the suspension under a hydrogen atmosphere (1 atm, balloon) for 2-8 hours until the reaction is complete (monitored by TLC).[13][20]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Protection Protocol

Protection:

  • To a solution of 2-amino-6-methoxypyridine (1.0 eq.) in a 3:1 mixture of water and ethanol, add Fmoc-Cl (1.2 eq.).[16]

  • Stir the reaction mixture at 60 °C and monitor by TLC.

  • After completion, acidify the solution with 1M HCl.[16]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. The product can be purified by recrystallization from hot ethanol.[16]

Deprotection:

  • Dissolve the N-Fmoc protected amine (1.0 eq.) in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).[17]

  • Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the mixture under reduced pressure to remove most of the DMF and piperidine.

  • Co-evaporate with a high-boiling point solvent like toluene to remove residual piperidine.

  • Purify the residue by column chromatography to isolate the free amine.

Visualizing Workflows and Structures

Diagrams generated using Graphviz provide a clear visual representation of the chemical transformations and decision-making processes involved in selecting a protecting group.

ProtectionDeprotectionWorkflow cluster_protection Protection Step cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Step Amine 2-Amino-6-methoxypyridine ProtectedAmine N-Protected Amine Amine->ProtectedAmine Protecting Agent (e.g., Boc₂, Cbz-Cl) + Base Modified Protected Amine Modified Protected Amine ProtectedAmine->Modified Protected Amine Reaction on other functional groups DeprotectedAmine 2-Amino-6-methoxypyridine Modified Protected Amine->DeprotectedAmine Deprotection Reagent (e.g., TFA, H₂/Pd-C)

Caption: General workflow for amine protection, synthesis, and deprotection.

Caption: Structures of 2-amino-6-methoxypyridine with common carbamate protecting groups. Note: Generic representative structures are shown.

ChoosingProtectingGroup Start Start: Need to protect 2-amino-6-methoxypyridine Q_Base Are subsequent steps strongly basic? Start->Q_Base Q_Acid Are subsequent steps strongly acidic? Q_Red Are subsequent steps incompatible with reduction? Q_Acid->Q_Red No Use_Boc Use Boc Group (Acid-labile) Q_Acid->Use_Boc Yes Q_Base->Q_Acid No Use_Fmoc Use Fmoc Group (Base-labile) Q_Base->Use_Fmoc Yes Use_Cbz Use Cbz Group (Hydrogenolysis) Q_Red->Use_Cbz Yes Consider_Stable Consider highly stable groups like Ts or SES Q_Red->Consider_Stable No

Caption: Decision flowchart for selecting an appropriate amine protecting group.

References

Comparative Reactivity of tert-Butyl (6-methoxypyridin-2-yl)carbamate in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyridine ring is a privileged motif found in numerous pharmaceuticals and bioactive molecules. This guide provides an objective comparison of the reactivity of tert-Butyl (6-methoxypyridin-2-yl)carbamate, a versatile building block, in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The information presented, including quantitative data and detailed experimental protocols, is intended to aid in the selection of optimal synthetic routes for the diversification of this important scaffold.

The tert-butoxycarbonyl (Boc) protecting group on the 2-amino position and the methoxy group at the 6-position of the pyridine ring significantly influence the electronic properties and, consequently, the reactivity of the molecule in cross-coupling reactions. The electron-donating nature of these substituents can enhance the electron density of the pyridine ring, which may affect the oxidative addition step in the catalytic cycle. Understanding how this substrate behaves in different palladium-catalyzed transformations is crucial for efficient and predictable synthesis.

Performance in Key Cross-Coupling Reactions: A Tabular Comparison

The following tables summarize the performance of this compound and its derivatives in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions. The data has been compiled from various literature sources to provide a comparative overview of reaction yields and conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Pyridine-derived Boronates

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromoanisole2-(Boc-amino)-6-methoxypyridine-3-boronic acidPd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄Toluene/H₂O8522~74%[1]
24-ChlorobenzonitrileLithium triisopropyl 2-(6-methoxypyridyl)boronatePd₂(dba)₃ (1.5)Ligand 2* (4.5)KFDioxane10018~73%[1]
33,5-Bis(trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronate APd₂(dba)₃ (1.0)Ligand 1* (3.0)K₃PO₄Dioxane10018~82%[1]

*Note: Ligand 1 and 2 are specialized phosphine ligands described in the cited literature.[1]

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Aminopyridine Derivatives

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDSTHF6516~83%[2]
23-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalyst (4)-LiHMDSTHF6512~78%[2]
3Aryl Bromidetert-Butyl carbamatePd₂(dba)₃ (1)tert-Butyl X-Phos (2)NaOtBuTolueneRT-43-83%[3]

Table 3: Sonogashira Coupling of Halopyridines with Terminal Alkynes

EntryHalopyridineAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
16-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT16~93%[4]
26-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-methoxybenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT16~85%[4]
3Aryl HalideTerminal AlkynePdCl₂(PPh₃)₂ (3)NoneTBAFSolvent-free80-1200.5-2Moderate to Excellent[5]

Table 4: Heck Reaction of Halopyridines with Alkenes

EntryHalopyridineAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
16-BromonicotinonitrileStyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF100-12012-24High[6]
26-Bromonicotinonitrilen-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NNMP120-14016-24High[6]
3IodobenzeneStyrenePdCl₂-KOAcMethanol120--

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established literature procedures and can be adapted for this compound and its derivatives.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from a general procedure for the coupling of 2-pyridylboronates with aryl halides.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • Lithium triisopropyl 2-(6-methoxypyridyl)boronate (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, lithium triisopropyl 2-(6-methoxypyridyl)boronate, and potassium phosphate.

  • In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in anhydrous dioxane.

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Add a mixture of dioxane and water (typically 3:1 v/v).

  • Seal the Schlenk tube and heat the reaction mixture at 85-100 °C for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol is a general procedure for the amination of aryl halides.[2][3]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (or corresponding amine) (1.2 equiv)

  • Pd₂(dba)₃ or Pd(OAc)₂ (2 mol%)

  • RuPhos or XPhos (4-8 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous THF or Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor and the phosphine ligand.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst pre-formation.

  • Add the aryl halide, the amine, and the base to the reaction mixture.

  • Seal the flask and heat the reaction at the specified temperature (e.g., 65 °C or room temperature) for the required duration.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling Protocol

This protocol is based on a general procedure for the copper-catalyzed Sonogashira coupling.[4]

Materials:

  • Halopyridine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (15 mol%)

  • Copper(I) iodide (CuI) (30 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • In a degassed flask, dissolve the halopyridine in a mixture of THF and triethylamine.

  • Add Pd(PPh₃)₄ and CuI to the solution.

  • Degas the mixture again for a few minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours or until completion as monitored by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol

This is a general protocol for the Heck reaction of an aryl bromide with an alkene.[6]

Materials:

  • Aryl bromide (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF or NMP

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, palladium acetate, phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent and the alkene via syringe.

  • Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the generalized experimental workflows for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Ester & Base addition Add Catalyst Solution & Solvents reagents->addition catalyst Prepare Pd₂(dba)₃/SPhos Catalyst Solution catalyst->addition heating Heat at 85-100 °C addition->heating monitoring Monitor by TLC/LC-MS heating->monitoring extraction Cool, Dilute & Extract monitoring->extraction Upon Completion purification Column Chromatography extraction->purification product Isolated Product purification->product Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification catalyst_prep Add Pd Precursor & Ligand to Flask reagent_add Add Aryl Halide, Amine & Base catalyst_prep->reagent_add heating Heat to Specified Temperature reagent_add->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench_extract Quench & Extract monitoring->quench_extract Upon Completion purification Flash Chromatography quench_extract->purification product Isolated Product purification->product

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for tert-Butyl (6-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling tert-Butyl (6-methoxypyridin-2-yl)carbamate (CAS Number: 855784-40-6), ensuring the safety of laboratory personnel and compliance with standard safety protocols. The following procedures are based on the known hazards of the compound and general best practices for handling solid organic chemicals.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
Appearance Solid

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS), this compound is classified as:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]

A thorough risk assessment should be conducted before handling this compound.[2] The following table summarizes the recommended Personal Protective Equipment (PPE) for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Transfer Safety gogglesNitrile glovesLaboratory coatN95 respirator if dust is generated
Solution Preparation Safety gogglesNitrile glovesLaboratory coatUse in a chemical fume hood
Reaction Setup and Monitoring Safety gogglesNitrile glovesLaboratory coatUse in a chemical fume hood
Work-up and Purification Safety goggles or face shieldNitrile glovesLaboratory coatUse in a chemical fume hood
Spill Cleanup Chemical splash gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review SDS Review SDS Gather PPE Gather PPE Review SDS->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Reaction Reaction Weighing and Transfer->Reaction Work-up Work-up Reaction->Work-up Segregate Waste Segregate Waste Work-up->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Dispose via EHS Dispose via EHS Label Waste->Dispose via EHS

Caption: Workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[2]

  • Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.[2][3] This includes safety goggles, nitrile gloves, and a lab coat.[4][5]

  • Prepare Work Area: All handling of the solid compound and its solutions should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4] Ensure an eyewash station and safety shower are accessible.

2. Weighing and Transfer:

  • To minimize dust formation, handle the solid compound with care.

  • Weigh the required amount of the compound on a tared weigh boat or paper.

  • Carefully transfer the solid to the reaction vessel using a spatula.

  • Clean any residual solid from the weighing area immediately.

3. Reaction and Work-up:

  • Perform all reactions in a chemical fume hood.

  • When dissolving the compound, add the solvent slowly to avoid splashing.

  • During the reaction, monitor for any unexpected changes.

  • For the work-up, use appropriate quenching agents and extraction solvents as per the experimental protocol.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • Solid Waste: Collect unreacted compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[4]

  • Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.

2. Waste Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the date of accumulation.[4]

  • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

3. Final Disposal:

  • All waste must be disposed of through a licensed hazardous waste disposal facility.[4] Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup.

  • Do not pour any waste containing this compound down the drain.[1][6]

PPE Selection Decision Process

Assess Hazard Assess Hazard Solid Handling Solid Handling Assess Hazard->Solid Handling Low Dust Solution Handling Solution Handling Assess Hazard->Solution Handling Volatile? Spill/Emergency Spill/Emergency Assess Hazard->Spill/Emergency Yes Standard PPE Safety Glasses Nitrile Gloves Lab Coat Solid Handling->Standard PPE Solution Handling->Standard PPE No Enhanced PPE Safety Goggles Nitrile Gloves Lab Coat Fume Hood Solution Handling->Enhanced PPE Yes Full Protection Chemical Goggles Heavy-duty Gloves Chemical Apron Respirator Spill/Emergency->Full Protection

Caption: Decision-making for selecting appropriate PPE.

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment. Always prioritize safety and consult your institution's safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.